molecular formula C110H176N40O27 B15597710 TLQP-21 (human)

TLQP-21 (human)

Katalognummer: B15597710
Molekulargewicht: 2490.8 g/mol
InChI-Schlüssel: XYTKNIRPYFUTMF-OGTXIUGESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TLQP-21 (human) is a useful research compound. Its molecular formula is C110H176N40O27 and its molecular weight is 2490.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality TLQP-21 (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TLQP-21 (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C110H176N40O27

Molekulargewicht

2490.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C110H176N40O27/c1-55(2)40-71(138-86(156)58(7)132-97(167)78(50-151)145-99(169)80-22-14-36-147(80)104(174)82-24-16-38-149(82)102(172)69(30-31-84(111)155)136-93(163)72(41-56(3)4)143-101(171)85(112)60(9)153)92(162)135-67(19-11-33-125-108(115)116)89(159)133-66(18-10-32-124-107(113)114)88(158)134-68(20-12-34-126-109(117)118)90(160)140-75(45-63-48-122-53-129-63)95(165)139-73(43-61-26-28-65(154)29-27-61)94(164)142-76(46-64-49-123-54-130-64)96(166)141-74(44-62-47-121-52-128-62)91(161)131-59(8)87(157)144-77(42-57(5)6)103(173)150-39-17-25-83(150)105(175)148-37-15-23-81(148)100(170)146-79(51-152)98(168)137-70(106(176)177)21-13-35-127-110(119)120/h26-29,47-49,52-60,66-83,85,151-154H,10-25,30-46,50-51,112H2,1-9H3,(H2,111,155)(H,121,128)(H,122,129)(H,123,130)(H,131,161)(H,132,167)(H,133,159)(H,134,158)(H,135,162)(H,136,163)(H,137,168)(H,138,156)(H,139,165)(H,140,160)(H,141,166)(H,142,164)(H,143,171)(H,144,157)(H,145,169)(H,146,170)(H,176,177)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)/t58-,59-,60+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,85-/m0/s1

InChI-Schlüssel

XYTKNIRPYFUTMF-OGTXIUGESA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Human TLQP-21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activities of the human neuropeptide TLQP-21. Derived from the VGF (non-acronymic) pro-protein, TLQP-21 is a pleiotropic signaling molecule implicated in a wide range of physiological processes, including metabolism, neuroinflammation, and pain modulation. This document details its primary receptor interactions, downstream signaling cascades, and key functional outcomes, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and therapeutic development.

Primary Receptor and Binding Characteristics

The primary molecular target for TLQP-21 is the Complement C3a Receptor 1 (C3aR1), a G-protein-coupled receptor (GPCR).[1][2][3] While other binding partners like gC1qR and HSPA8 have been suggested, C3aR1 is the only receptor for which a necessary and sufficient role in TLQP-21 activity has been extensively confirmed.[2][4] The interaction is characterized by a "folding-upon-binding" mechanism, where the intrinsically disordered TLQP-21 peptide adopts an α-helical conformation upon binding to C3aR1.[1][3]

The C-terminal region of TLQP-21 is critical for its biological activity, with the final arginine residue (R21) being indispensable for function.[1][2] Human TLQP-21 generally exhibits a lower potency for C3aR1 compared to its rodent counterpart and the endogenous ligand C3a.[1][5]

Quantitative Binding Data

The binding affinity of TLQP-21 for C3aR1 has been quantified using various assays, primarily competitive binding studies against the cognate ligand, C3a.

LigandReceptorCell LineAssay TypeAffinity Constant (Ki)Reference
Human TLQP-21Hamster C3aR1CHO-K1 MembranesRadioligand Displacement (125I-C3a)486 ± 117 nM[5]
Human TLQP-21Hamster C3aR1HEK293 MembranesRadioligand Displacement (125I-C3a)390 ± 121 nM[5]
Rat TLQP-21Hamster C3aR1CHO-K1 MembranesRadioligand Displacement (125I-C3a)88 ± 19 nM[5]
Human C3aHamster C3aR1CHO-K1 MembranesRadioligand Displacement (125I-C3a)0.21 ± 0.05 nM[5]
Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity of TLQP-21 for C3aR1 by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the binding affinity (Ki) of unlabeled TLQP-21 for the C3aR1 receptor.

Materials:

  • Cell membranes prepared from CHO-K1 or HEK293 cells expressing C3aR1.

  • Radioligand: 125I-labeled human C3a.

  • Test Compound: Unlabeled human TLQP-21.

  • Non-specific control: High concentration (e.g., >1 µM) of unlabeled human C3a.

  • Binding Buffer: 50 mM Tris (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris (pH 7.4).

  • UniFilter GF/B plates, presoaked in 0.5% polyethyleneimine.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes (10–50 µg protein per well), a fixed concentration of 125I-labeled C3a (e.g., 8 pM), and varying concentrations of unlabeled TLQP-21 in binding buffer.[5]

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of unlabeled C3a.[1]

  • Incubation: Incubate the plate for 60 minutes at room temperature with constant gentle agitation.[1]

  • Filtration: Rapidly filter the reaction mixture through the presoaked UniFilter GF/B plate to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled TLQP-21 concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis P1 Prepare C3aR1-expressing cell membranes A1 Combine membranes, 125I-C3a, and TLQP-21 in 96-well plate P1->A1 P2 Prepare serial dilutions of unlabeled TLQP-21 P2->A1 P3 Prepare radioligand (125I-C3a) solution P3->A1 A2 Incubate at room temp for 60 minutes A1->A2 D1 Filter through GF/B plate A2->D1 D2 Wash plate 3x with ice-cold buffer D1->D2 D3 Measure radioactivity via scintillation counting D2->D3 D4 Calculate Ki using Cheng-Prusoff equation D3->D4

Workflow for a Radioligand Competition Binding Assay.

Intracellular Signaling Pathways

TLQP-21 binding to C3aR1 initiates multiple downstream signaling cascades, primarily through the activation of Gq and Gi/o G-proteins. This dual coupling allows for a complex and cell-type-specific regulation of cellular functions.[6][7][8]

Gq-Mediated Pathway: Calcium Mobilization and ERK Activation

In many cell types, including CHO cells, microglia, and adipocytes, TLQP-21 activates the Gq pathway.[6][9][10][11] This leads to the activation of Phospholipase C (PLC)-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[6][9][12] This initial Ca2+ surge is often followed by extracellular Ca2+ entry through store-operated channels.[6][12] The resulting increase in cytosolic Ca2+ and DAG production synergistically activate downstream effectors like Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII), ultimately leading to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[4][6]

G TLQP21 Human TLQP-21 C3aR1 C3aR1 TLQP21->C3aR1 Gq Gαq C3aR1->Gq Activates PLC PLC-β Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_cytosol ↑ Cytosolic Ca²⁺ Ca_release->Ca_cytosol Ca_cytosol->PKC Activates CaMKII CaMKII Ca_cytosol->CaMKII Activates ERK p-ERK1/2 PKC->ERK Phosphorylates CaMKII->ERK Phosphorylates Response Cellular Responses (e.g., Lipolysis Potentiation) ERK->Response

Gq-mediated signaling pathway of TLQP-21.
AssayCell LineLigandPotency (EC50)Efficacy (% of Max)Reference
ERK PhosphorylationCHO-hC3aRHuman TLQP-211400 nM~100%[13]
ERK PhosphorylationCHO-hC3aRMouse TLQP-21140 nM~100%[13]
ERK PhosphorylationHuman MacrophagesHuman TLQP-21>10,000 nM~45%[14]
ERK PhosphorylationHuman MacrophagesHuman C3a0.074 nM100%[14]
Calcium MobilizationCHO CellsTLQP-21~100 nM - 1 µM100%[15]

Objective: To measure the dose-dependent increase in intracellular calcium concentration following TLQP-21 stimulation.

Materials:

  • CHO-K1 or other suitable cells plated in a black, clear-bottom 96-well plate.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 NW, Fura-2 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • TLQP-21 serial dilutions.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye prepared in assay buffer. Incubate according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).[15]

  • Baseline Reading: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period (e.g., 20-60 seconds) before stimulation.[16]

  • Stimulation: Program the injector to add different concentrations of TLQP-21 to the wells.

  • Post-injection Reading: Immediately after injection, continue to measure fluorescence intensity at short intervals (e.g., every 0.5-1 second) for 60-180 seconds to capture the transient calcium peak.[15][16]

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF = Fmax - Fbaseline) or the ratio F/F0.

    • Plot the peak response against the logarithm of the TLQP-21 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50.

Objective: To detect the level of phosphorylated ERK1/2 in response to TLQP-21 stimulation.

Materials:

  • Cells cultured in 6-well plates.

  • TLQP-21.

  • Ice-cold PBS.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer: 5% BSA or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Mouse anti-total-ERK1/2 or anti-β-actin.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • ECL chemiluminescence substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Starve cells of serum for several hours, then treat with various concentrations of TLQP-21 for a fixed time (e.g., 5-15 minutes).[3]

  • Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[17]

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant.[17]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by size on an SDS-PAGE gel.[17]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[17]

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST, apply ECL substrate, and capture the chemiluminescent signal.[17]

  • Normalization: Strip the membrane and re-probe with an antibody against total ERK or a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK or loading control signal.

Gi/o-Mediated Pathway and β-Arrestin Recruitment

TLQP-21 also demonstrates biased agonism, preferentially activating Gi/o-mediated signaling over β-arrestin recruitment when compared to C3a.[7][8] Activation of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This pathway is sensitive to pertussis toxin (PTX), which uncouples Gi/o from the receptor.[1][7]

Like most GPCRs, prolonged agonist stimulation of C3aR1 leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinders further G-protein coupling (desensitization) and targets the receptor for internalization via clathrin-coated pits, a key mechanism for signal termination.[7][8][18]

G cluster_Gi Gi/o Pathway cluster_arrestin β-Arrestin Pathway Gi Gαi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ATP Response_Gi Cellular Response cAMP->Response_Gi GRK GRK C3aR1_P C3aR1-P GRK->C3aR1_P Phosphorylates BArr β-Arrestin C3aR1_P->BArr Recruits Internalization Receptor Internalization BArr->Internalization TLQP21 Human TLQP-21 C3aR1 C3aR1 TLQP21->C3aR1 C3aR1->Gi Activates C3aR1->GRK Activates G S1 Plate engineered cells (C3aR1-PK + βArr-EA) in 96-well plate S2 Add serial dilutions of TLQP-21 S1->S2 S3 Incubate at 37°C for 60-90 min S2->S3 S4 TLQP-21 binds C3aR1, recruiting β-Arrestin S3->S4 S5 Enzyme fragments (PK & EA) complement, forming active β-gal S4->S5 S6 Add detection reagents (Substrate) S5->S6 S7 Incubate at RT for 60 min S6->S7 S8 Measure chemiluminescent signal with luminometer S7->S8 S9 Calculate EC50 S8->S9 G S1 Plate microglia on glass coverslips S2 Pre-treat cells with TLQP-21 or vehicle S1->S2 S3 Add fluorescent particles (e.g., latex beads) S2->S3 S4 Incubate at 37°C to allow phagocytosis S3->S4 S5 Wash 3x with cold PBS to remove external beads S4->S5 S6 Fix cells with 4% PFA S5->S6 S7 Stain with DAPI and anti-Iba1 antibody S6->S7 S8 Image with fluorescence microscope S7->S8 S9 Quantify internalized particles per cell & calculate index S8->S9

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the VGF Peptide TLQP-21: Discovery and History

This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to the VGF-derived peptide, TLQP-21. It is designed to serve as a technical resource, offering detailed methodologies for pivotal experiments and a summary of quantitative data to facilitate further research and drug development.

Discovery and History

The VGF Gene and Protein Precursor

The journey of TLQP-21 began with the discovery of its precursor, the VGF (non-acronymic) protein. In 1985, the vgf gene was first identified as a nerve growth factor (NGF)-inducible transcript in PC12 pheochromocytoma cells.[1] VGF is a 617-amino acid pro-protein in rodents (615 in humans) and is a member of the granin family of neuropeptides.[2][3] Its expression is largely restricted to neuronal and neuroendocrine cells.[3][4]

The VGF pro-protein is processed by prohormone convertases, primarily PC1/3 and PC2, to generate a variety of smaller bioactive peptides.[2][5] This processing occurs within the regulated secretory pathway, and the resulting peptides are stored in large dense-core vesicles for release upon stimulation.[6][7]

Identification of the TLQP-21 Peptide

Among the numerous peptides derived from VGF, TLQP-21 has emerged as one of the most extensively studied. The nomenclature "TLQP" refers to the first four N-terminal amino acids (Threonine-Leucine-Glutamine-Proline) of this peptide family, with the number indicating the amino acid length.[8] TLQP-21 was first identified in the rodent brain using a combination of immunoprecipitation and mass spectrometry.[9] This 21-amino acid peptide corresponds to residues 556-576 of the rat VGF precursor.[9]

Biological Functions and Receptors

TLQP-21 is a pleiotropic peptide implicated in a wide range of physiological processes, including energy metabolism, pain modulation, neurogenesis, and stress responses.[10] Its diverse functions are mediated through interactions with specific cell surface receptors. To date, three main binding partners for TLQP-21 have been identified: the complement C3a receptor 1 (C3aR1), the globular head of C1q receptor (gC1qR), and the heat shock 70kDa protein 8 (HSPA8).[9][11] While C3aR1 is considered the primary and most well-characterized receptor for TLQP-21, the roles of gC1qR and HSPA8 are still under investigation.[9][11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and potency of TLQP-21 with its identified receptors.

LigandReceptorCell LineAssayParameterValueReference
Mouse TLQP-21Human C3aR1HTLAβ-arrestin recruitmentEC5010.3 µM[6][7]
Human TLQP-21Human C3aR1HTLAβ-arrestin recruitmentEC5068.8 µM[6][7]
C3aHuman C3aR1HTLAβ-arrestin recruitmentEC503.0 µM[6]
Human TLQP-21HSPA8-Dynamic Mass RedistributionKd~90 µM[2][12]
125I-labeled C3aHamster C3AR1CHO-K1Radioligand Binding-Picomolar affinities[13]
Human TLQP-21Hamster C3AR1CHO-K1Radioligand Binding Competition-High-nanomolar range[13]
Rat TLQP-21Hamster C3AR1CHO-K1Radioligand Binding Competition-High-nanomolar range[13]

Table 1: Binding Affinity and Potency of TLQP-21 for C3aR1 and HSPA8.

PeptideEffect on Isoproterenol-Induced Lipolysis in 3T3-L1 adipocytes
TLQP-21Enhances in a dose-dependent manner
R21A mutantNo effect

Table 2: Bioactivity of TLQP-21 and its R21A mutant on lipolysis.[10]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments that have been instrumental in the discovery and characterization of TLQP-21.

Identification of TLQP-21 by Mass Spectrometry

Objective: To identify and sequence the TLQP-21 peptide from rodent brain tissue.

Methodology:

  • Immunoprecipitation of VGF Peptides:

    • Homogenize rat brain tissue in lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Incubate the supernatant with an anti-VGF antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-peptide complexes.

    • Wash the beads extensively to remove non-specific binding.

    • Elute the bound peptides.

  • Mass Spectrometry Analysis:

    • The eluted peptides are analyzed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.[9]

    • A pseudomolecular ion with a mass-to-charge ratio (m/z) corresponding to TLQP-21 is identified.[9]

    • Further fragmentation and analysis (tandem MS) are performed to determine the amino acid sequence of the peptide.[9]

Generation of VGF Knockout and TLQP-21 Deficient Mice

Objective: To study the in vivo functions of VGF and specifically TLQP-21 by creating genetically modified mouse models.

Methodology for VGF Knockout Mice (Homologous Recombination):

  • Construct a Targeting Vector: A DNA vector is created containing a selectable marker (e.g., neomycin resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the VGF gene.[14][15]

  • Transfect Embryonic Stem (ES) Cells: The targeting vector is introduced into mouse ES cells.[16]

  • Homologous Recombination: In a small percentage of cells, the targeting vector will recombine with the endogenous VGF locus, replacing the VGF gene with the selectable marker.[15][16]

  • Select for Recombinant ES Cells: The ES cells are grown in a medium containing a drug (e.g., G418 for neomycin resistance) to select for cells that have incorporated the targeting vector.[16]

  • Generate Chimeric Mice: The selected ES cells are injected into mouse blastocysts, which are then implanted into a surrogate mother. The resulting offspring (chimeras) will be composed of a mix of cells from the original blastocyst and the modified ES cells.[15]

  • Germline Transmission: Chimeric mice are bred with wild-type mice. If the modified ES cells contributed to the germline, the knockout allele will be passed on to the next generation.[14]

Methodology for TLQP-21 Deficient Knock-in Mice:

A more targeted approach was used to specifically ablate TLQP-21 while leaving the rest of the VGF precursor intact. This was achieved by introducing a point mutation in the Vgf gene, changing the codon for the C-terminal arginine of TLQP-21 to an alanine (B10760859) (R21→A).[17] This single amino acid substitution prevents the proper cleavage of TLQP-21 from its precursor.[17] The generation of these knock-in mice followed a similar principle of homologous recombination in ES cells.[17]

Intracerebroventricular (ICV) Infusion of TLQP-21

Objective: To investigate the central effects of TLQP-21 on various physiological parameters.

Methodology:

  • Cannula Implantation:

    • Anesthetize the mouse.

    • Secure the mouse in a stereotaxic frame.

    • A small hole is drilled in the skull at the coordinates corresponding to a lateral ventricle.[18][19]

    • A guide cannula is lowered into the ventricle and secured to the skull with dental cement.[18][19]

  • Osmotic Pump Implantation:

    • An osmotic minipump is filled with TLQP-21 solution or vehicle.

    • The pump is connected to the implanted cannula via a catheter.[18][20]

    • The pump is implanted subcutaneously on the back of the mouse.[18][20]

    • The pump will then deliver a continuous infusion of the peptide into the cerebral ventricles over a set period.[20]

ERK1/2 Phosphorylation Assay

Objective: To determine if TLQP-21 activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Methodology:

  • Cell Culture and Stimulation:

    • Plate cells (e.g., CHO cells, macrophages) in a multi-well plate and grow to confluence.

    • Serum-starve the cells overnight to reduce basal ERK phosphorylation.

    • Stimulate the cells with various concentrations of TLQP-21 for a predetermined time (e.g., 10 minutes).[21]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

  • Western Blotting or ELISA-based Detection:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane (Western blotting).

    • Probe the membrane with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Alternatively, use a plate-based assay (e.g., HTRF, In-Cell Western) with specific antibodies for detection.[13][22]

    • Quantify the band intensities or signal to determine the ratio of p-ERK to total ERK.

Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in response to TLQP-21 stimulation.

Methodology:

  • Cell Loading with Calcium Indicator Dye:

    • Plate cells in a black-walled, clear-bottom multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a dye-loading solution.[23][24][25]

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader equipped with an injector system.

    • Measure the baseline fluorescence.

    • Inject TLQP-21 at various concentrations into the wells.

    • Immediately begin kinetic reading of fluorescence intensity over time.[26]

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of TLQP-21.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to TLQP-21.

VGF_Processing_Pathway VGF VGF Pro-protein PC1_3 Prohormone Convertase 1/3 VGF->PC1_3 PC2 Prohormone Convertase 2 VGF->PC2 TLQP_62 TLQP-62 PC1_3->TLQP_62 Other_peptides Other VGF-derived peptides PC1_3->Other_peptides PC2->TLQP_62 PC2->Other_peptides TLQP_21 TLQP-21 TLQP_62->TLQP_21

Caption: VGF Pro-protein Processing Pathway.

TLQP21_C3aR1_Signaling TLQP21 TLQP-21 C3aR1 C3aR1 TLQP21->C3aR1 G_protein Gq/Gi C3aR1->G_protein PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release MAPK_pathway MAPK/ERK Pathway Ca_release->MAPK_pathway PKC->MAPK_pathway Cellular_response Cellular Response (e.g., Lipolysis, Neurotransmission) MAPK_pathway->Cellular_response

Caption: TLQP-21 Signaling via the C3aR1 Receptor.

Knockout_Mouse_Workflow cluster_0 In Vitro cluster_1 In Vivo Targeting_Vector Construct Targeting Vector Transfection Transfect ES Cells Targeting_Vector->Transfection ES_Cells Culture ES Cells ES_Cells->Transfection Selection Select for Homologous Recombinants Transfection->Selection Blastocyst_Injection Inject ES Cells into Blastocyst Selection->Blastocyst_Injection Implantation Implant into Surrogate Mother Blastocyst_Injection->Implantation Chimeric_Mice Birth of Chimeric Mice Implantation->Chimeric_Mice Breeding Breed Chimeras for Germline Transmission Chimeric_Mice->Breeding Knockout_Line Establish Knockout Line Breeding->Knockout_Line

Caption: Workflow for Generating Knockout Mice.

References

A Technical Guide to the TLQP-21 Signaling Pathway in Human Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the signaling mechanisms of TLQP-21, a VGF-derived neuropeptide, in human cells. It details the core signaling cascade, presents key quantitative data, and offers comprehensive experimental protocols for studying this pathway.

Introduction: The TLQP-21 Peptide and Its Receptor

TLQP-21 is a 21-amino acid peptide processed from the VGF (VGF nerve growth factor inducible) pro-peptide, which is expressed in the nervous system and various endocrine cells.[1][2] It is involved in a wide range of physiological processes, including energy metabolism, pain modulation (nociception), and microglial function.[3][4][5] In human cells, the primary and most well-validated receptor for TLQP-21 is the Complement C3a Receptor 1 (C3aR1).[6][7][8] C3aR1 is a class A G-protein-coupled receptor (GPCR) that is also the cognate receptor for the inflammatory anaphylatoxin C3a.[7][9] While other binding partners have been explored, C3aR1 is the only receptor for which a critical role in TLQP-21's biological activity has been consistently confirmed.[8]

The Core Signaling Cascade

Upon binding of TLQP-21, C3aR1 undergoes a conformational change that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for heterotrimeric G-proteins. C3aR1 demonstrates dual coupling to both the Gq/11 and Gi/o families of G-proteins, initiating two distinct downstream signaling branches.[5][10][11]

  • The Gαq/11 Pathway - Calcium Mobilization: The activation of Gαq/11 stimulates the membrane-bound enzyme Phospholipase C (PLC)-β.[2][9] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1][2] This rapid increase in intracellular Ca²⁺, along with DAG, activates isoforms of Protein Kinase C (PKC), leading to the phosphorylation of numerous downstream targets and cellular responses.[2]

  • The Gαi/o Pathway - cAMP Inhibition: The activation of Gαi/o inhibits the enzyme adenylyl cyclase.[5][10] This action reduces the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to a decrease in intracellular cAMP levels. As cAMP is a critical second messenger that activates Protein Kinase A (PKA), its inhibition by the TLQP-21/C3aR1/Gi pathway serves as a key modulatory signal for various cellular functions.

These primary signaling events can subsequently trigger further cascades, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[5][9]

Caption: The dual signaling cascade of TLQP-21 via the C3aR1 receptor.

Quantitative Signaling Parameters

The potency of TLQP-21 at the human C3aR1 has been quantified in various functional assays. Data reveals a notable difference in potency between the human and rodent orthologs of the peptide, as well as between TLQP-21 and the receptor's other endogenous ligand, C3a.

Table 1: Ligand Potency (EC₅₀) at Human C3aR1

Ligand Assay Type EC₅₀ Value (μM) Source(s)
Human TLQP-21 β-arrestin Recruitment 68.8 [7][12]
Mouse TLQP-21 β-arrestin Recruitment 10.3 [7][12]

| Human C3a | β-arrestin Recruitment | 3.0 |[7] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC₅₀ indicates greater potency.

Notably, the physiological concentrations of TLQP-21 in human plasma are significantly lower than the EC₅₀ values observed in many in vitro assays, raising important questions for drug development regarding the context-dependent relevance of its signaling.[9][13]

Table 2: Physiological Concentrations of TLQP-21

Species Fluid Concentration Source(s)
Human Plasma 80-90 pmol/mL (80-90 nM) [9][13]

| Mouse | Plasma | ~70 pmol/mL (~70 nM) |[9][13] |

Methodologies for Studying TLQP-21 Signaling

Investigating the TLQP-21/C3aR1 pathway involves a suite of established GPCR research techniques. A generalized workflow is presented below, followed by detailed protocols for key assays.

Experimental_Workflow Start Start: Cell Line Selection (e.g., HEK293 expressing C3aR1) Culture Cell Culture & Seeding Start->Culture Treatment Ligand Treatment (TLQP-21 Dose-Response) Culture->Treatment Assay Functional Assay Selection Treatment->Assay CaAssay Calcium Mobilization Assay->CaAssay cAMPAssay cAMP Inhibition Assay->cAMPAssay GTPAssay [³⁵S]GTPγS Binding Assay->GTPAssay DataAcq Data Acquisition (e.g., Plate Reader, Scintillation Counter) CaAssay->DataAcq cAMPAssay->DataAcq GTPAssay->DataAcq Analysis Data Analysis (e.g., EC₅₀/IC₅₀ Calculation) DataAcq->Analysis End End: Results & Interpretation Analysis->End

Caption: Generalized workflow for analyzing TLQP-21 signaling.

This assay is the primary method for assessing Gq-coupled receptor activation by measuring ligand-induced increases in intracellular calcium.[14][15]

  • Principle: Cells expressing C3aR1 are loaded with a calcium-sensitive fluorescent dye. Upon TLQP-21 binding, Gq activation leads to IP3-mediated Ca²⁺ release from the ER, causing a sharp increase in fluorescence that can be measured kinetically.[15][16]

  • Key Materials:

    • Human cells stably or transiently expressing C3aR1 (e.g., HEK293, CHO).

    • Black, clear-bottom 96- or 384-well microplates.

    • Calcium-sensitive dye (e.g., Fluo-4 AM).[14]

    • Probenecid (B1678239) (an anion-exchange transport inhibitor to prevent dye leakage).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • TLQP-21 peptide stock solution.

    • A kinetic fluorescence plate reader (e.g., FLIPR, FDSS).[14]

  • Methodology:

    • Cell Plating: Seed the C3aR1-expressing cells into the microplate at a predetermined optimal density and culture overnight.

    • Dye Loading: Prepare a loading buffer containing the Fluo-4 AM dye and probenecid in Assay Buffer.

    • Aspirate the culture medium from the cells and add the dye loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

    • Compound Preparation: Prepare serial dilutions of TLQP-21 in Assay Buffer in a separate "compound plate."

    • Measurement: Place both the cell plate and compound plate into the fluorescence plate reader.

    • The instrument will establish a stable baseline fluorescence reading for several seconds.

    • The instrument will then automatically add the TLQP-21 solutions from the compound plate to the cell plate and immediately begin recording the change in fluorescence intensity over time (typically 60-180 seconds).

    • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this response against the logarithm of the TLQP-21 concentration and fit to a four-parameter logistic equation to determine the EC₅₀.

This assay is used to quantify the activation of Gi-coupled receptors by measuring the decrease in intracellular cAMP.[17][18]

  • Principle: To measure a decrease, basal cAMP levels are first elevated using an adenylyl cyclase activator like forskolin (B1673556). The addition of a Gi-activating agonist (TLQP-21) will then inhibit adenylyl cyclase, causing a measurable drop in cAMP levels.[17][18] The amount of cAMP is quantified using a competitive immunoassay.

  • Key Materials:

    • Human cells expressing C3aR1.

    • Assay-compatible microplates (e.g., 384-well).

    • Assay Buffer with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin.

    • TLQP-21 peptide stock solution.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17]

  • Methodology:

    • Cell Preparation: Harvest and resuspend cells in Assay Buffer containing a phosphodiesterase inhibitor.

    • Agonist Addition: Dispense the cell suspension into the wells of the microplate. Add serial dilutions of TLQP-21 to the appropriate wells.

    • Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin (typically a concentration that gives ~80% of its maximal effect, e.g., EC₈₀) to all wells (except negative controls).

    • Incubate the plate for 15-30 minutes at room temperature to allow for the modulation of cAMP production.

    • Cell Lysis & Detection: Add the cell lysis buffer provided with the detection kit. Follow the kit manufacturer's instructions to add the detection reagents (e.g., for HTRF, this involves adding a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate).[19]

    • Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

    • Measurement: Read the plate on a compatible plate reader.

    • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the TLQP-21 concentration and fit to an inhibitory dose-response curve to determine the IC₅₀.

This is a direct, functional assay that measures the initial step of G-protein activation.[20]

  • Principle: In the inactive state, the Gα subunit is bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and remains bound. The amount of incorporated radioactivity is proportional to the level of G-protein activation.[20][21]

  • Key Materials:

    • Crude membrane preparations from cells overexpressing C3aR1.

    • [³⁵S]GTPγS (radioligand).

    • GDP (to ensure G-proteins are in their basal state before stimulation).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂).

    • TLQP-21 peptide stock solution.

    • Glass fiber filter mats and a cell harvester/filtration apparatus.

    • Scintillation fluid and a liquid scintillation counter.

  • Methodology:

    • Membrane Preparation: Homogenize C3aR1-expressing cells in a hypotonic buffer and isolate the crude membrane fraction via differential centrifugation.[20] Determine the protein concentration of the membrane preparation.

    • Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes (e.g., 10-20 µg protein), GDP (e.g., 10-30 µM), and serial dilutions of TLQP-21 in Assay Buffer.

    • Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to each reaction to start the binding.

    • Incubate for 60 minutes at 30°C with gentle agitation.

    • Terminate Reaction: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound ligand in the solution.

    • Wash the filters several times with ice-cold wash buffer.

    • Quantification: Dry the filter mat, place it in a scintillation vial with scintillation fluid, and count the radioactivity using a liquid scintillation counter.

    • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the specific binding (in counts per minute or disintegrations per minute) against the logarithm of the TLQP-21 concentration to determine the EC₅₀ for G-protein activation.

References

Physiological Effects of TLQP-21 in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physiological effects of the neuropeptide TLQP-21 within the central nervous system (CNS). Derived from the VGF (non-acronymic) pro-protein, TLQP-21 is a pleiotropic peptide that has garnered significant attention for its roles in pain modulation, neuroinflammation, neurodegenerative processes, and metabolic regulation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of current knowledge, including quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

TLQP-21 and its Receptors in the CNS

TLQP-21 is a 21-amino acid peptide that is proteolytically cleaved from the C-terminus of the VGF precursor protein. Its biological effects in the CNS are primarily mediated through the complement C3a receptor 1 (C3aR1) , a G protein-coupled receptor (GPCR). While other receptors, such as the globular C1q receptor (gC1qR) and heat shock cognate 71 kDa protein 8 (HSPA8), have been suggested as potential binding partners for TLQP-21, C3aR1 is the most extensively validated receptor mediating its signaling in the CNS. C3aR1 is expressed on various cell types within the CNS, most notably on microglia and to some extent on neurons, which accounts for the diverse physiological responses elicited by TLQP-21.

Signaling Pathways of TLQP-21

The binding of TLQP-21 to C3aR1 initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. This calcium signal, along with DAG, activates protein kinase C (PKC) and downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. In microglia, TLQP-21 has also been shown to activate the p38 MAPK pathway, which is critically involved in inflammatory responses and pain signaling.

TLQP21_Signaling_Pathway cluster_membrane Cell Membrane TLQP21 TLQP-21 C3aR1 C3aR1 TLQP21->C3aR1 Gq11 Gq/11 C3aR1->Gq11 p38_MAPK p38 MAPK Pathway C3aR1->p38_MAPK PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves DAG DAG PIP2->DAG cleaves ER Endoplasmic Reticulum IP3->ER activates PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release releases Ca_release->PKC activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Physiological_Effects Physiological Effects (Neuronal Activity, Gene Expression) MAPK_ERK->Physiological_Effects Inflammatory_Response Inflammatory Response (in Microglia) p38_MAPK->Inflammatory_Response

Caption: TLQP-21/C3aR1 signaling cascade in CNS cells.

Physiological Effects in the Central Nervous System

Pain Modulation

TLQP-21 exhibits a dual and opposing role in pain modulation, which is dependent on the site of administration. Central administration, such as intracerebroventricular (ICV) injection, has been shown to produce analgesic effects in models of inflammatory pain. Conversely, peripheral or intrathecal administration results in hyperalgesia, or an increased sensitivity to pain. This pro-nociceptive effect is largely attributed to the activation of spinal cord microglia via C3aR1, leading to neuroinflammation.

Table 1: Dose-Dependent Effects of TLQP-21 on Pain Behavior in the Formalin Test

Administration RouteTLQP-21 DoseAnimal ModelKey FindingReference(s)
Intracerebroventricular (ICV)2 mMMouseAnalgesic effect in the second (inflammatory) phase.
Intracerebroventricular (ICV)4 mMMouseU-shaped dose-response; less effective than 2 mM.
Peripheral (Intraplantar)4 mMMouseHyperalgesic effect in the second phase.
Peripheral (Intraplantar)8 mMMousePronounced hyperalgesic effect in the second phase.
Neuroinflammation and Microglial Activity

TLQP-21 is a potent modulator of microglia, the resident immune cells of the CNS. Through its interaction with C3aR1, TLQP-21 can induce microglial activation, chemotaxis, and phagocytosis. While enhanced phagocytosis can be beneficial for clearing cellular debris and pathological protein aggregates, sustained microglial activation can also lead to the release of pro-inflammatory cytokines, contributing to neuroinflammatory conditions.

Table 2: Quantitative Effects of TLQP-21 on Microglial Functions

Microglial FunctionCell TypeTLQP-21 ConcentrationQuantitative ChangeReference(s)
PhagocytosisPrimary Mouse Microglia100 nMSignificant increase in phagocytic activity.
PhagocytosisBV-2 Microglial Cells1 µMIncreased phagocytic capacity.
ChemotaxisBV-2 Microglial Cells1 µMIncreased cell migration.
Neurodegenerative Diseases

The influence of TLQP-21 on microglial function and neuronal survival suggests its potential involvement in neurodegenerative diseases.

  • Alzheimer's Disease (AD): In the 5xFAD mouse model of AD, chronic ICV administration of TLQP-21 has been shown to reduce the burden of amyloid plaques and ameliorate associated dystrophic neurites. This neuroprotective effect is linked to the enhanced phagocytic clearance of amyloid-beta (Aβ) by microglia.

  • Amyotrophic Lateral Sclerosis (ALS): Levels of TLQP peptides have been found to be reduced in the plasma of ALS patients and in animal models of the disease. Furthermore, exogenous application of TLQP-21 has demonstrated neuroprotective effects on motor neurons in in vitro models of oxidative stress.

Energy Metabolism and Stress Response

Central administration of TLQP-21 has significant effects on energy homeostasis and the physiological response to stress.

  • Energy Expenditure: ICV infusion of TLQP-21 increases resting energy expenditure and core body temperature in mice. This catabolic effect can prevent the early stages of diet-induced obesity.

  • Stress Response: TLQP-21 modulates the release of catecholamines in response to acute stress. Central administration can alter the biphasic release of epinephrine (B1671497) and decrease norepinephrine (B1679862) levels during restraint stress. Chronic administration has been shown to increase social avoidance behavior in a model of chronic social stress.

Table 3: Effects of Central TLQP-21 on Metabolic Parameters

ParameterAnimal ModelTLQP-21 Dose (ICV)OutcomeReference(s)
Energy ExpenditureMice15 µ g/day ~12% increase at rest.
Body WeightMice on High-Fat Diet15 µ g/day Prevented increase in body and adipose tissue weight.
Food IntakeSiberian Hamsters25 µg (acute)Sustained reduction in food intake and body weight.
Rectal TemperatureMice15 µ g/day Increased.

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Chronic Infusion

This protocol outlines the procedure for long-term central administration of TLQP-21 in mice using an osmotic pump.

ICV_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Operative Care pump_prep Prime osmotic pump with TLQP-21 animal_prep Anesthetize mouse (e.g., ketamine/xylazine) stereotaxic Mount in stereotaxic frame animal_prep->stereotaxic incision Midline scalp incision stereotaxic->incision burr_hole Drill burr hole over lateral ventricle (AP: -0.1, ML: ±1.0, DV: -3.0 from Bregma) incision->burr_hole cannula_implant Implant and secure cannula burr_hole->cannula_implant pump_implant Implant pump subcutaneously cannula_implant->pump_implant connect Connect pump to cannula pump_implant->connect suture Suture incision connect->suture recovery Monitor recovery and provide analgesia suture->recovery experiment Begin behavioral or physiological experiments recovery->experiment

Caption: Workflow for chronic ICV infusion of TLQP-21.

Methodology:

  • Pump Preparation: Alzet micro-osmotic pumps are filled with TLQP-21 solution (e.g., 1 mM in artificial cerebrospinal fluid) and pre-incubated in sterile saline at 37°C overnight.

  • Anesthesia and Surgery: The mouse is anesthetized and fixed in a stereotaxic apparatus. A cannula is implanted into the lateral ventricle using the specified coordinates and secured with dental cement.

  • Pump Implantation: The osmotic pump is implanted in a subcutaneous pocket on the back of the animal and connected to the brain infusion cannula.

  • Post-operative Care: The incision is sutured, and the animal is monitored during recovery with appropriate analgesic care.

Formalin Test for Inflammatory Pain

This behavioral assay is used to quantify nocifensive responses to a chemical irritant.

Formalin_Test_Workflow habituation Habituate mouse to observation chamber treatment Administer TLQP-21 or vehicle habituation->treatment formalin_injection Inject formalin (e.g., 2.5%) into hind paw treatment->formalin_injection phase1 Observe Phase I (0-5 min): Record licking/biting time formalin_injection->phase1 interphase Interphase period (5-15 min) phase1->interphase phase2 Observe Phase II (15-30 min): Record licking/biting time interphase->phase2 analysis Data analysis and comparison phase2->analysis

Caption: Experimental workflow for the formalin test.

Methodology:

  • Habituation: The mouse is placed in a clear observation chamber for at least 30 minutes to acclimate.

  • Drug Administration: TLQP-21 or vehicle is administered via the desired route (e.g., ICV, intrathecal, intraplantar) prior to the formalin injection.

  • Formalin Injection: 20 µl of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Scoring: The cumulative time the animal spends licking, flinching, or biting the injected paw is recorded in two distinct phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).

In Vitro Microglial Phagocytosis Assay

This assay measures the ability of cultured microglia to internalize fluorescent particles.

Phagocytosis_Assay_Workflow cell_culture Culture primary microglia or BV-2 cells treatment Treat cells with TLQP-21 or vehicle cell_culture->treatment add_beads Add fluorescent beads/Aβ and incubate treatment->add_beads wash Wash to remove non-internalized particles add_beads->wash fix_stain Fix cells and immunostain for Iba1 wash->fix_stain imaging Acquire images via fluorescence microscopy fix_stain->imaging quantification Quantify phagocytic index imaging->quantification

Caption: Workflow for in vitro microglial phagocytosis assay.

Methodology:

  • Cell Plating: Primary microglia or BV-2 cells are seeded in a multi-well plate and allowed to adhere.

  • Treatment: Cells are treated with various concentrations of TLQP-21 for a specified period.

  • Phagocytosis Induction: Fluorescently labeled latex beads or Aβ42 peptides are added to the culture medium and incubated for 1-2 hours at 37°C.

  • Washing and Fixation: Wells are washed multiple times with cold PBS to remove extracellular particles, and then the cells are fixed with 4% paraformaldehyde.

  • Immunostaining and Imaging: Cells are stained with an antibody against a microglial marker (e.g., Iba1) and imaged using fluorescence microscopy.

  • Quantification: The phagocytic index is determined by quantifying the number of internalized particles per cell or the percentage of phagocytically active cells.

The Role of Human TLQP-21 in Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TLQP-21, a 21-amino acid neuropeptide derived from the VGF (non-acronymic) proprotein, is an emerging and significant modulator of energy metabolism.[1] Primarily acting through the G-protein-coupled receptor (GPCR) C3aR1 (Complement 3a Receptor 1), TLQP-21 has demonstrated pleiotropic effects on energy expenditure, lipolysis, and glucose homeostasis, positioning it as a novel therapeutic target for obesity and associated metabolic disorders.[1][2] This document provides an in-depth technical overview of the molecular mechanisms, physiological roles, and experimental methodologies related to human TLQP-21's function in energy balance.

Introduction to TLQP-21

The Vgf gene, a member of the granin family, encodes a 615-amino acid pro-peptide in humans (617 in rodents) that is proteolytically processed to generate several bioactive peptide fragments.[1][3] Among these, TLQP-21 is one of the most extensively studied.[1] The peptide's name is derived from the first four N-terminal amino acids (Threonine-Leucine-Glutamine-Proline) and its length.[3] While expressed throughout the central and peripheral nervous systems, TLQP-21 is notably found in sympathetic nerve terminals innervating adipose tissue.[1][4] Its diverse biological functions include roles in pain modulation, gastric function, and stress, but its impact on energy metabolism is of primary interest for metabolic disease research.[1]

Molecular Mechanism of Action

The C3aR1 Receptor: The Primary Target

The principal receptor for TLQP-21 is the complement C3a receptor 1 (C3aR1).[1][5] This has been confirmed through various experiments, including photoaffinity labeling, β-arrestin recruitment assays, and the use of C3aR1 antagonists and siRNAs, which abolish TLQP-21's effects.[1][5] TLQP-21 is intrinsically disordered in solution and undergoes a conformational change to an α-helical structure upon binding to cells expressing C3aR1, a "folding-upon-binding" mechanism.[1][6] The C-terminus of the peptide is critical for its bioactivity, with mutations in the last four amino acids significantly reducing or completely abolishing its function.[1][6]

While C3aR1 is the most well-documented receptor, other binding partners such as the globular C1q receptor (gC1qR) and heat shock cognate 71 kDa protein A8 (HSPA8) have also been proposed, suggesting potential for additional signaling pathways.[2][7]

Intracellular Signaling Pathways

Activation of the C3aR1 by TLQP-21 initiates a cascade of intracellular signaling events characteristic of GPCRs. The key pathways involved are:

  • Calcium Mobilization : TLQP-21 binding triggers Phospholipase C (PLC), which generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release of Ca2+ from intracellular stores in the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3][8][10] This is followed by an influx of extracellular Ca2+ through store-operated channels.[3][8]

  • MAPK/ERK Pathway : The increase in intracellular calcium and PKC activation leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) 1/2.[8][9][11]

These signaling events form the basis of TLQP-21's ability to modulate cellular functions in various tissues, including adipocytes and immune cells.[11]

TLQP21_Signaling_Pathway TLQP21 TLQP-21 C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Binds G_Protein Gq/11 C3aR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ER->Ca_Release Ca_Increase ↑ [Ca²⁺]i Ca_Release->Ca_Increase Ca_Influx Ca_Increase->PKC Activates Cellular_Response Metabolic & Cellular Responses (e.g., Lipolysis) Ca_Increase->Cellular_Response MAPK_Cascade MAPK/ERK Cascade PKC->MAPK_Cascade Activates MAPK_Cascade->Cellular_Response

Caption: TLQP-21 signaling cascade via the C3aR1 receptor.

Role in Energy Metabolism

Experimental data, primarily from rodent models, has established TLQP-21 as a catabolic neuropeptide that enhances energy expenditure and confers resistance to obesity.[12]

Increased Energy Expenditure

Chronic intracerebroventricular (i.c.v.) administration of TLQP-21 in mice has been shown to significantly increase resting energy expenditure and core body temperature.[13][14] This effect is thought to be mediated by the stimulation of the autonomic nervous system, leading to the activation of the adrenal medulla and adipose tissues.[12][13] The treatment results in elevated serum epinephrine (B1671497) levels and the up-regulation of key thermogenic and metabolic genes in both white (WAT) and brown (BAT) adipose tissue.[13]

Regulation of Adipose Tissue & Lipolysis

In WAT, TLQP-21 treatment increases the expression of peroxisome proliferator-activated receptor δ (PPAR-δ), β3-adrenergic receptor (β3-AR), and uncoupling protein 1 (UCP1).[13] In BAT, it upregulates β2-adrenergic receptor (β2-AR) mRNA.[13] Functionally, TLQP-21 enhances β-adrenergic-induced lipolysis in adipocytes.[4][11] This pro-lipolytic effect is mediated by the C3aR1-dependent activation of the MAPK/ERK pathway and subsequent activation of Hormone Sensitive Lipase (HSL).[11]

Prevention of Diet-Induced Obesity

In mice fed a high-fat diet, concurrent treatment with TLQP-21 prevents the associated increase in body weight and white adipose tissue mass.[12][13][14] This anti-obesity effect is a direct consequence of its ability to increase energy expenditure and promote fat utilization.[4][12]

Effects on Glucose Homeostasis

TLQP-21 also influences glucose metabolism. During a glucose tolerance test in mice, TLQP-21 treatment led to a more significant decline in free fatty acids (FFA) and triglycerides (TG) after a glucose load, suggesting increased tissue sensitivity to insulin's lipostatic action.[12]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on TLQP-21.

Table 1: Receptor Activation Potency

Ligand Receptor Assay EC₅₀ Source
Mouse TLQP-21 Human C3aR1 β-arrestin Recruitment 10.3 µM [1]
Human TLQP-21 Human C3aR1 β-arrestin Recruitment 68.8 µM [1]

| Human C3a | Human C3aR1 | β-arrestin Recruitment | 3.0 µM |[1] |

Table 2: In Vivo Metabolic Effects of TLQP-21 in Mice (14-day i.c.v. infusion)

Parameter Change vs. Control Significance (P-value) Source
Resting Energy Expenditure +12% < 0.05 [13]
Rectal Temperature Increased < 0.05 [13]
Serum Epinephrine Increased < 0.05 [13]
Serum Norepinephrine Decreased < 0.05 [13]
β2-AR mRNA (BAT) Increased < 0.05 [13]
PPAR-δ mRNA (WAT) Increased < 0.05 [13]

| UCP1 mRNA (WAT) | Increased | = 0.05 |[13] |

Key Experimental Protocols

This section details common methodologies used to investigate the function of TLQP-21.

Peptide Synthesis and Purification
  • Method : Solid-phase peptide synthesis followed by purification using reverse-phase high-performance liquid chromatography (HPLC).

  • Protocol : Peptides are synthesized and purified. A linear gradient of acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) is typically used for elution. Fractions are analyzed by analytical HPLC, pooled, and lyophilized. The molecular weight is confirmed using ESI-MS. TFA ions are removed using an ion exchange resin (e.g., AG1-X8).[1]

Cell-Based Receptor Activation Assays
  • β-Arrestin Recruitment Assay : This assay measures the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and signaling.

  • Protocol : HTLA cells (HEK293 cells with a β-lactamase reporter gene) are transfected with the C3aR1 receptor. Cells are incubated with varying concentrations of TLQP-21 or other ligands. The recruitment of β-arrestin is quantified by measuring the cleavage of a FRET-based substrate by the recruited β-lactamase, leading to a change in fluorescence. EC₅₀ values are calculated from dose-response curves.[1]

  • Intracellular Calcium Measurement : This method directly measures one of the earliest events in C3aR1 signaling.

  • Protocol : Cells (e.g., CHO cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). After establishing a baseline fluorescence reading, cells are stimulated with TLQP-21. The change in intracellular Ca²⁺ concentration is recorded over time by measuring the fluorescence intensity at specific excitation/emission wavelengths.[8]

In Vivo Chronic Infusion Studies
  • Objective : To assess the long-term metabolic effects of centrally administered TLQP-21.

  • Protocol :

    • Animal Model : Male C57BL/6J mice are commonly used.

    • Surgery : Mice are anesthetized, and a cannula is stereotaxically implanted into a cerebral ventricle (e.g., the lateral ventricle).

    • Pump Implantation : The cannula is connected via tubing to a subcutaneously implanted osmotic minipump (e.g., Alzet), which delivers a continuous infusion of TLQP-21 (e.g., 15 µ g/day ) or vehicle (artificial cerebrospinal fluid) for a set period (e.g., 14 days).[13][14]

    • Monitoring : Throughout the infusion period, parameters such as body weight, food intake, energy expenditure (via indirect calorimetry), and locomotor activity are monitored.

    • Sample Collection : At the end of the study, animals are euthanized, and blood and tissues (brain, WAT, BAT, liver) are collected for biochemical (e.g., hormone levels) and molecular (e.g., qRT-PCR for gene expression) analyses.[13]

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo Analysis Animal_Model Mouse Model (e.g., C57BL/6J) Surgery i.c.v. Cannulation & Osmotic Pump Implantation Animal_Model->Surgery Treatment Continuous Infusion (14 days) - TLQP-21 - Vehicle Surgery->Treatment Monitoring Metabolic Monitoring - Body Weight - Food Intake - Energy Expenditure Treatment->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Blood_Analysis Blood Analysis (Hormones, Metabolites) Sacrifice->Blood_Analysis Tissue_Analysis Adipose Tissue Analysis (qRT-PCR for Gene Expression) Sacrifice->Tissue_Analysis

Caption: Workflow for chronic in vivo TLQP-21 administration study.

Conclusion and Future Directions

TLQP-21 is a potent regulator of energy balance, acting centrally to increase energy expenditure and peripherally to enhance lipolysis through its interaction with the C3aR1 receptor. Its ability to prevent diet-induced obesity in preclinical models makes the TLQP-21/C3aR1 signaling axis a compelling target for the development of novel therapeutics for obesity and related metabolic diseases.

Key differences exist between the rodent and human TLQP-21 peptides and their potency at the human C3aR1 receptor, with the human peptide showing significantly lower potency.[1][6] Future research must focus on fully characterizing the activity of human TLQP-21 on human metabolic systems and resolving its physiological relevance.[9] The design of potent and selective small-molecule agonists or antagonists for the C3aR1 receptor, guided by the molecular understanding of its interaction with TLQP-21, represents a promising strategy for drug development in this area.[1][6]

Caption: Relationship between VGF, TLQP-21, and metabolic outcomes.

References

The Neuroprotective Potential of Human TLQP-21: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the VGF-Derived Peptide's Role in Neuroprotection, Focusing on Mechanisms of Action, Signaling Pathways, and Preclinical Evidence.

Introduction

The human peptide TLQP-21, derived from the VGF (non-acronymic) nerve growth factor inducible precursor protein, has emerged as a significant molecule of interest in the field of neuroscience.[1] Exhibiting pleiotropic roles in metabolism, pain modulation, and microglial function, its neuroprotective properties are of particular interest for the development of novel therapeutics for neurodegenerative disorders.[2][3] This technical guide provides a comprehensive overview of the current understanding of TLQP-21's neuroprotective actions, with a focus on its signaling mechanisms, quantitative preclinical data, and detailed experimental protocols to aid researchers in this field.

Mechanism of Action: The C3aR1 Receptor and Downstream Signaling

The primary mechanism through which TLQP-21 exerts its neuroprotective effects is by acting as a ligand for the Complement C3a Receptor 1 (C3aR1), a G-protein coupled receptor (GPCR).[4][5] While other receptors like gC1qR and HSPA8 have been suggested, the role of C3aR1 is the most extensively validated.[5] The binding of TLQP-21 to C3aR1, which is predominantly expressed on microglia in the brain, initiates a cascade of intracellular signaling events that are crucial for its neuroprotective functions.[4][6]

The activation of C3aR1 by TLQP-21 leads to:

  • Intracellular Calcium Mobilization: A rapid and transient increase in intracellular calcium (Ca2+) levels is a key early event following receptor activation.[7][8] This Ca2+ surge is initiated by the release of calcium from the endoplasmic reticulum and is sustained by influx from the extracellular space.[9]

  • MAPK/ERK Pathway Activation: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical downstream target. Phosphorylation of ERK1/2 is consistently observed following TLQP-21 treatment and is linked to cell survival and plasticity.[7][10]

  • p38 MAPK Pathway Activation: In microglia, the p38 MAPK pathway is also engaged, playing a role in the modulation of inflammatory responses and phagocytosis.[11]

These signaling pathways collectively contribute to the observed neuroprotective outcomes, including enhanced cell survival, modulation of neuroinflammation, and clearance of pathological protein aggregates.

Signaling Pathway Diagram

TLQP21_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TLQP-21 TLQP-21 C3aR1 C3aR1 (GPCR) TLQP-21->C3aR1 Binds to G_Protein G-protein Coupling C3aR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER ER Ca2+ Release IP3->Ca_ER MAPK_ERK MAPK/ERK Pathway DAG->MAPK_ERK Intra_Ca ↑ Intracellular Ca2+ Ca_ER->Intra_Ca Ca_Influx Ca2+ Influx Intra_Ca->MAPK_ERK p38_MAPK p38 MAPK Pathway Intra_Ca->p38_MAPK Neuroprotection Neuroprotective Effects (Cell Survival, Phagocytosis) MAPK_ERK->Neuroprotection p38_MAPK->Neuroprotection Phagocytosis_Workflow start Start plate_cells Plate BV2 or Primary Microglia start->plate_cells treat_cells Treat with TLQP-21 (or vehicle control) plate_cells->treat_cells add_particles Add Fluorescent Beads or fAβ treat_cells->add_particles incubate Incubate to allow phagocytosis add_particles->incubate wash Wash to remove non-internalized particles incubate->wash fix Fix cells wash->fix quantify Quantify uptake (Microscopy or Flow Cytometry) fix->quantify end End quantify->end

References

TLQP-21 in Pain Modulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The VGF (non-acronymic)-derived peptide, TLQP-21, has emerged as a significant modulator of pain pathways, exhibiting a complex, dual role that is dependent on its site of action. This technical guide provides a comprehensive overview of the current understanding of TLQP-21's involvement in pain modulation, with a focus on its signaling mechanisms, experimental validation, and quantitative outcomes. It is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

VGF is a neuro-endocrine specific gene that is proteolytically processed into several bioactive peptides.[1] Among these, TLQP-21 has garnered significant attention for its role in neuroplasticity and pain.[1][2] VGF expression is notably upregulated in sensory neurons following peripheral nerve injury and inflammation, suggesting a role for its derived peptides in pathological pain states.[1][3] TLQP-21's effects on pain are multifaceted, demonstrating both pronociceptive (pain-promoting) and analgesic (pain-relieving) properties depending on the route of administration.[4][5] This guide will delve into the molecular pathways and experimental evidence that define our current understanding of TLQP-21 in pain modulation.

Dual Modulatory Role of TLQP-21 in Pain

A key characteristic of TLQP-21 is its differential effect on pain depending on whether it is administered peripherally or centrally.

  • Peripheral Administration (Pronociceptive): When injected peripherally (e.g., intraplantar), TLQP-21 consistently induces hyperalgesia or hypersensitivity in various pain models.[4] This effect is observed in inflammatory pain models, such as the formalin test, where it increases pain-related behaviors.[4][5]

  • Central Administration (Analgesic): Conversely, when administered centrally (e.g., intracerebroventricularly - i.c.v.), TLQP-21 can produce an analgesic effect.[4][5] This suggests that TLQP-21 may act on descending pain inhibitory pathways.[4] However, intrathecal administration has been shown to elicit hyperalgesia, highlighting the complexity of its central actions.[4]

Signaling Pathways in TLQP-21 Mediated Pain Modulation

TLQP-21 exerts its effects by binding to specific receptors and initiating downstream signaling cascades. Two primary receptors have been identified: the complement C3a receptor 1 (C3aR1) and the globular head of the complement component C1q receptor (gC1qR).[3][6]

C3aR1-Mediated Signaling in Microglia

In the spinal cord, TLQP-21's pronociceptive actions are largely mediated through the activation of C3aR1 on microglia.[3][7] This interaction triggers a cascade of intracellular events that contribute to central sensitization and neuropathic pain.[4]

  • Mechanism: Upon binding to C3aR1, TLQP-21 stimulates an increase in intracellular calcium levels and activates the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[3][4][7] This leads to the production and release of pro-inflammatory mediators, including cytokines and prostaglandins (B1171923) (via cyclooxygenase) and leukotrienes (via lipoxygenase), which enhance neuronal excitability and pain signaling.[1][2]

TLQP21_C3aR1_Signaling cluster_microglia Microglial Cell TLQP21 TLQP-21 C3aR1 C3aR1 TLQP21->C3aR1 Binds to p38MAPK p38 MAPK Activation C3aR1->p38MAPK Ca2_increase Intracellular Ca²⁺ Increase C3aR1->Ca2_increase Microglia Microglia COX_LOX COX / LOX Activation p38MAPK->COX_LOX Cytokines Cytokine Release (e.g., IL-1β) p38MAPK->Cytokines Prostanoids Prostanoids & Leukotrienes COX_LOX->Prostanoids Hyperalgesia Hyperalgesia & Neuroinflammation Prostanoids->Hyperalgesia Cytokines->Hyperalgesia

Caption: TLQP-21 signaling through C3aR1 in microglia.
gC1qR-Mediated Signaling in Macrophages

Peripherally, TLQP-21 interacts with gC1qR on macrophages.[8] This interaction also leads to an increase in intracellular calcium and macrophage activation.[8] These activated macrophages can then sensitize sensory neurons, contributing to mechanical hypersensitivity.[8]

TLQP21_gC1qR_Signaling cluster_macrophage Macrophage TLQP21 TLQP-21 gC1qR gC1qR TLQP21->gC1qR Binds to Ca2_increase Intracellular Ca²⁺ Increase gC1qR->Ca2_increase Macrophage Macrophage Macrophage_Activation Macrophage Activation Ca2_increase->Macrophage_Activation Sensory_Neuron_Activation Sensory Neuron Activation Macrophage_Activation->Sensory_Neuron_Activation Mechanical_Hypersensitivity Mechanical Hypersensitivity Sensory_Neuron_Activation->Mechanical_Hypersensitivity

Caption: TLQP-21 signaling through gC1qR in macrophages.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of TLQP-21 on pain-related behaviors.

Table 1: Effects of Peripheral and Central TLQP-21 Administration in the Formalin Test

Administration Route TLQP-21 Concentration Observed Effect in Second Phase Reference
Peripheral (Intraplantar) 4 mM Increased licking response [4][5]
Peripheral (Intraplantar) 8 mM Significant increase in licking response [4][5]

| Central (i.c.v.) | 2 mM | Analgesic effect (U-shaped curve) |[4][5] |

Table 2: Intracellular Calcium Response to TLQP-21

Cell Type TLQP-21 Concentration Response Reference
Bone Marrow-Derived Macrophages 10 nM Transient increase in intracellular Ca²⁺ [8]
Bone Marrow-Derived Macrophages 100 nM Transient increase in intracellular Ca²⁺ [8]
Brain-Derived Primary Microglia Not specified Responded to TLQP-21 [8]

| Cultured DRG Neurons | 10 µM | No change in intracellular Ca²⁺ |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following outlines the protocols for key experiments cited in the literature.

Formalin Test for Inflammatory Pain

This model assesses nociceptive responses to a persistent chemical stimulus.

  • Objective: To evaluate the effect of TLQP-21 on inflammatory pain.

  • Procedure:

    • A solution of 2.5% formalin is injected into the plantar surface of the mouse hind paw.

    • Immediately following, either TLQP-21 or a vehicle control is administered (e.g., peripherally via intraplantar injection or centrally via i.c.v. injection).

    • The amount of time the animal spends licking the injected paw is recorded in two phases: the first phase (0-5 minutes post-injection) representing acute nociceptive pain, and the second phase (15-30 minutes post-injection) representing inflammatory pain.

  • Endpoint: The total time spent licking the paw in each phase is quantified and compared between treatment groups.

Formalin_Test_Workflow Start Start Formalin_Injection Inject 2.5% Formalin (Intraplantar) Start->Formalin_Injection TLQP21_Admin Administer TLQP-21 or Vehicle Control Formalin_Injection->TLQP21_Admin Record_Phase1 Record Licking Time (Phase 1: 0-5 min) TLQP21_Admin->Record_Phase1 Record_Phase2 Record Licking Time (Phase 2: 15-30 min) Record_Phase1->Record_Phase2 Data_Analysis Quantify and Compare Licking Duration Record_Phase2->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the formalin test.
Spared Nerve Injury (SNI) Model for Neuropathic Pain

This surgical model induces long-lasting neuropathic pain symptoms.

  • Objective: To assess the role of endogenous TLQP-21 in the development and maintenance of neuropathic pain.

  • Procedure:

    • Under anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed in the mouse hind limb.

    • The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact.

    • Anti-TLQP-21 antibodies or a control IgG are administered intrathecally to neutralize endogenous TLQP-21.

    • Tactile hypersensitivity is assessed at various time points post-surgery using von Frey filaments to measure the paw withdrawal threshold.

  • Endpoint: The paw withdrawal threshold is determined and compared between the anti-TLQP-21 and control groups.[1][2]

Warm-Water Immersion Tail-Withdrawal Test

This assay measures thermal hyperalgesia.

  • Objective: To evaluate the effect of exogenous TLQP-21 on thermal pain sensitivity.

  • Procedure:

    • TLQP-21 is administered intrathecally.

    • At various time points after injection, the distal portion of the mouse's tail is immersed in a warm water bath (e.g., 48°C).

    • The latency to tail withdrawal is measured.

  • Endpoint: A decrease in tail-withdrawal latency indicates thermal hyperalgesia. The effects of co-administration with inhibitors of p38 MAPK, cyclooxygenase, or lipoxygenase can also be assessed.[1][2]

Conclusion and Future Directions

TLQP-21 is a critical and complex modulator of pain, with its effects being highly dependent on the anatomical location of its action. The activation of C3aR1 on microglia in the spinal cord represents a key mechanism for its pronociceptive effects in chronic pain states, while its peripheral actions via gC1qR on macrophages also contribute to hypersensitivity. The analgesic effects observed with central administration suggest an interaction with descending inhibitory pathways that warrants further investigation.

For drug development professionals, the TLQP-21 signaling pathway presents several potential therapeutic targets. Antagonists for C3aR1 or gC1qR, as well as inhibitors of downstream molecules like p38 MAPK, could offer novel strategies for the management of inflammatory and neuropathic pain. Future research should focus on elucidating the precise mechanisms of TLQP-21's analgesic effects and further characterizing the expression and function of its receptors in different components of the pain pathway.

References

Expression of VGF and TLQP-21 in Human Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of the neurosecretory protein VGF and its derived peptide TLQP-21 in human tissues. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the roles of these molecules in health and disease. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction

VGF (nerve growth factor inducible) is a 615 amino acid precursor protein predominantly expressed in neurons and neuroendocrine cells.[1][2][3] Upon proteolytic processing by prohormone convertases, VGF gives rise to several bioactive peptides, each with distinct physiological functions.[2][4] These peptides are implicated in a wide range of biological processes, including energy homeostasis, synaptic plasticity, and neurogenesis.[1][2] One of the most studied VGF-derived peptides is TLQP-21, a 21-amino-acid peptide that has been shown to modulate energy expenditure, pain, and inflammatory responses.[4][5] The diverse functions of VGF and its peptides have made them attractive targets for therapeutic intervention in various pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer.[2][6]

Data Presentation: Quantitative Expression of VGF and TLQP-21

The quantitative expression of VGF and its derived peptides varies significantly across different human tissues. While a comprehensive quantitative map of VGF and TLQP-21 across all human tissues is not yet fully established, this section presents the currently available data from studies utilizing techniques such as ELISA and mass spectrometry.

It is important to note that the expression of TLQP-21 is often inferred from the expression of its precursor, VGF. Direct quantification of TLQP-21 in tissues has been challenging, with some studies reporting levels below the limit of detection in certain tissues.[7]

Table 1: Quantitative Expression of VGF-Derived Peptides in Human Cortex [7][8]

PeptideFrontal Cortex (pmol/g)Parietal Cortex (pmol/g)Temporal Cortex (pmol/g)
TPGH ~130-200~130-200~130-200
C-terminus peptides ~700-2000~700-2000~700-2000
NERP-1 ~4-20~4-20~4-20
N-terminus peptides ~10-30~10-30~10-30
TLQP peptides Below detection limitBelow detection limitBelow detection limit

Table 2: Concentration of TLQP-21 in Human Plasma

AnalyteFluidConcentrationMethod of Detection
TLQP-21 Plasma80–90 pmol/mLNot Specified

Note on Data Availability: Comprehensive quantitative data for VGF and TLQP-21 protein levels across a wide range of human tissues is still limited in publicly accessible databases. The Human Protein Atlas, for instance, provides a qualitative overview of VGF expression, noting cytoplasmic expression in neuronal and neuroendocrine cells, but states that a reliable estimation of the protein expression profile could not be performed.[9] Proteomics databases such as PaxDb and ProteomicsDB may contain relevant datasets, but a readily available, compiled quantitative summary across multiple tissues is not directly provided.[1][10]

Experimental Protocols

This section details the methodologies for the detection and quantification of VGF and TLQP-21 in human tissues.

Enzyme-Linked Immunosorbent Assay (ELISA) for VGF

This protocol is based on the principles of a sandwich ELISA and is suitable for the quantitative determination of human VGF in tissue homogenates, serum, and plasma.

1. Sample Preparation:

  • Tissue Homogenates:

    • Rinse 100 mg of tissue with 1X PBS to remove excess blood.

    • Homogenize the tissue in 1 mL of 1X PBS.

    • Store the homogenate overnight at -20°C.

    • Perform two freeze-thaw cycles to break cell membranes.

    • Centrifuge the homogenate for 5 minutes at 5000 x g at 2-8°C.

    • Collect the supernatant for immediate assay or store in aliquots at -20°C or -80°C.

  • Serum:

    • Collect blood in a serum separator tube.

    • Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.

    • Centrifuge for 15 minutes at 1000 x g.

    • Collect the serum for immediate assay or store in aliquots at -20°C or -80°C.

  • Plasma:

    • Collect blood using EDTA or heparin as an anticoagulant.

    • Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.

    • Collect the plasma for immediate assay or store in aliquots at -20°C or -80°C.

2. Assay Procedure:

  • Bring all reagents and samples to room temperature.

  • Prepare all reagents, working standards, and samples as directed in the specific ELISA kit manual.

  • Add 100 µL of standard or sample to each well of the pre-coated microplate.

  • Cover the plate and incubate for 2 hours at 37°C.

  • Aspirate the liquid from each well.

  • Add 100 µL of Biotin-conjugated antibody to each well.

  • Cover the plate and incubate for 1 hour at 37°C.

  • Aspirate and wash each well three times with wash buffer.

  • Add 100 µL of HRP-avidin solution to each well.

  • Cover the plate and incubate for 1 hour at 37°C.

  • Aspirate and wash each well five times with wash buffer.

  • Add 90 µL of TMB Substrate to each well.

  • Incubate for 15-30 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well.

  • Determine the optical density of each well within 5 minutes using a microplate reader set to 450 nm.

Immunohistochemistry (IHC) for VGF and TLQP-21

This protocol provides a general guideline for the immunohistochemical staining of VGF and TLQP-21 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections. Specific antibody details and optimization may be required.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (3 changes, 5 minutes each).

  • Immerse slides in 100% ethanol (B145695) (2 changes, 3 minutes each).

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in distilled water.

2. Antigen Retrieval:

  • Heat-Induced Epitope Retrieval (HIER):

    • Immerse slides in a container with 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat the solution to 95-100°C for 20-30 minutes.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

3. Staining Procedure:

  • Wash sections in PBS-T (PBS with 0.05% Tween 20) for 5 minutes.

  • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.

  • Wash sections in PBS-T (2 changes, 5 minutes each).

  • Apply a blocking solution (e.g., 5% normal goat serum in PBS-T) and incubate for 1 hour at room temperature.

  • Incubate sections with the primary antibody (anti-VGF or anti-TLQP-21) diluted in blocking solution overnight at 4°C. Note: Specific antibody clone and dilution must be optimized.

  • Wash sections in PBS-T (3 changes, 5 minutes each).

  • Apply a biotinylated secondary antibody and incubate for 1 hour at room temperature.

  • Wash sections in PBS-T (3 changes, 5 minutes each).

  • Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash sections in PBS-T (3 changes, 5 minutes each).

  • Apply DAB chromogen substrate and incubate until the desired stain intensity develops.

  • Rinse slides in distilled water.

  • Counterstain with hematoxylin.

  • Dehydrate sections through graded ethanol and xylene.

  • Mount with a permanent mounting medium.

Targeted Mass Spectrometry for VGF and TLQP-21 Quantification

This section outlines a general workflow for the quantification of VGF-derived peptides, including TLQP-21, in human tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a targeted approach like Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM).

1. Sample Preparation:

  • Homogenize tissue samples in a suitable lysis buffer containing protease inhibitors.

  • Determine protein concentration using a standard protein assay (e.g., BCA).

  • Perform protein reduction with dithiothreitol (B142953) (DTT) and alkylation with iodoacetamide (B48618) (IAA).

  • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Spike the samples with a known amount of heavy isotope-labeled synthetic peptides corresponding to the target VGF peptides (e.g., TLQP-21) to serve as internal standards.

  • Clean up the peptide mixture using solid-phase extraction (SPE) with C18 cartridges.

  • Dry the peptides and reconstitute them in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Inject the prepared peptide samples into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer.

  • Separate the peptides on a C18 reversed-phase column using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.

  • Operate the mass spectrometer in a targeted mode (PRM or MRM) to specifically monitor the precursor and fragment ions of the target VGF peptides and their heavy isotope-labeled internal standards.

3. Data Analysis:

  • Process the acquired data using specialized software (e.g., Skyline, MaxQuant).

  • Integrate the peak areas of the endogenous (light) and internal standard (heavy) peptides.

  • Calculate the ratio of light to heavy peak areas.

  • Determine the concentration of the target peptides in the original tissue sample by comparing the light-to-heavy ratios to a standard curve generated with known concentrations of the synthetic peptides.

Signaling Pathways

VGF and its derived peptides exert their biological effects through various signaling pathways. The following diagrams illustrate the key pathways associated with VGF induction and TLQP-21 activity.

VGF_Induction_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds Ras Ras TrkA->Ras TrkB->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates VGF_Gene VGF Gene Transcription CREB->VGF_Gene Activates VGF_Protein VGF Protein Synthesis VGF_Gene->VGF_Protein

VGF Gene Expression Induction Pathway

The expression of the VGF gene is potently induced by neurotrophins such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[2] Binding of these neurotrophins to their respective receptors, TrkA and TrkB, activates the Ras-MAPK signaling cascade, leading to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB then binds to the promoter region of the VGF gene, initiating its transcription and subsequent protein synthesis.

TLQP21_Signaling_Pathway TLQP21 TLQP-21 C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Binds G_protein Gq/11 C3aR1->G_protein Activates PLC Phospholipase C-β (PLC-β) G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 Ca_release->ERK Activates PKC->ERK Activates Cellular_Response Cellular Response (e.g., Lipolysis, Migration) ERK->Cellular_Response Leads to

TLQP-21 Signaling through C3aR1

TLQP-21 primarily signals through the G-protein coupled receptor C3aR1.[11] Binding of TLQP-21 to C3aR1 activates the Gq/11 protein, which in turn stimulates Phospholipase C-β (PLC-β). PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events converge to activate the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, leading to various cellular responses such as lipolysis and cell migration.

Recent evidence also suggests a direct signaling role for the VGF precursor protein in certain contexts. In small cell lung cancer, VGF has been shown to activate the TOX-CREB signaling pathway, which upregulates ASCL1 and drives neuroendocrine differentiation.[6] This indicates that in addition to the functions of its derived peptides, the full-length VGF protein may also have direct biological activities.

Conclusion

VGF and its derived peptide TLQP-21 are key players in a multitude of physiological processes, and their dysregulation is associated with various diseases. This technical guide provides a summary of their expression in human tissues, detailed experimental protocols for their study, and an overview of their signaling mechanisms. Further research, particularly in generating a comprehensive quantitative map of their expression and in elucidating the full spectrum of their signaling pathways, will be crucial for fully understanding their roles in human health and for the development of novel therapeutic strategies targeting these molecules.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Neuropeptide in Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis

Abstract

The human peptide TLQP-21, derived from the VGF (non-acronymic) pro-protein, is emerging as a significant modulator of neural and inflammatory processes. Mounting evidence implicates dysregulation of the VGF/TLQP-21 axis in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides a comprehensive overview of the current understanding of TLQP-21's involvement in these disorders, with a focus on its molecular mechanisms, key experimental findings, and detailed protocols for researchers. We consolidate quantitative data from pivotal studies, present step-by-step methodologies for relevant in vitro and in vivo experiments, and visualize the intricate signaling pathways governed by TLQP-21 and its primary receptor, the complement C3a receptor 1 (C3aR1).

Introduction to TLQP-21

TLQP-21 is a 21-amino-acid peptide generated by the proteolytic cleavage of the VGF precursor protein, which is expressed in neurons and neuroendocrine cells. Its name is derived from the first four N-terminal amino acids (Threonine-Leucine-Glutamine-Proline) and its length. TLQP-21 is involved in a wide array of physiological functions, including energy metabolism, pain modulation, and immune responses. In the central nervous system, it plays a crucial role in neuroinflammation and cellular homeostasis, making it a peptide of considerable interest in the context of neurodegenerative diseases.

TLQP-21 and Its Link to Neurodegenerative Diseases

Alzheimer's Disease (AD)

A consistent finding in AD research is the significant reduction of VGF and its derived peptides, including TLQP-21, in the brain and cerebrospinal fluid (CSF) of patients. This decrease correlates with the severity of AD pathology, such as amyloid plaque density.

The primary mechanism by which TLQP-21 is thought to exert its effects in AD is through the modulation of microglial activity. Microglia, the resident immune cells of the brain, play a dual role in AD, being involved in both the clearance of amyloid-beta (Aβ) plaques and the propagation of neuroinflammation. TLQP-21 has been shown to bind to the C3aR1 receptor on microglia, promoting a neuroprotective phenotype characterized by enhanced phagocytosis of fibrillar Aβ and increased cell motility.[1][2] In vivo studies using the 5xFAD transgenic mouse model of AD have demonstrated that intracerebroventricular administration of TLQP-21 leads to a significant reduction in amyloid plaque burden and associated neuritic dystrophy.[3]

Amyotrophic Lateral Sclerosis (ALS)

Evidence also points to a significant reduction of TLQP peptides in the plasma and spinal cord of ALS patients and in the SOD1-G93A transgenic mouse model, even at pre-symptomatic stages.[4][5] This suggests that TLQP-21 could serve as a potential early biomarker for the disease.

Functionally, exogenous administration of TLQP-21 has demonstrated neuroprotective effects in in vitro models of ALS. In the NSC-34 motor neuron-like cell line subjected to oxidative stress, a condition implicated in ALS pathology, TLQP-21 treatment significantly improved cell viability.[4][6] This neuroprotective effect suggests that restoring TLQP-21 levels could be a viable therapeutic strategy for slowing motor neuron degeneration.

Parkinson's Disease (PD)

The link between TLQP-21 and Parkinson's disease is less direct compared to AD and ALS, with most research focusing on the parent VGF protein. Studies on post-mortem brain tissue from PD patients have revealed a significant decrease in certain VGF-derived peptides in the parietal cortex.[7] In the 6-hydroxydopamine (6-OHDA) rat model of PD, a reduction in VGF immunoreactivity was observed in the lesioned substantia nigra, which was restored following levodopa (B1675098) treatment.[8] While TLQP peptides were below the detection limit in one study of human cortex, the overall dysregulation of the VGF precursor in PD warrants further investigation into the specific role of TLQP-21 in the pathogenesis of this disease.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating TLQP-21 in the context of neurodegeneration.

Table 1: TLQP-21 Levels in Neurodegenerative Diseases

DiseaseModel/Patient CohortTissue/FluidChange in TLQP-21/VGF LevelsReference
Alzheimer's Disease AD PatientsBrain & CSFDecreased[9]
5xFAD MiceDorsal HippocampusSignificantly reduced VGF protein[3]
ALS ALS Patients (early stage)PlasmaReduced to 14% of controls[4][5]
ALS Patients (late stage)PlasmaReduced to 16% of controls[4][5]
SOD1-G93A Mice (pre-symptomatic)PlasmaReduced to ~26% of wild-type[4]
SOD1-G93A Mice (pre-symptomatic)Spinal CordReduced to ~70% of wild-type[4]
Parkinson's Disease PD Patients (drug-naïve)PlasmaVGF C-terminus reduced (643 ± 348 pmol/mL vs 1504 ± 587 pmol/mL in controls)[8]
PD PatientsParietal CortexTPGH and NERP-1 peptides decreased; TLQP peptides below detection[7]

Table 2: In Vitro and In Vivo Effects of TLQP-21

ExperimentModelTreatmentOutcomeQuantitative DataReference
AD Model 5xFAD Mice (male)TLQP-21 (15 µ g/day for 28 days, ICV)Reduced amyloid plaques~50% decrease in 6E10-immunoreactive plaques[3]
ALS Model NSC-34 cells (with Sodium Arsenite)Exogenous TLQP-21Improved cell viabilityViability increased from ~75% to ~83%[4][6]
Receptor Binding CHO cells[¹²⁵I]-YATL-23 (TLQP-21 analog)Binding affinity and capacityKd = 0.55 ± 0.05 nM; Bmax = 81.7 ± 3.9 fmol/mg protein[10]
Receptor Activation HTLA cells with human C3aR1Mouse TLQP-21β-arrestin recruitmentEC50 = 10.3 µM
HTLA cells with human C3aR1Human TLQP-21β-arrestin recruitmentEC50 = 68.8 µM

Signaling Pathways of TLQP-21

The biological effects of TLQP-21 are primarily mediated through its interaction with the G-protein coupled receptor, C3aR1. A secondary receptor, the globular head of C1q receptor (gC1qR), has also been proposed, though its signaling pathway in response to TLQP-21 is less characterized.

C3aR1 Signaling Pathway

Binding of TLQP-21 to C3aR1, which is coupled to Gαq and Gαi proteins, initiates a cascade of intracellular events. This includes the activation of Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. DAG, along with the elevated calcium, activates Protein Kinase C (PKC), which in turn phosphorylates and activates the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK1/2). The activation of these pathways culminates in various cellular responses, including gene expression changes that promote cell migration and phagocytosis.[2][10]

TLQP21_C3aR1_Signaling TLQP21 TLQP-21 C3aR1 C3aR1 TLQP21->C3aR1 G_protein Gαq / Gαi C3aR1->G_protein activates PLC PLCβ G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca_release ER->Ca_release Ca_intracellular ↑ [Ca²⁺]i Ca_release->Ca_intracellular Ca_intracellular->PKC co-activates Cellular_Response Cellular Responses (Migration, Phagocytosis, Gene Expression) Ca_intracellular->Cellular_Response MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade activates MAPK_cascade->Cellular_Response

TLQP-21 signaling through the C3aR1 receptor.

gC1qR Signaling Pathway

The globular head of C1q receptor (gC1qR) is a multifunctional protein found in various cellular compartments, including the cell surface. While it has been identified as a potential receptor for TLQP-21, the downstream signaling cascade following this specific interaction is not as well-defined as the C3aR1 pathway. gC1qR is known to interact with various ligands and can modulate pathways such as the classical complement pathway and receptor tyrosine kinase (RTK) signaling. It has been shown to be involved in the regulation of the Wnt/β-catenin, PKC–NF-κB, and Akt/PKB pathways in other contexts.[3] Further research is needed to elucidate the specific downstream effectors of TLQP-21-gC1qR binding in neurons and microglia.

TLQP21_gC1qR_Signaling TLQP21 TLQP-21 gC1qR gC1qR TLQP21->gC1qR Downstream Downstream Effectors (e.g., RTK signaling, Wnt/β-catenin, PKC-NF-κB, Akt/PKB) gC1qR->Downstream activates (?) Cellular_Response Cellular Responses Downstream->Cellular_Response

Proposed and known signaling pathways associated with gC1qR.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, intended to serve as a practical guide for researchers.

In Vivo Administration of TLQP-21 in 5xFAD Mice

This protocol describes the chronic intracerebroventricular (ICV) infusion of TLQP-21 into a mouse model of Alzheimer's disease.

  • Animal Model: 3-month-old male 5xFAD transgenic mice.

  • Reagents:

    • TLQP-21 peptide (mouse sequence).

    • Artificial cerebrospinal fluid (aCSF) as vehicle.

    • Anesthetic (e.g., isoflurane).

  • Equipment:

    • Stereotaxic apparatus.

    • Micro-osmotic pumps (e.g., Alzet, delivering 0.25 µL/h).

    • Brain infusion cannula.

  • Procedure:

    • Dissolve TLQP-21 in aCSF to a final concentration of 2.5 mg/mL.

    • Anesthetize the mice according to approved protocols.

    • Secure the mouse in the stereotaxic apparatus.

    • Implant the brain infusion cannula at the following coordinates relative to bregma: AP = -0.1 mm, ML = ±1.0 mm, DV = -3.0 mm.

    • Connect the cannula to the micro-osmotic pump containing the TLQP-21 solution or aCSF (for control animals).

    • Implant the pump subcutaneously.

    • Allow the mice to recover and monitor for post-operative complications.

    • The pump will deliver TLQP-21 at a rate of 15 µ g/day for 28 days.

    • At the end of the treatment period, sacrifice the mice and perfuse for subsequent histological and biochemical analyses (e.g., immunohistochemistry for Aβ plaques and Iba1).[3]

InVivo_Workflow start Start: 3-month-old 5xFAD mice anesthesia Anesthetize mouse start->anesthesia stereotaxic Mount in stereotaxic frame anesthesia->stereotaxic cannula_implant Implant ICV cannula stereotaxic->cannula_implant pump_implant Implant pump subcutaneously cannula_implant->pump_implant connect pump_prep Prepare osmotic pump (TLQP-21 or aCSF) pump_prep->pump_implant infusion 28-day infusion (15 µg/day) pump_implant->infusion sacrifice Sacrifice and perfuse infusion->sacrifice analysis Histological and biochemical analysis sacrifice->analysis

Workflow for in vivo administration of TLQP-21.

Cell Viability Assay in NSC-34 Cells (MTT Assay)

This protocol is for assessing the neuroprotective effect of TLQP-21 on a motor neuron-like cell line under oxidative stress.

  • Cell Line: NSC-34 mouse motor neuron-like hybrid cells.

  • Reagents:

    • DMEM with 10% FBS.

    • Sodium Arsenite (SA) to induce oxidative stress.

    • TLQP-21 peptide.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Procedure:

    • Seed NSC-34 cells in a 96-well plate and allow them to adhere and differentiate.

    • Pre-treat cells with various concentrations of TLQP-21 for a specified period (e.g., 24 hours).

    • Induce oxidative stress by adding Sodium Arsenite (e.g., 500 µM for 1 hour).[11]

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot for Phosphorylated ERK1/2 in Microglia

This protocol details the detection of ERK1/2 activation in microglial cells following TLQP-21 stimulation.

  • Cell Line: BV2 microglial cells or primary microglia.

  • Reagents:

    • TLQP-21 peptide.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • ECL substrate.

  • Procedure:

    • Culture microglia and serum-starve for several hours.

    • Stimulate cells with TLQP-21 (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect chemiluminescence using an imaging system.

    • Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.

Conclusion and Future Directions

TLQP-21 represents a promising therapeutic target for neurodegenerative diseases. Its ability to modulate microglial function, promote Aβ clearance, and exert neuroprotective effects highlights its potential to combat the complex pathologies of AD and ALS. While its role in PD is less clear, the observed dysregulation of the VGF system in this disease suggests that further investigation is warranted.

Future research should focus on several key areas:

  • Elucidating the full spectrum of TLQP-21's downstream signaling , including the identification of transcription factors and target genes regulated by its activation of C3aR1 and gC1qR.

  • Investigating the therapeutic potential of TLQP-21 in animal models of Parkinson's disease , such as the 6-OHDA or MPTP models.

  • Developing stable, brain-penetrant analogs of TLQP-21 to enhance its therapeutic efficacy for CNS delivery.

  • Conducting further studies to validate TLQP peptides as early diagnostic and prognostic biomarkers for neurodegenerative diseases in large patient cohorts.

A deeper understanding of the intricate roles of TLQP-21 in neurodegeneration will undoubtedly pave the way for novel and effective therapeutic strategies for these devastating disorders.

References

Methodological & Application

Application Notes and Protocols for Human TLQP-21 ELISA Kit in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a comprehensive protocol for the quantitative determination of human TLQP-21 in plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. TLQP-21 is a 21-amino acid neuropeptide derived from the VGF (VGF nerve growth factor inducible) precursor protein, which is implicated in various physiological processes, including energy metabolism, pain modulation, and neuroprotection. Accurate measurement of circulating TLQP-21 levels is crucial for research into its role in various diseases and for the development of novel therapeutics.

Principle of the Assay

This human TLQP-21 ELISA kit is a competitive immunoassay. The principle relies on the competition between a known amount of biotinylated TLQP-21 and the TLQP-21 present in the sample for a limited number of binding sites on a specific anti-TLQP-21 antibody coated on the microplate wells. Following an incubation period, the unbound components are washed away. Streptavidin-horseradish peroxidase (SA-HRP) is then added, which binds to the biotinylated TLQP-21 captured by the antibody. After another wash, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of TLQP-21 in the sample.

Performance Characteristics

The quantitative data from representative human TLQP-21 ELISA kits are summarized below. These values should be considered as typical and may vary between different kit manufacturers and lots.

ParameterValue Range
Detection Range0.15 - 100 ng/mL
Sensitivity0.15 ng/mL
Linear Range0.15 - 2.7 ng/mL[1]
Intra-assay Variation< 10%[1][2]
Inter-assay Variation< 15%[1][2]
Sample TypeSerum, Plasma[2][3]
Species ReactivityHuman[2][3]

Experimental Protocols

Materials and Equipment

Materials Provided in a Typical Kit [2]

  • Pre-coated 96-well EIA plate

  • Standard Peptide (lyophilized)

  • Primary Antibody

  • Biotinylated Peptide

  • Streptavidin-Horseradish Peroxidase (SA-HRP) Concentrate

  • EIA Assay Buffer Concentrate

  • Substrate Solution (TMB)

  • Stop Solution (e.g., 2N HCl)

  • Acetate (B1210297) Plate Sealer

  • Positive Control

Materials Required but Not Provided

  • Deionized or distilled water

  • Pipettes and pipette tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Plate shaker

  • Wash bottle, multichannel pipette, or automated plate washer

  • Tubes for sample and standard dilution

  • Anticoagulant-treated collection tubes (EDTA, heparin, or citrate)

  • Centrifuge

Plasma Sample Preparation

Proper sample collection and preparation are critical for accurate results.

  • Blood Collection : Collect whole blood into tubes containing an anticoagulant such as EDTA, heparin, or citrate.[4]

  • Centrifugation : Within 30 minutes of collection, centrifuge the blood samples at 1000 x g for 15 minutes at 4°C.[4]

  • Plasma Collection : Carefully aspirate the supernatant (plasma) and transfer it to a clean tube.

  • Storage : Assay the plasma immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[4]

Assay Procedure

Reagent Preparation

  • Bring all reagents and samples to room temperature before use.

  • 1x Assay Buffer : Dilute the 20x EIA Assay Buffer Concentrate with 19 parts of deionized water.

  • Standard Curve Preparation : Reconstitute the lyophilized Standard Peptide with the provided standard diluent to create a stock solution. Prepare a dilution series of the standard in 1x Assay Buffer to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56 ng/mL).

  • Biotinylated Peptide : Reconstitute and dilute as per the kit's instructions.

  • Primary Antibody : Reconstitute and dilute as per the kit's instructions.

  • SA-HRP Solution : Dilute the SA-HRP Concentrate in 1x Assay Buffer as per the kit's instructions.

Assay Steps

  • Add Reagents : Add 50 µL of 1x Assay Buffer to the non-specific binding (NSB) wells. Add 50 µL of standard, sample, or positive control to the appropriate wells.

  • Add Biotinylated Peptide : Add 25 µL of the diluted Biotinylated Peptide to all wells except the blank.

  • Add Primary Antibody : Add 25 µL of the diluted Primary Antibody to all wells except the blank and NSB wells.

  • Incubation : Seal the plate with an acetate plate sealer and incubate for 2 hours at room temperature on a plate shaker.

  • Washing : Wash the plate 4 times with 1x Wash Buffer. Ensure complete removal of liquid at each step.

  • Add SA-HRP : Add 100 µL of the diluted SA-HRP solution to each well.

  • Incubation : Seal the plate and incubate for 1 hour at room temperature on a plate shaker.

  • Washing : Repeat the washing step as in step 5.

  • Color Development : Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction : Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance : Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis
  • Standard Curve : Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density (O.D.).

  • Plotting : Plot the O.D. for the standards against the concentration of the standards. A four-parameter logistic (4-PL) curve fit is recommended.

  • Calculate Concentrations : Determine the concentration of TLQP-21 in the samples by interpolating their O.D. values from the standard curve. Account for any sample dilution.

TLQP-21 Signaling Pathway

TLQP-21 exerts its biological effects primarily through the complement C3a receptor (C3aR), a G protein-coupled receptor.[5] The binding of TLQP-21 to C3aR initiates a signaling cascade involving the activation of Phospholipase C (PLC)-β.[5] This leads to the generation of the second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[5] These molecules subsequently trigger the activation of Protein Kinase C (PKC), phosphorylation of extracellular signal-regulated kinase (ERK)1/2, and mobilization of intracellular calcium.[5]

TLQP21_Signaling_Pathway TLQP21 TLQP-21 C3aR C3a Receptor (GPCR) TLQP21->C3aR binds G_protein G-protein C3aR->G_protein activates PLC Phospholipase C-β (PLC-β) G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response ERK ERK1/2 Phosphorylation PKC->ERK ERK->Cellular_Response

Caption: TLQP-21 Signaling Pathway.

Experimental Workflow

The overall experimental workflow for the quantification of human TLQP-21 in plasma samples is depicted below.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Sample_Collection 1. Plasma Sample Collection & Preparation Reagent_Prep 2. Reagent & Standard Preparation Add_Reagents 3. Add Standards, Samples, Biotinylated Peptide, & Antibody Reagent_Prep->Add_Reagents Incubate1 4. Incubate & Wash Add_Reagents->Incubate1 Add_SAHRP 5. Add SA-HRP Incubate1->Add_SAHRP Incubate2 6. Incubate & Wash Add_SAHRP->Incubate2 Add_Substrate 7. Add Substrate Incubate2->Add_Substrate Stop_Reaction 8. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate 9. Read Absorbance at 450 nm Stop_Reaction->Read_Plate Data_Analysis 10. Calculate Results Read_Plate->Data_Analysis

Caption: Human TLQP-21 ELISA Workflow.

References

Application Note: Detection of TLQP-21 Induced ERK Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The VGF-derived peptide TLQP-21 is a bioactive peptide involved in various physiological processes, including metabolic regulation and neuronal function.[1][2] TLQP-21 exerts its effects, in part, by binding to the complement C3a receptor 1 (C3aR1), a G protein-coupled receptor (GPCR).[1][3][4][5][6][7] Activation of C3aR1 by TLQP-21 initiates a downstream signaling cascade that includes the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4][6][7] ERK1/2, also known as p44/42 MAP kinase, are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates cellular processes such as proliferation, differentiation, and survival.[8][9] Therefore, detecting and quantifying TLQP-21 induced ERK phosphorylation is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting this pathway.

This application note provides detailed protocols for two common methods for detecting TLQP-21 induced ERK phosphorylation: Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA). It also includes a summary of quantitative data and diagrams of the signaling pathway and experimental workflows.

Signaling Pathway

TLQP-21 binds to its receptor, C3aR1, which is coupled to G proteins. This interaction triggers the activation of Phospholipase C (PLC)-β, leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[7] These events converge on the MAPK cascade, ultimately leading to the phosphorylation of ERK1/2 at threonine 202 and tyrosine 204.[10][11]

TLQP21_ERK_Pathway TLQP21 TLQP-21 C3aR1 C3aR1 TLQP21->C3aR1 Binds Gq Gq C3aR1->Gq Activates PLC PLC-β Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MEK MEK1/2 PKC->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis cluster_detection Detection Method cluster_results Results cell_culture 1. Cell Culture (e.g., CHO, Macrophages) serum_starve 2. Serum Starvation (4-24 hours) cell_culture->serum_starve tlqp_stim 3. TLQP-21 Stimulation (Varying concentrations and times) serum_starve->tlqp_stim cell_lysis 4. Cell Lysis (with phosphatase inhibitors) tlqp_stim->cell_lysis protein_quant 5. Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant western 6a. Western Blot protein_quant->western elisa 6b. ELISA protein_quant->elisa data_analysis 7. Data Analysis (Densitometry or OD reading) western->data_analysis elisa->data_analysis normalization 8. Normalization (p-ERK / Total ERK) data_analysis->normalization

References

Application Notes and Protocols for In Vitro Calcium Imaging of TLQP-21 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the activity of the neuropeptide TLQP-21 in vitro using calcium imaging. The protocols and data presented are intended to assist researchers in pharmacology, neuroscience, and drug discovery in setting up and interpreting experiments to investigate TLQP-21 signaling.

Introduction

TLQP-21, a peptide derived from the VGF (V-protein Growth Factor) pro-protein, is a bioactive peptide involved in various physiological processes, including metabolism, pain, and gastric motility.[1][2][3][4] It exerts its effects primarily through the activation of the complement C3a receptor 1 (C3aR1), a G-protein-coupled receptor (GPCR).[1][5][6][7] Upon binding to C3aR1, TLQP-21 initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger.[8][9][10] This calcium signal is a robust and measurable indicator of TLQP-21 receptor activation and downstream signaling.

Calcium imaging with fluorescent indicators is a powerful technique to study the spatio-temporal dynamics of [Ca²⁺]i changes in live cells in response to stimuli like TLQP-21. This document provides a detailed protocol for measuring TLQP-21-induced calcium mobilization in vitro using the fluorescent calcium indicator Fluo-4 AM.

Principle of the Assay

This protocol is based on the use of Fluo-4 acetoxymethyl (AM) ester, a cell-permeant fluorescent dye that is a sensitive indicator of intracellular calcium. Once inside the cell, non-specific esterases cleave the AM group, trapping the Fluo-4 molecule in the cytoplasm. In its calcium-free form, Fluo-4 is essentially non-fluorescent. Upon binding to Ca²⁺, its fluorescence intensity increases significantly (with excitation/emission maxima at approximately 494/515 nm).[11] By monitoring the change in fluorescence intensity over time in cells treated with TLQP-21, one can quantify the kinetics and magnitude of the intracellular calcium response.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on TLQP-21 activity.

Table 1: EC50 Values of TLQP-21 in Various In Vitro Assays

PeptideAssayCell Line/TissueEC50Reference
Mouse TLQP-21β-arrestin recruitmentHTLA cells expressing human C3aR110.3 µM[1]
Human TLQP-21β-arrestin recruitmentHTLA cells expressing human C3aR168.8 µM[1]
TLQP-21ContractionRat longitudinal fundus strips (male)0.87 µmol·L⁻¹[2]
TLQP-21ContractionRat longitudinal fundus strips (female)0.47 µmol·L⁻¹[2]
TLQP-21Intracellular Ca²⁺ MobilizationCHO Cells0.1 µM - 10 µM (significant increases)[12]

Table 2: Binding Affinity of TLQP-21

LigandCell LineKdBmaxReference
[¹²⁵I]-YATL-23 (TLQP-21 analog)CHO cell membranes0.55 ± 0.05 x 10⁻⁹ M81.7 ± 3.9 fmol/mg protein[12]

Signaling Pathway and Experimental Workflow

TLQP-21 Signaling Pathway

TLQP-21 binding to its receptor, C3aR1, initiates a well-characterized signaling cascade.[3][4][8][9] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.[8][9][12] This initial release is often followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) mechanisms, which can involve transient receptor potential (TRP) channels and the STIM-Orai signaling complex.[8][9][10]

TLQP21_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) TLQP21 TLQP-21 C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Binds Gq Gq protein C3aR1->Gq PLC PLC-β IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates TRPC TRPC/Orai1 Ca_influx Ca²⁺ Influx TRPC->Ca_influx Mediates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Ca_release Ca²⁺ Release Ca_release->Ca_increase IP3R->Ca_release Triggers

Caption: TLQP-21 signaling pathway leading to intracellular calcium increase.

Experimental Workflow for Calcium Imaging

The general workflow for a TLQP-21 calcium imaging experiment involves several key steps, from cell culture to data analysis.

Calcium_Imaging_Workflow A 1. Cell Culture (e.g., CHO-K1, 3T3-L1, Microglia) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Baseline Fluorescence Recording B->C D 4. TLQP-21 Stimulation C->D E 5. Post-Stimulation Fluorescence Recording D->E F 6. Data Analysis (ΔF/F₀) E->F

Caption: General experimental workflow for TLQP-21 calcium imaging.

Experimental Protocols

Materials and Reagents
  • Cell Line: A cell line endogenously expressing C3aR1 (e.g., CHO-K1, 3T3-L1 adipocytes, RAW 264.7 macrophages, primary microglia) or a cell line stably transfected with C3aR1.[6][12][13][14]

  • TLQP-21 Peptide: Lyophilized mouse or human TLQP-21.

  • Fluo-4 AM: (e.g., from Thermo Fisher Scientific, Hello Bio, or Lumiprobe).[11][15][16]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127: 20% solution in DMSO.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (e.g., HEPES-buffered saline), pH 7.2-7.4.[15][17]

  • Probenecid (optional): An anion-exchange transport inhibitor to prevent dye leakage.[16][17]

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

  • Fluorescence plate reader or fluorescence microscope equipped with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~515 nm).[15][18]

Protocol: Calcium Imaging using Fluo-4 AM

This protocol is a general guideline and should be optimized for the specific cell line and instrumentation used.

1. Cell Preparation

a. Culture cells in their appropriate growth medium until they reach 80-95% confluency. b. Seed the cells into black-walled, clear-bottom 96-well plates at an appropriate density to form a near-confluent monolayer on the day of the experiment. c. Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

2. Preparation of Reagents

a. TLQP-21 Stock Solution: Reconstitute lyophilized TLQP-21 in sterile water or an appropriate buffer to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C. Further dilutions should be made in the assay buffer on the day of the experiment. b. Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.[11] c. Dye Loading Solution: Prepare the loading solution fresh for each experiment. For a final concentration of 2-5 µM Fluo-4 AM:

  • Add the required volume of Fluo-4 AM stock solution to a tube containing assay buffer (e.g., HBSS).
  • Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye dispersion.[17]
  • If using, add Probenecid to a final concentration of 1-2.5 mM.
  • Vortex the solution thoroughly.

3. Dye Loading

a. Remove the culture medium from the cells. b. Wash the cells once with the assay buffer. c. Add 100 µL (for 96-well plates) of the dye loading solution to each well.[15] d. Incubate the plate at 37°C for 30-60 minutes in the dark.[15][17][18] e. After incubation, gently wash the cells twice with the assay buffer to remove excess dye. f. Add 100 µL of fresh assay buffer to each well. g. Incubate the plate at room temperature for an additional 15-30 minutes to allow for complete de-esterification of the dye.[16]

4. Calcium Measurement

a. Place the plate in the fluorescence plate reader or on the stage of the fluorescence microscope. b. Set the instrument parameters for Fluo-4 fluorescence (Excitation: ~490 nm, Emission: ~515 nm). c. Baseline Reading: Record the baseline fluorescence intensity for a period of 10-30 seconds before adding the stimulus. d. Stimulation: Add the desired concentration of TLQP-21 (e.g., in a volume of 10-20 µL) to the wells. A range of concentrations (e.g., 1 nM to 10 µM) should be tested to generate a dose-response curve.[12] e. Post-Stimulation Reading: Immediately after adding TLQP-21, continuously record the fluorescence intensity for 2-5 minutes to capture the transient calcium response.

5. Data Analysis

a. The change in intracellular calcium is typically expressed as the ratio of the fluorescence signal (F) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀ = (F - F₀) / F₀. b. For dose-response analysis, plot the peak ΔF/F₀ values against the logarithm of the TLQP-21 concentration. c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.

Troubleshooting and Considerations

  • Low Signal: Ensure complete de-esterification of the Fluo-4 AM. Optimize dye loading concentration and incubation time. Check the health and confluency of the cells.

  • High Background: Ensure thorough washing after dye loading. Use phenol (B47542) red-free medium/buffer for the assay.

  • Cell Detachment: Handle the cells gently during washing steps. Use pre-coated plates if necessary.

  • Receptor Desensitization: TLQP-21 has been shown to induce homologous desensitization.[12] Avoid repeated stimulation of the same cells.

  • Species-Specific Potency: The potency of TLQP-21 can differ between species (e.g., mouse vs. human).[1] Use the appropriate peptide for the cell system being studied.

  • Controls: Include negative controls (vehicle only) and positive controls (e.g., ATP or a calcium ionophore like ionomycin) to ensure cell viability and responsiveness.[13][16]

By following these protocols and considering the provided data, researchers can effectively utilize calcium imaging to investigate the in vitro activity of TLQP-21 and its role in cellular signaling.

References

Application Notes and Protocols for In Vivo Administration of TLQP-21 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of the VGF-derived peptide TLQP-21 in mouse models. The information compiled from multiple studies is intended to guide researchers in designing and executing experiments to investigate the physiological roles of TLQP-21, particularly in the context of metabolism, energy homeostasis, and obesity.

Introduction

TLQP-21, a peptide derived from the VGF (non-acronymic) precursor protein, has emerged as a significant regulator of energy balance and metabolism.[1][2] In vivo studies in mouse models have demonstrated that TLQP-21 can influence energy expenditure, food intake, body weight, and glucose homeostasis.[3][4] Its effects are mediated through various signaling pathways, with the complement C3a receptor 1 (C3aR1) being a key target.[5][6] These notes provide detailed protocols for the administration of TLQP-21, summarize key quantitative findings, and illustrate the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the in vivo administration of TLQP-21 in mice, providing a comparative overview of dosages, administration routes, and observed effects.

Table 1: Effects of Central (Intracerebroventricular) TLQP-21 Administration
ParameterDosageDurationMouse ModelKey FindingsReference(s)
Energy Expenditure 15 µ g/day 14 daysC57BL/6JIncreased resting energy expenditure by 12%.[1][2]
Body Temperature 15 µ g/day 14 daysC57BL/6JIncreased rectal temperature.[1][2]
Body Weight 15 µ g/day 14 daysC57BL/6J on high-fat dietPrevented the increase in body weight associated with a high-fat diet.[1][2]
Adipose Tissue 15 µ g/day 14 daysC57BL/6J on high-fat dietPrevented the increase in white adipose tissue (WAT) weight.[1][2]
Food Intake 15 µ g/day 14 daysC57BL/6JNo significant change in food intake.[3]
Catecholamines 2 or 4 mM (acute)AcuteC57BL/6JAltered biphasic serum epinephrine (B1671497) release and decreased norepinephrine (B1679862) in response to restraint stress.[7][8]
Gastric Emptying 2–32 nmol (acute)AcuteRatSignificantly decreased gastric emptying.[9][10]
Amyloid Pathology Not specified28 days5xFAD (Alzheimer's model)Reduced amyloid plaques and associated dystrophic neurites.[11]
Table 2: Effects of Peripheral TLQP-21 Administration
ParameterDosageDurationMouse ModelKey FindingsReference(s)
Body Weight Not specifiedChronicDiet-induced obese miceDecreased body weight and fat mass.[5]
Lipolysis Not specifiedChronicDiet-induced obese miceEnhanced β-adrenergic-induced lipolysis.[5]
Food Intake 1mg/kg/day7 daysLean (SD) hamstersReduced cumulative meal duration and food intake.[4]
Energy Expenditure 1mg/kg/day7 daysLean (SD) hamstersSignificantly increased energy expenditure.[4]
Glucose Homeostasis 3 g/kg glucose loadAcuteCD1TLQP-21 levels in plasma increase, suggesting a role in insulin (B600854) secretion.[12][13]

Experimental Protocols

This section details the methodologies for key experiments involving the in vivo administration of TLQP-21 in mouse models.

Protocol 1: Chronic Intracerebroventricular (i.c.v.) Administration of TLQP-21 via Osmotic Minipumps

Objective: To investigate the long-term central effects of TLQP-21 on metabolism and energy homeostasis.

Materials:

  • Male C57BL/6J mice

  • TLQP-21 peptide (lyophilized)

  • Artificial cerebrospinal fluid (aCSF)

  • Alzet osmotic minipumps (e.g., Model 1002 for 14-day infusion)

  • Brain infusion cannula

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Surgical tools

Procedure:

  • Peptide Preparation: Dissolve lyophilized TLQP-21 in aCSF to the desired concentration (e.g., to deliver 15 µ g/day ).

  • Minipump Preparation: Fill the osmotic minipumps with the TLQP-21 solution or aCSF (for control group) according to the manufacturer's instructions.

  • Surgical Implantation:

    • Anesthetize the mouse and place it in a stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target brain region (e.g., lateral ventricle).

    • Implant the brain infusion cannula into the lateral ventricle.

    • Create a subcutaneous pocket on the back of the mouse and insert the osmotic minipump.

    • Connect the minipump to the cannula via tubing.

    • Suture the scalp incision.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of distress.

  • Data Collection: Monitor parameters such as body weight, food intake, and energy expenditure throughout the 14-day infusion period.

  • Terminal Procedures: At the end of the experiment, euthanize the mice and collect tissues for further analysis (e.g., adipose tissue, brain, blood).[1][2]

Protocol 2: Acute Intraperitoneal (i.p.) Glucose Tolerance Test

Objective: To assess the effect of TLQP-21 on glucose homeostasis.

Materials:

  • Male CD1 mice

  • Glucose solution (e.g., 3 g/kg body weight)

  • Saline solution

  • Blood glucose meter and test strips

  • Equipment for blood collection (e.g., tail vein lancets)

Procedure:

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Measurement: Measure baseline blood glucose levels from the tail vein.

  • Injection: Administer a bolus of glucose solution (3 g/kg) via intraperitoneal injection. A control group should receive a saline injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plasma TLQP-21 Measurement: At selected time points (e.g., 30 and 120 minutes), a subset of mice can be euthanized to collect plasma for measuring TLQP-21 levels using ELISA.[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to TLQP-21 administration.

Diagram 1: TLQP-21 Signaling Pathway in Adipocytes

TLQP21_Adipocyte_Signaling cluster_intracellular Intracellular TLQP21 TLQP-21 C3aR1 C3aR1 TLQP21->C3aR1 Binds Isoproterenol Isoproterenol (β-AR Agonist) beta_AR β-Adrenergic Receptor Isoproterenol->beta_AR Binds Ca_mobilization Ca²⁺ Mobilization C3aR1->Ca_mobilization Activates cAMP cAMP beta_AR->cAMP ERK ERK Activation Ca_mobilization->ERK HSL Hormone Sensitive Lipase (HSL) ERK->HSL Potentiates Lipolysis Lipolysis HSL->Lipolysis PKA PKA PKA->HSL cAMP->PKA

Caption: TLQP-21 enhances β-adrenergic-induced lipolysis in adipocytes via C3aR1.

Diagram 2: Experimental Workflow for Chronic i.c.v. Infusion

Chronic_ICV_Infusion_Workflow start Start: Select Mouse Model peptide_prep Prepare TLQP-21 Solution and Osmotic Minipumps start->peptide_prep surgery Stereotaxic Surgery: Implant Cannula and Minipump peptide_prep->surgery post_op Post-operative Care and Recovery surgery->post_op infusion 14-Day Infusion Period post_op->infusion monitoring Daily Monitoring: Body Weight, Food Intake infusion->monitoring metabolic_analysis Metabolic Analysis: Energy Expenditure infusion->metabolic_analysis termination Euthanasia and Tissue Collection infusion->termination monitoring->infusion metabolic_analysis->infusion data_analysis Data Analysis and Interpretation termination->data_analysis end End of Experiment data_analysis->end

Caption: Workflow for chronic intracerebroventricular infusion of TLQP-21 in mice.

Diagram 3: Proposed Mechanism of TLQP-21 in Preventing Diet-Induced Obesity

TLQP21_Obesity_Prevention TLQP21 Central TLQP-21 Administration ANS Stimulation of Autonomic Nervous System TLQP21->ANS Adrenal Adrenal Medulla Activation ANS->Adrenal Adipose Adipose Tissue Modulation ANS->Adipose Epinephrine ↑ Epinephrine Release Adrenal->Epinephrine BAT ↑ β2-AR in BAT Adipose->BAT WAT ↑ PPAR-δ, β3-AR, UCP1 in WAT Adipose->WAT EE ↑ Energy Expenditure Epinephrine->EE BAT->EE WAT->EE Obesity Prevention of Diet-Induced Obesity EE->Obesity

Caption: Central TLQP-21 administration increases energy expenditure to prevent obesity.

References

Application Notes and Protocols for Lyophilized Human TLQP-21 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human TLQP-21 is a 21-amino acid neuropeptide derived from the VGF (non-acronymic) precursor protein. It is a ligand for the G-protein coupled receptor C3aR1 and is involved in a variety of physiological processes, including energy homeostasis, pain modulation, and neuroprotection. These application notes provide a detailed protocol for the reconstitution, storage, and handling of lyophilized human TLQP-21 peptide for use in in-vitro research applications.

Product Information

A summary of the key quantitative data for human TLQP-21 is provided in the table below.

PropertyValue
Full Name VGF-derived peptide TLQP-21
Amino Acid Sequence TLQPPASSRRRHFHHALPPAR
Molecular Weight ~2432.77 g/mol
Appearance White lyophilized powder
Solubility Soluble in sterile water up to 1 mg/mL
Recommended Storage (Lyophilized) -20°C or -80°C for long-term storage

Reconstitution Protocol

This protocol describes the preparation of a stock solution of human TLQP-21. It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration for your specific application.

Materials:

  • Lyophilized human TLQP-21 peptide vial

  • Sterile, high-purity water (e.g., nuclease-free water, water for injection) or sterile Phosphate-Buffered Saline (PBS)

  • Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Benchtop microcentrifuge

  • Vortex mixer (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000-3000 x g for 1-2 minutes) to ensure that all the lyophilized powder is collected at the bottom of the vial.

  • Solvent Addition: Using a sterile pipette, carefully add the required volume of sterile water or PBS to the vial to achieve the desired stock solution concentration. For example, to prepare a 1 mM stock solution from 1 mg of peptide (MW ~2432.77), you would add approximately 411 µL of solvent.

  • Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate or degrade. If necessary, the vial can be gently sonicated for a few seconds to aid dissolution.

  • Verification: Visually inspect the solution to ensure that the peptide has completely dissolved and the solution is clear.

Storage and Stability of Reconstituted Peptide

Proper storage of the reconstituted peptide is crucial to maintain its biological activity.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-retention polypropylene tubes.

  • Short-Term Storage: For use within a few days, aliquots can be stored at 4°C.

  • Long-Term Storage: For long-term storage, aliquots should be stored at -20°C or -80°C. When stored properly, the reconstituted peptide should be stable for several months.

Experimental Protocols

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the preparation of working solutions from a 1 mM stock solution for use in typical cell-based assays, such as calcium mobilization or ERK phosphorylation assays.

Materials:

  • 1 mM stock solution of human TLQP-21

  • Sterile, serum-free cell culture medium

  • Bovine Serum Albumin (BSA)

Procedure:

  • Prepare a dilution buffer of serum-free medium containing 0.1% BSA. The BSA helps to prevent the peptide from adhering to plastic surfaces.

  • Perform a serial dilution of the 1 mM stock solution in the dilution buffer to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, you would dilute the 1 mM stock 1:100.

  • Use the prepared working solutions immediately in your cell-based assay.

Visualization of TLQP-21 Signaling Pathway and Reconstitution Workflow

TLQP-21 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of human TLQP-21 to its receptor, C3aR1. This pathway involves the activation of Gq protein, leading to the production of second messengers IP3 and DAG, which in turn stimulate intracellular calcium release and activate the ERK1/2 signaling pathway.[1][2]

TLQP21_Signaling_Pathway TLQP21 Human TLQP-21 C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Binds Gq Gq Protein C3aR1->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response Mediates ERK ERK1/2 Phosphorylation PKC->ERK Leads to ERK->Cellular_Response Mediates

Caption: TLQP-21/C3aR1 Signaling Cascade

Experimental Workflow for Reconstitution

This diagram outlines the key steps for the proper reconstitution of lyophilized human TLQP-21 peptide.

Reconstitution_Workflow Start Start: Lyophilized TLQP-21 Vial Equilibrate 1. Equilibrate to Room Temperature Start->Equilibrate Centrifuge 2. Centrifuge Vial Equilibrate->Centrifuge Add_Solvent 3. Add Sterile Water or PBS Centrifuge->Add_Solvent Dissolve 4. Gently Dissolve Add_Solvent->Dissolve Stock_Solution Concentrated Stock Solution Dissolve->Stock_Solution Aliquot 5. Aliquot into Single-Use Tubes Stock_Solution->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store End Ready for Experimental Use Store->End

Caption: TLQP-21 Reconstitution Workflow

References

Application Notes and Protocols for Studying Human TLQP-21 Effects

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for investigating the cellular effects of the human VGF-derived peptide TLQP-21. The information is intended for researchers, scientists, and drug development professionals working to understand the physiological roles and therapeutic potential of this neuropeptide.

Introduction

TLQP-21, a 21-amino acid peptide derived from the VGF (non-acronymic) pro-protein, is a pleiotropic signaling molecule involved in various physiological processes, including energy metabolism, pain modulation, and neuroprotection.[1] It primarily exerts its effects through the complement C3a receptor 1 (C3aR1), a G-protein-coupled receptor (GPCR).[1][2][3] Activation of C3aR1 by TLQP-21 initiates a cascade of intracellular events, most notably the mobilization of intracellular calcium and the activation of the ERK1/2 signaling pathway.[4][5] Understanding the cellular responses to TLQP-21 is crucial for elucidating its biological functions and for the development of novel therapeutics targeting the VGF system.

This document outlines the necessary cell culture conditions for various relevant cell lines and provides step-by-step protocols for key in vitro assays to characterize the effects of human TLQP-21.

Recommended Cell Lines and Culture Conditions

The choice of cell line is critical for studying the specific effects of TLQP-21. The following table summarizes recommended human and other mammalian cell lines that have been successfully used in TLQP-21 research, along with their standard culture conditions. It is important to note that the potency of human TLQP-21 can be significantly lower than that of its murine counterpart.[5]

Cell LineCell TypeRecommended Basal MediumSerumSupplementsKey Considerations
CHO-K1 (Chinese Hamster Ovary) Epithelial-likeHam's F1210% FBSPenicillin (100 IU/ml), Streptomycin (100 µg/ml), 2 mM L-glutamineOften used for receptor-specific studies via transient or stable transfection of human C3aR1.[4][5]
Primary Human Macrophages MyeloidRPMI-1640 or DMEM10% FBSPenicillin (100 IU/ml), Streptomycin (100 µg/ml), M-CSF or GM-CSF for differentiationEndogenously express C3aR and are relevant for studying immune-modulatory effects.[5]
HMC3 (Human Microglial Clone 3) MicrogliaMEM10% FBSPenicillin (100 IU/ml), Streptomycin (100 µg/ml)A human microglial cell line suitable for studying neuro-inflammatory responses to human TLQP-21.[6]
3T3-L1 (Mouse) Pre-adipocyteDMEM10% Bovine Calf Serum (pre-differentiation), 10% FBS (post-differentiation)Penicillin (100 IU/ml), Streptomycin (100 µg/ml), Differentiation cocktail (e.g., insulin, dexamethasone, IBMX)A well-established model for studying adipocyte differentiation and lipolysis.[1][2]
BV2 (Mouse) MicrogliaDMEM10% FBSPenicillin (100 IU/ml), Streptomycin (100 µg/ml)A commonly used murine microglial cell line for phagocytosis and migration assays.[6]
GH3 (Rat) PituitaryHam's F10 or DMEM15% Horse Serum, 2.5% FBSPenicillin (100 IU/ml), Streptomycin (100 µg/ml)Used to study the neuroendocrine functions of TLQP-21, particularly its effects on hormone secretion.[7]
Quantitative Data Summary

The following tables summarize key quantitative data from studies on TLQP-21, providing a reference for expected concentrations and effects.

Table 1: Effective Concentrations of TLQP-21 in Various Assays

ParameterCell LineSpeciesValueReference
EC50 (β-arrestin recruitment) HTLA (C3aR1 transfected)Human68.8 µM[2]
EC50 (β-arrestin recruitment) HTLA (C3aR1 transfected)Mouse10.3 µM[2]
Kd (Binding affinity) CHO cellsN/A0.55 ± 0.05 nM[4]
Bmax (Receptor density) CHO cellsN/A81.7 ± 3.9 fmol/mg protein[4]
Concentration for Ca2+ Mobilization CHO cellsN/A1 nM - 10 µM[4]
Concentration for ERK Signaling Primary Human MacrophagesHumanUp to 10 µM[5]

Table 2: Physiological Concentrations of TLQP-21

SpeciesConcentrationReference
Human (plasma) 80-90 pmol/ml (80-90 nM)[8]
Mouse (plasma) 70 pmol/ml (70 nM)[8]

Note: Supraphysiological concentrations of human TLQP-21 may be required to observe significant C3aR-mediated signaling in some in vitro systems, particularly in primary human macrophages.[5][8]

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the transient increase in intracellular calcium ([Ca2+]i) following TLQP-21 stimulation, a primary downstream effect of C3aR1 activation.

Materials:

  • CHO-K1 cells (or other suitable cell line)

  • Black-walled, clear-bottom 96-well plates

  • Culture medium (e.g., Ham's F12 with 10% FBS)

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Human TLQP-21 peptide

  • ATP (as a positive control)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells (e.g., 20,000 CHO cells/well) into a 96-well plate and culture for 24 hours to reach 80-90% confluency.[4]

  • Dye Loading:

    • Prepare a loading buffer containing the Ca2+ indicator dye (e.g., 5 µM Fura-2 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Washing: Remove the loading buffer and wash the cells twice with HBSS to remove any extracellular dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the reader to record fluorescence intensity over time (kinetic read). For Fura-2 AM, excitation is alternated between 340 nm and 380 nm, with emission measured at 510 nm. For Fluo-4 AM, excitation is at ~494 nm and emission at ~516 nm.

    • Establish a stable baseline reading for approximately 1-2 minutes.

    • Add the desired concentration of human TLQP-21 (e.g., in a range from 1 nM to 10 µM) to the wells.

    • Continue recording the fluorescence signal for several minutes to capture the transient increase and subsequent decay in [Ca2+]i.

    • As a positive control, add ATP (e.g., 100 µM) to some wells to confirm cell viability and responsiveness.

  • Data Analysis: The change in [Ca2+]i is typically expressed as the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or as a fold change over baseline (F/F0 for Fluo-4).

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK/ERK pathway, a key downstream signaling event of TLQP-21.

Materials:

  • Primary human macrophages or other suitable cell line

  • 6-well or 12-well culture plates

  • Serum-free culture medium (SFM) containing 0.1% BSA

  • Human TLQP-21 peptide

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Phospho-ERK1/2 (Thr202/Tyr204), anti-Total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Culture cells to ~80% confluency. Prior to stimulation, starve the cells in serum-free medium for 4-6 hours to reduce basal ERK phosphorylation.

  • Stimulation: Treat the cells with various concentrations of human TLQP-21 for a predetermined time (e.g., 5-15 minutes). Include an untreated control.

  • Cell Lysis:

    • Place the culture plates on ice and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes with occasional rocking.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-Phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The level of ERK phosphorylation is expressed as the ratio of phospho-ERK to total-ERK.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by TLQP-21 and a general workflow for its in vitro characterization.

TLQP21_Signaling_Pathway TLQP21 Human TLQP-21 C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Binds Gq Gq Protein C3aR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release MAPK_cascade MAPK Cascade (Raf/MEK/ERK) Ca_release->MAPK_cascade Modulates Cellular_Response Cellular Responses (e.g., Migration, Phagocytosis, Gene Expression) Ca_release->Cellular_Response Leads to PKC->MAPK_cascade ERK p-ERK1/2 MAPK_cascade->ERK ERK->Cellular_Response Leads to

Caption: TLQP-21 signaling via the C3aR1 receptor.

Experimental_Workflow cluster_assays Functional Assays start Select Appropriate Cell Line (e.g., CHO-C3aR1, HMC3) culture Cell Culture & Seeding (Optimize density) start->culture treatment TLQP-21 Treatment (Dose-response & time-course) culture->treatment assay_ca Calcium Mobilization Assay (Measure [Ca²⁺]i) treatment->assay_ca assay_erk ERK Phosphorylation Assay (Western Blot) treatment->assay_erk assay_pheno Phenotypic Assays (e.g., Phagocytosis, Migration) treatment->assay_pheno analysis Data Analysis & Interpretation assay_ca->analysis assay_erk->analysis assay_pheno->analysis end Conclusion on TLQP-21 Effects analysis->end

Caption: General workflow for in vitro studies of TLQP-21.

References

Application Notes and Protocols for Creating a Dose-Response Curve for TLQP-21 in a Bioassay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for generating a dose-response curve for the neuropeptide TLQP-21 using an in vitro bioassay. The primary endpoint of this assay is the measurement of intracellular calcium mobilization following the activation of its cognate receptor, the complement C3a receptor 1 (C3aR1).[1][2] This application note includes the scientific background, a detailed experimental protocol, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow.

Introduction

TLQP-21 is a 21-amino acid peptide derived from the VGF (non-acronymic) pro-protein.[2][3] It is involved in a variety of physiological processes, including energy metabolism, pain perception, and neuroprotection.[4][5] TLQP-21 exerts its effects primarily through the activation of the G-protein-coupled receptor (GPCR), C3aR1.[1][2][4] Upon binding to C3aR1, TLQP-21 initiates a signaling cascade that leads to the activation of Phospholipase C (PLC)-β.[3][6][7] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺).[2][3][6][7] This increase in cytosolic Ca²⁺ is a robust and quantifiable measure of receptor activation and can be used to determine the potency and efficacy of TLQP-21.

This protocol describes a common method for measuring intracellular calcium mobilization using a fluorescent calcium indicator in a cell line expressing C3aR1. The resulting data can be used to construct a dose-response curve and determine key pharmacological parameters such as EC₅₀.

Signaling Pathway of TLQP-21

The binding of TLQP-21 to its receptor, C3aR1, triggers a well-defined intracellular signaling cascade. The diagram below illustrates the key steps leading to intracellular calcium mobilization and downstream cellular responses.

TLQP21_Signaling_Pathway cluster_ca TLQP21 TLQP-21 C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Binds G_protein Gq/11 C3aR1->G_protein Activates PLC Phospholipase C-β (PLC-β) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca_increase ↑ Intracellular [Ca²⁺] ER->Ca_increase Release Ca_increase->PKC Activates ERK ERK1/2 Phosphorylation Ca_increase->ERK PKC->ERK Cellular_Response Cellular Responses (e.g., Phagocytosis, Migration) ERK->Cellular_Response

Caption: TLQP-21 signaling pathway leading to intracellular calcium mobilization.

Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol is designed for a 96-well plate format but can be adapted for other formats.

3.1. Materials and Reagents

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human C3aR1 (CHO-C3aR1). Other suitable cell lines include microglia or adipocytes.[7][8]

  • Peptides:

    • Human or mouse TLQP-21 (lyophilized)

    • Scrambled peptide control (optional)

  • Cell Culture Medium: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4).[9]

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.[9][10]

  • Probenecid (B1678239): (optional, to prevent dye leakage).

  • Positive Control: ATP or a known C3aR1 agonist.

  • Instrumentation:

    • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).

    • Cell culture incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Centrifuge.

    • Black-walled, clear-bottom 96-well microplates.

3.2. Experimental Workflow

Experimental_Workflow start Start seed_cells 1. Seed CHO-C3aR1 cells in 96-well plate start->seed_cells incubate1 2. Incubate overnight (37°C, 5% CO₂) seed_cells->incubate1 prepare_dye 3. Prepare dye loading solution (Fluo-4 AM in Assay Buffer) incubate1->prepare_dye load_dye 4. Load cells with dye solution prepare_dye->load_dye incubate2 5. Incubate for 1 hour (37°C, 5% CO₂) load_dye->incubate2 wash_cells 6. Wash cells with Assay Buffer incubate2->wash_cells measure_fluorescence 8. Measure baseline and post-injection fluorescence wash_cells->measure_fluorescence prepare_agonist 7. Prepare serial dilutions of TLQP-21 prepare_agonist->measure_fluorescence Inject analyze_data 9. Analyze data and plot dose-response curve measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the intracellular calcium mobilization assay.

3.3. Detailed Procedure

  • Cell Seeding:

    • The day before the assay, seed CHO-C3aR1 cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of TLQP-21 Dilutions:

    • Reconstitute lyophilized TLQP-21 in sterile water or an appropriate buffer to create a high-concentration stock solution (e.g., 1 mM).

    • Perform serial dilutions of the TLQP-21 stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 nM to 10 µM).[10]

  • Dye Loading:

    • Prepare the dye loading solution by diluting the Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM. If using, add probenecid to the loading solution.

    • Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of assay buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.[11]

  • Cell Washing:

    • After incubation, gently aspirate the dye loading solution.

    • Wash the cells twice with 100 µL of assay buffer to remove any extracellular dye.

    • After the final wash, add 100 µL of assay buffer to each well.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument to measure fluorescence intensity (for Fluo-4: excitation ~485 nm, emission ~525 nm) at regular intervals (e.g., every 1-2 seconds).

    • Establish a stable baseline fluorescence reading for approximately 15-30 seconds.

    • Program the instrument to automatically inject a specific volume (e.g., 25 µL) of the TLQP-21 dilutions into the wells.

    • Continue to record the fluorescence for at least 60-120 seconds after injection to capture the peak response and subsequent decline.[10]

3.4. Data Analysis

  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the response by expressing it as a percentage of the maximal response observed with a saturating concentration of TLQP-21 or a positive control.

  • Plot the normalized response against the logarithm of the TLQP-21 concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value.

Data Presentation

Quantitative data from the dose-response experiments should be summarized in a clear and structured table.

Table 1: Pharmacological Parameters of TLQP-21 in a Calcium Mobilization Assay

ParameterMouse TLQP-21Human TLQP-21Reference
EC₅₀ (CHO-C3aR1) 83.6 nM587 nM[7][12]
EC₅₀ (HTLA cells) 10.3 µM68.8 µM[4][13]
Maximal Response ~100% (Full Agonist)~100% (Full Agonist)[7][12]
Hill Slope ~1.0~1.0

Note: EC₅₀ values can vary depending on the cell line and assay conditions.

Conclusion

This application note provides a comprehensive protocol for establishing a dose-response curve for TLQP-21 by measuring intracellular calcium mobilization. This bioassay is a robust method for characterizing the potency and efficacy of TLQP-21 and for screening potential modulators of the C3aR1 receptor. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide for researchers. Accurate data presentation, as outlined, is crucial for the interpretation and comparison of results.

References

Application Notes and Protocols for Human TLQP-21 Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TLQP-21 is a 21-amino acid neuropeptide derived from the VGF (non-acronymic) precursor protein.[1][2][3] It is expressed in the central and peripheral nervous systems, as well as in various endocrine tissues, including the pancreas and adrenal medulla.[3][4][5] TLQP-21 is implicated in a wide range of physiological processes, including the regulation of energy metabolism, pain perception, and microglial activation.[1][2][3] The primary receptor for TLQP-21 is the complement C3a receptor 1 (C3aR1), a G-protein coupled receptor.[1] Given its diverse biological functions, the accurate detection and localization of TLQP-21 in human tissues via immunohistochemistry (IHC) are crucial for advancing research and therapeutic development in related fields.

These application notes provide a comprehensive guide to performing immunohistochemistry for human TLQP-21 on formalin-fixed, paraffin-embedded (FFPE) tissue sections using commercially available antibodies.

Antibody Selection and Validation

The success of any IHC experiment hinges on the quality and specificity of the primary antibody. Currently, several vendors offer antibodies targeted against TLQP-21 and its precursor, VGF. It is imperative to select an antibody that has been validated for use in IHC on human tissues.

Critical Considerations for Antibody Validation:

  • Specificity: Before use in IHC, it is highly recommended to verify the antibody's specificity through methods such as Western blot.[6] This can be performed on lysates from cell lines or tissues known to express TLQP-21. The use of recombinant protein alone for validation is not sufficient as it may not reveal potential cross-reactivities.[6]

  • Positive and Negative Controls: The inclusion of appropriate controls is essential for every IHC experiment.[6]

    • Positive Tissue Control: Use human tissues known to express TLQP-21, such as the brain or pancreas, to confirm that the antibody and the protocol are working correctly.[4]

    • Negative Tissue Control: Use tissues known not to express TLQP-21 to assess non-specific binding.

    • Isotype Control: An antibody of the same isotype and concentration as the primary antibody, but directed against a non-relevant antigen, should be used to differentiate specific staining from non-specific background.

  • Reproducibility: Consistent performance of an antibody across different lots is crucial for the long-term reliability of research findings.

Data Presentation: Commercial Antibody Information

TargetHost SpeciesRecommended ApplicationsRecommended Starting Dilution for IHC-PVendorCatalog Number
TLQP-21 (Human) RabbitImmunohistochemistryNot specified; requires optimizationPhoenix PharmaceuticalsH-003-90
VGF RabbitWB, IF, IHC5 µg/mlUnited States BiologicalV1020-09
VGF MouseWB, IHC, ICC, IP5-30 µg/mlCloud-Clone Corp.MAB166Hu23

Note: The dilutions provided are manufacturer recommendations and may require optimization for specific tissues and experimental conditions.

Experimental Protocols

This section provides a detailed protocol for chromogenic immunohistochemical staining of TLQP-21 in FFPE human tissue sections. This protocol is based on established general IHC procedures and should be optimized for the specific primary antibody and tissue type being used.

I. Reagents and Materials
  • FFPE human tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 1% BSA in TBS or normal serum from the secondary antibody host species)

  • Primary antibody against human TLQP-21

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

II. Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Immerse slides in 100% ethanol for 2 x 3 minutes.

    • Immerse slides in 95% ethanol for 2 x 3 minutes.

    • Immerse slides in 70% ethanol for 2 x 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat a water bath or steamer containing Antigen Retrieval Buffer to 95-100°C.

    • Immerse the slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse the slides in deionized water.

  • Peroxidase Blocking:

    • Immerse the slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse the slides with wash buffer (e.g., TBS with 0.05% Tween-20) for 2 x 5 minutes.

  • Blocking:

    • Carefully wipe around the tissue section and apply Blocking Buffer.

    • Incubate in a humidified chamber for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-TLQP-21 antibody to its optimal concentration in the blocking buffer.

    • Gently blot the blocking buffer from the slides and apply the diluted primary antibody.

    • Incubate in a humidified chamber overnight at 4°C.

  • Secondary Antibody and Detection:

    • Rinse the slides with wash buffer for 3 x 5 minutes.

    • Apply the biotinylated secondary antibody diluted according to the manufacturer's instructions.

    • Incubate in a humidified chamber for 30-60 minutes at room temperature.

    • Rinse the slides with wash buffer for 3 x 5 minutes.

    • Apply the streptavidin-HRP conjugate.

    • Incubate in a humidified chamber for 30 minutes at room temperature.

    • Rinse the slides with wash buffer for 3 x 5 minutes.

  • Chromogenic Development:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the tissue sections and monitor for color development under a microscope (typically 2-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the slides with hematoxylin for 1-2 minutes.

    • "Blue" the hematoxylin by rinsing in running tap water.

    • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and xylene.

    • Apply a coverslip using a permanent mounting medium.

Visualization of Methodologies

Below are diagrams illustrating the experimental workflow and the signaling pathway of TLQP-21, created using the DOT language for Graphviz.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_viz Visualization Deparaffinization Deparaffinization (Xylene, Ethanol) Rehydration Rehydration (Ethanol, Water) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Heat-Induced) Rehydration->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (BSA/Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (anti-TLQP-21) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (Streptavidin-HRP) SecondaryAb->Detection Chromogen Chromogen Development (DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration

Caption: Experimental workflow for TLQP-21 immunohistochemistry.

TLQP21_Signaling TLQP21 TLQP-21 C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Binds G_protein Gq Protein C3aR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., Lipolysis, Microglial Activation) Ca_release->Cellular_Response ERK ERK1/2 Phosphorylation PKC->ERK ERK->Cellular_Response

Caption: TLQP-21 signaling pathway via the C3aR1 receptor.

References

Application of TLQP-21 in Primary Human Macrophage Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The VGF-derived peptide TLQP-21 is a pleiotropic neuropeptide with emerging roles in metabolism, nociception, and microglial functions[1][2][3][4]. In the context of primary human macrophages, TLQP-21 has been identified as a low-potency partial agonist for the complement C3a receptor (C3aR)[1][2][3]. Its application in this cell culture system has revealed insights into its signaling mechanisms, although its physiological relevance in human immune cells remains a subject of investigation due to the high concentrations required to elicit a response[2][5].

Human TLQP-21 (hTLQP-21) induces extracellular signal-regulated kinase (ERK) signaling in primary human monocyte-derived macrophages (HMDMs)[1][2][3][5]. However, its potency is significantly lower than that of the endogenous C3aR ligand, C3a[1][2][3]. Studies have shown that mouse TLQP-21 (mTLQP-21) is more potent than its human counterpart in activating both human and murine C3aR[1][3][5]. This discrepancy is attributed to differences in the amino acid sequences of the peptides[3][5].

The primary signaling pathway initiated by TLQP-21 in macrophages is dependent on C3aR activation[3][5]. This interaction leads to the activation of Phospholipase C (PLC)-β, which subsequently generates diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). These second messengers trigger the phosphorylation of ERK1/2 and mobilize intracellular calcium[5][6]. While C3aR is the most extensively studied receptor for TLQP-21, other potential binding partners such as the globular C1q receptor (gC1qR) and HSPA8 have been proposed, though their roles in macrophage signaling are less defined[6][7][8].

Given the supraphysiological concentrations of hTLQP-21 required for partial activation of human macrophages, it is suggested that the immunological effects of TLQP-21 in humans might be mediated by alternative pathways or receptors other than C3aR[2][3][5]. Researchers should consider this low potency when designing experiments and interpreting results.

Quantitative Data Summary

The following table summarizes the potency and maximal activation of human and mouse TLQP-21 in inducing ERK1/2 phosphorylation in primary human monocyte-derived macrophages (HMDMs), as compared to the endogenous ligand C3a.

LigandCell TypeAssayEC₅₀ (nM)Eₘₐₓ (% of C3a)Reference
Human C3aHMDMspERK1/20.11100%[5]
Human TLQP-21HMDMspERK1/214,90045% (at 10 µM)[1][2][5]
Mouse TLQP-21HMDMspERK1/24,80055% (at 10 µM)[5]

EC₅₀: Half-maximal effective concentration; Eₘₐₓ: Maximal activation.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Monocyte-Derived Macrophages (HMDMs)

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)

Procedure:

  • Isolate PBMCs from human buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.

  • Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's instructions.

  • Seed the enriched monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Differentiate monocytes into macrophages by culturing for 7 days in the presence of 50 ng/mL recombinant human M-CSF.

  • Replace the culture medium every 2-3 days.

  • Confirm macrophage differentiation morphologically (adherent, spread-out cells).

Protocol 2: TLQP-21 Treatment and ERK1/2 Phosphorylation Assay

Materials:

  • Differentiated HMDMs in culture plates

  • Human TLQP-21 (hTLQP-21) and/or mouse TLQP-21 (mTLQP-21) peptide

  • Human C3a (positive control)

  • Serum-free RPMI-1640 medium

  • Cell lysis buffer

  • Phospho-ERK1/2 and total ERK1/2 antibodies

  • Western blot or ELISA reagents

Procedure:

  • Seed differentiated HMDMs at a density of 50,000 to 90,000 cells per well in a suitable culture plate[1][5].

  • Prior to stimulation, serum-starve the cells overnight in serum-free RPMI-1640 medium[1][5].

  • Prepare stock solutions of hTLQP-21, mTLQP-21, and C3a in a suitable vehicle (e.g., sterile water or PBS).

  • Stimulate the serum-starved HMDMs with various concentrations of TLQP-21 or C3a for 10 minutes at 37°C[1][5]. A vehicle-only control should be included.

  • After the stimulation period, lyse the cells in an appropriate lysis buffer.

  • Determine the levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates using a suitable method such as Western blotting or a specific ELISA kit[1][5].

  • Normalize the phosphorylated ERK1/2 levels to the total ERK1/2 levels.

  • For antagonist experiments, pre-treat cells with a C3aR antagonist (e.g., SB290157) for 30 minutes prior to TLQP-21 stimulation[5].

Visualizations

Signaling Pathway of TLQP-21 in Human Macrophages

TLQP21_Signaling TLQP21 TLQP-21 C3aR C3aR TLQP21->C3aR PLC PLC-β C3aR->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release ERK ERK1/2 Phosphorylation DAG->ERK Experimental_Workflow start Isolate Human Monocytes differentiate Differentiate into Macrophages (7 days with M-CSF) start->differentiate serum_starve Serum Starve Overnight differentiate->serum_starve stimulate Stimulate with TLQP-21 (10 minutes) serum_starve->stimulate lyse Cell Lysis stimulate->lyse assay pERK1/2 & Total ERK1/2 Measurement (ELISA/Western Blot) lyse->assay analyze Data Analysis assay->analyze

References

Troubleshooting & Optimization

Troubleshooting low signal in TLQP-21 western blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal issues in TLQP-21 western blot experiments.

Troubleshooting Guide: Low Signal in TLQP-21 Western Blot

Low or no signal is a common issue in western blotting. The following guide provides a systematic approach to identify and resolve the root cause of weak signals in your TLQP-21 experiments.

dot

Troubleshooting_Low_Signal start Low or No Signal for TLQP-21 check_protein Problem with Protein/Antigen start->check_protein check_antibody Problem with Antibody start->check_antibody check_protocol Problem with Western Blot Protocol start->check_protocol check_reagents Problem with Reagents start->check_reagents protein_sol1 Increase protein load (20-50 µg) check_protein->protein_sol1 protein_sol2 Use protease inhibitors during sample preparation check_protein->protein_sol2 protein_sol3 Run a positive control (e.g., recombinant TLQP-21) check_protein->protein_sol3 protein_sol4 Confirm tissue/cell type expresses TLQP-21 check_protein->protein_sol4 antibody_sol1 Optimize primary antibody concentration (titration) check_antibody->antibody_sol1 antibody_sol2 Increase incubation time (e.g., overnight at 4°C) check_antibody->antibody_sol2 antibody_sol3 Check antibody activity (e.g., dot blot) check_antibody->antibody_sol3 antibody_sol4 Ensure secondary antibody is compatible and not expired check_antibody->antibody_sol4 protocol_sol1 Optimize transfer conditions (time, voltage) check_protocol->protocol_sol1 protocol_sol2 Use a 0.2 µm membrane for small peptides like TLQP-21 check_protocol->protocol_sol2 protocol_sol3 Reduce washing step duration or number of washes check_protocol->protocol_sol3 protocol_sol4 Try a different blocking buffer (e.g., 5% BSA in TBST) check_protocol->protocol_sol4 reagent_sol1 Use fresh substrate check_reagents->reagent_sol1 reagent_sol2 Use a high-sensitivity ECL substrate check_reagents->reagent_sol2 reagent_sol3 Consider using a signal enhancer solution check_reagents->reagent_sol3

Caption: Troubleshooting flowchart for low signal in TLQP-21 western blot.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a weak or absent signal for TLQP-21?

There are several potential causes for a weak signal, which can be broadly categorized:

  • Antigen-related issues: The amount of TLQP-21 in your sample may be too low, or the protein may have degraded.[1][2]

  • Antibody problems: The primary or secondary antibody concentration may be suboptimal, or the antibodies may have lost activity.[1][2][3]

  • Procedural flaws: Inefficient protein transfer, excessive washing, or inappropriate blocking can all lead to signal loss.[1][2][4]

  • Reagent issues: The detection substrate may be expired or not sensitive enough.[1][5]

Q2: How can I optimize the primary antibody concentration for TLQP-21?

The ideal antibody concentration depends on the specific antibody and the abundance of your target protein.[6][7] It is recommended to perform an antibody titration to determine the optimal dilution. A dot blot is a quick and effective method for this.[1][6] For TLQP-21, a starting dilution of 1:1000 for the primary antibody is often recommended, but this may need to be adjusted.[8] One study successfully used a guinea pig anti-TLQP-21 antibody at a dilution of 1:10,000.[9]

Q3: What is the recommended blocking buffer for TLQP-21 western blotting?

The choice of blocking buffer can significantly impact your results.[10][11] For phosphoproteins, Bovine Serum Albumin (BSA) is generally preferred over milk because milk contains phosphoproteins that can cause background interference.[11] A common starting point is 5% non-fat dry milk or 5% BSA in Tris-buffered saline with Tween 20 (TBST).[11] If you suspect the blocking buffer is masking the epitope, you can try reducing the concentration or switching to a different blocking agent.[3][12]

Q4: Can the transfer efficiency affect the signal for a small peptide like TLQP-21?

Yes, inefficient transfer is a major cause of weak signals, especially for small proteins.[1][13] TLQP-21 has a molecular weight of approximately 2.4 kDa. For such small peptides, it is crucial to use a membrane with a smaller pore size (e.g., 0.2 µm) to prevent the peptide from passing through the membrane during transfer.[3] Also, optimizing the transfer time and voltage is critical.[13]

Q5: Are there any reagents that can enhance the signal for low-abundance proteins like TLQP-21?

Yes, there are commercially available western blot signal enhancers.[14][15][16][17][18] These reagents can increase signal intensity by 3- to 10-fold and are particularly useful for detecting low-abundance or weakly immunoreactive antigens.[14][15] They work by various mechanisms, including improving epitope availability for the primary antibody and reducing background.[15]

Quantitative Data Summary

ParameterRecommendationRationale
Protein Load 20-50 µg of total protein per laneTo ensure a sufficient amount of the target protein is present for detection.[7]
Primary Antibody Dilution Start with 1:1000 and titrate. A 1:10,000 dilution has been reported for a specific anti-TLQP-21 antibody.[8][9]Optimal antibody concentration is crucial for achieving a good signal-to-noise ratio.[6]
Secondary Antibody Dilution Typically ranges from 1:5000 to 1:20,000.A higher dilution can help to reduce non-specific background.[8]
Membrane Pore Size 0.2 µmTo prevent the small TLQP-21 peptide from passing through the membrane during transfer.[3]

Experimental Protocol: TLQP-21 Western Blot

This protocol is a general guideline and may require optimization for your specific experimental conditions.

dot

Western_Blot_Workflow prep 1. Sample Preparation (with protease inhibitors) sds 2. SDS-PAGE prep->sds transfer 3. Protein Transfer (0.2 µm PVDF or Nitrocellulose membrane) sds->transfer block 4. Blocking (5% BSA in TBST for 1 hour at RT) transfer->block primary_ab 5. Primary Antibody Incubation (Anti-TLQP-21, e.g., 1:10,000 in 5% BSA/TBST, overnight at 4°C) block->primary_ab wash1 6. Washing (3 x 5 min in TBST) primary_ab->wash1 secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated, e.g., 1:10,000 in 5% milk/TBST, 1 hour at RT) wash1->secondary_ab wash2 8. Washing (3 x 5 min in TBST) secondary_ab->wash2 detection 9. Signal Detection (ECL Substrate) wash2->detection imaging 10. Imaging detection->imaging

Caption: Key steps of the western blot workflow for TLQP-21 detection.

Detailed Methodology:

  • Sample Preparation:

    • Homogenize cells or tissues in a lysis buffer containing a protease inhibitor cocktail to prevent protein degradation.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • Denature the protein samples by heating at 95-100°C for 5-10 minutes in Laemmli sample buffer.

  • SDS-PAGE:

    • Load 20-50 µg of total protein per well onto a polyacrylamide gel. For a small peptide like TLQP-21, a high percentage acrylamide (B121943) gel (e.g., 15% or a 4-20% gradient gel) is recommended for better resolution.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a 0.2 µm polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Perform the transfer according to the transfer system's protocol. Ensure good contact between the gel and the membrane and avoid trapping air bubbles.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% BSA or 5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the antibodies to the membrane.[19]

  • Primary Antibody Incubation:

    • Dilute the primary anti-TLQP-21 antibody in the blocking buffer at its optimal concentration. A previously reported successful dilution is 1:10,000.[9]

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. Some protocols suggest incubation for 72 hours for low-abundance proteins.[9]

  • Washing:

    • Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:5,000 to 1:20,000), for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5 minutes each with TBST to remove unbound secondary antibody.

  • Signal Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. For low-abundance proteins, a high-sensitivity substrate is recommended.[20]

  • Imaging:

    • Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film. Adjust the exposure time to obtain an optimal signal without overexposing the background.

References

Technical Support Center: Optimizing TLQP-21 Concentration for Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the neuropeptide TLQP-21 in calcium flux assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is TLQP-21 and how does it induce calcium flux?

A1: TLQP-21 is a 21-amino acid neuropeptide derived from the VGF (non-acronymic) precursor protein.[1] It acts as an agonist for the complement C3a receptor 1 (C3aR1), a G protein-coupled receptor (GPCR).[2][3] Upon binding to C3aR1, TLQP-21 activates a signaling cascade involving Phospholipase C (PLC)-β.[2][4] This leads to the generation of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum (ER).[2][4][5] This initial release is often followed by an influx of extracellular calcium.[2][5]

Q2: What is a typical concentration range for TLQP-21 in a calcium flux assay?

A2: The optimal concentration of TLQP-21 can vary significantly depending on the cell type and the expression level of its receptor, C3aR1. Based on published studies, a broad concentration range to test is between 1 nM and 10 µM.[6][7] For initial experiments, a concentration of 100 nM has been shown to elicit a significant response in macrophages and microglia.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Should I use serum in my assay medium?

A3: It is generally recommended to perform calcium flux assays in a serum-free buffer, such as Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES.[8][9] Serum components can interfere with the assay in several ways: serum proteins may bind to the peptide, reducing its effective concentration, and growth factors in serum can activate other signaling pathways that may alter intracellular calcium levels, leading to high background or confounding results.[9]

Q4: How long should I incubate my cells with TLQP-21?

A4: The calcium response to TLQP-21 is typically rapid and transient, with peak fluorescence occurring within seconds to a few minutes after agonist addition.[6] Therefore, it is essential to measure the fluorescence signal in real-time immediately before and after adding TLQP-21.

Q5: Can repeated stimulation with TLQP-21 lead to desensitization?

A5: Yes, repeated exposure to TLQP-21 can lead to receptor desensitization, resulting in a diminished response to subsequent stimulations.[4][6] This is a common characteristic of GPCRs. To avoid this, it is best to use naive cells for each experiment and to be mindful of the timing of your measurements if you are performing multiple additions.

Data Presentation

The following tables summarize the effective concentrations and reported EC50 values of TLQP-21 in various cell lines for inducing calcium mobilization or related downstream signaling events.

Table 1: Effective Concentrations of TLQP-21 for Calcium Mobilization

Cell LineEffective Concentration RangeReference
CHO (Chinese Hamster Ovary)0.1 µM - 10 µM[6]
3T3-L1 (Mouse Adipocytes)10 µM[10]
Primary Macrophages (Murine)100 nM[7]
Primary Microglia (Murine)100 nM[7]

Table 2: Reported EC50 Values for TLQP-21

Assay TypeCell LineTLQP-21 SpeciesEC50 (nM)Reference
ERK SignalingCHO-hC3aR1Human587[2]
ERK SignalingCHO-hC3aR1Mouse83.6[2]
ERK SignalingPrimary Macrophages (Human)Human>10,000[2]
ERK SignalingPrimary Macrophages (Murine)Human401[2]
ERK SignalingPrimary Macrophages (Murine)Mouse96.5[2]
Calcium MobilizationN9 MicrogliaNot Specified960[11]

Note: EC50 values for ERK signaling are included as a proxy for receptor activation, as this pathway is downstream of calcium mobilization in the TLQP-21 signaling cascade.

Experimental Protocols

Detailed Methodology for a Fluo-4 Calcium Flux Assay

This protocol provides a general guideline for a calcium flux assay using the fluorescent indicator Fluo-4 AM in a 96-well plate format with adherent cells.

Materials:

  • TLQP-21 peptide

  • Adherent cells expressing C3aR1 (e.g., CHO-hC3aR1, BV2 microglia)

  • Black, clear-bottom 96-well plates

  • Complete cell culture medium

  • Serum-free assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Probenecid (optional)

  • Anhydrous DMSO

  • Positive control (e.g., Ionomycin or ATP)

  • Negative control (e.g., vehicle/assay buffer)

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

Procedure:

  • Cell Plating:

    • The day before the assay, seed cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the experiment. The optimal seeding density should be determined for each cell line.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • On the day of the assay, prepare the dye loading solution. Dilute the Fluo-4 AM stock solution in serum-free assay buffer to a final concentration of 2-5 µM.

    • To aid in dye dispersal, add Pluronic F-127 to the dye loading solution (final concentration of 0.02-0.04%).

    • (Optional) To prevent dye leakage from the cells, add Probenecid to the dye loading solution (final concentration of 1-2.5 mM).

    • Remove the culture medium from the cells and wash once with serum-free assay buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate in the dark at 37°C for 45-60 minutes.

    • After incubation, gently wash the cells 2-3 times with serum-free assay buffer to remove excess dye.

    • Add 100 µL of serum-free assay buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

  • Agonist Preparation:

    • During the dye loading incubation, prepare a dilution series of TLQP-21 in serum-free assay buffer. It is recommended to prepare these solutions at 2x or 5x the final desired concentration, depending on the injection volume of your plate reader.

    • Prepare solutions for your positive and negative controls.

  • Calcium Flux Measurement:

    • Set the parameters on your fluorescence plate reader for kinetic reading of Fluo-4 fluorescence.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject the TLQP-21 solutions (and controls) into the wells.

    • Immediately after injection, continue to record the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for at least 2-3 minutes to capture the entire calcium transient.

  • Data Analysis:

    • The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at any given time point and F0 is the baseline fluorescence.

    • Plot the fluorescence change over time to visualize the calcium flux.

    • From the dose-response curve, calculate the EC50 value, which is the concentration of TLQP-21 that elicits 50% of the maximal response.

Troubleshooting Guides

Issue 1: No or Weak Calcium Signal Upon TLQP-21 Stimulation

Possible Cause Troubleshooting Steps
Low or no C3aR1 receptor expression - Confirm C3aR1 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. - Consider using a cell line known to express C3aR1 or a recombinant cell line overexpressing the receptor.
Inactive TLQP-21 peptide - Ensure the peptide has been stored correctly (typically lyophilized at -20°C or -80°C). - Prepare fresh peptide solutions for each experiment. TLQP-21 can be unstable in solution over time.[12] - Test the activity of a new batch of peptide against a previously validated batch.
Suboptimal TLQP-21 concentration - Perform a dose-response experiment with a wide range of TLQP-21 concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration.
Issues with dye loading - Optimize the Fluo-4 AM concentration and loading time for your specific cell type. - Ensure complete removal of serum-containing medium before dye loading, as serum esterases can cleave the AM ester extracellularly.[9] - Use Pluronic F-127 to improve dye solubility and loading efficiency.
Cell health - Ensure cells are healthy and within a suitable passage number. - Check for signs of stress or death, as this can affect their ability to respond to stimuli.

Issue 2: High Background Fluorescence

Possible Cause Troubleshooting Steps
Incomplete removal of extracellular dye - Increase the number of washes after dye loading. - Ensure the washing steps are gentle to avoid detaching adherent cells.
Autofluorescence from media components - Use phenol (B47542) red-free assay buffer, as phenol red can contribute to background fluorescence.[9]
Cell stress or death - High background calcium can be an indicator of unhealthy or dying cells. Perform a cell viability assay to confirm cell health.
Spontaneous cellular activity - Some cell types exhibit spontaneous calcium oscillations. Ensure you have a stable baseline reading before adding the agonist.

Issue 3: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Steps
Peptide adsorption to plasticware - Peptides can stick to plastic surfaces, reducing the effective concentration.[5] - Consider using low-binding microplates and pipette tips. - Including a small amount of a carrier protein like BSA (0.1%) in the peptide dilution buffer can help prevent adsorption, but be mindful of potential interactions.
Receptor desensitization - Avoid pre-incubation with TLQP-21. - If multiple additions are necessary, allow sufficient time for the receptor to potentially resensitize, or use fresh cells for each stimulation.
Variability in cell density - Ensure consistent cell seeding density across all wells to have a uniform cell monolayer.
Inconsistent agonist addition - Use an automated injector on the plate reader for precise and simultaneous addition of the agonist to all wells. Manual addition can introduce variability in the timing of the response.

Visualizations

TLQP21_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum TLQP21 TLQP-21 C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Binds Gq Gq Protein C3aR1->Gq Activates PLC Phospholipase C-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release ER ER Lumen (High Ca²⁺) ER->Ca_release Ca²⁺ IP3R->ER Opens Channel

Caption: TLQP-21 signaling pathway leading to intracellular calcium release.

Calcium_Flux_Workflow A 1. Seed Cells in 96-well plate B 2. Dye Loading (Fluo-4 AM) A->B C 3. Wash Cells B->C D 4. Establish Baseline Fluorescence C->D E 5. Inject TLQP-21 (Agonist) D->E F 6. Kinetic Reading of Fluorescence E->F G 7. Data Analysis (F/F0, EC50) F->G Troubleshooting_Tree Start No/Weak Signal Q1 Is C3aR1 expressed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No (Use appropriate cell line) Q1->A1_No No Q2 Is the peptide active? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No (Use fresh peptide) Q2->A2_No No Q3 Is the concentration optimal? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No (Perform dose-response) Q3->A3_No No End Check dye loading and cell health A3_Yes->End

References

Preventing degradation of human TLQP-21 in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to prevent the degradation of the human neuropeptide TLQP-21 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is human TLQP-21 and why is its stability in cell culture a concern?

A1: Human TLQP-21 (sequence: TLQPPSALRRRHYHHALPPSR) is a 21-amino acid neuropeptide derived from the VGF (non-acronymic) precursor protein.[1][2] It is a pleiotropic peptide involved in regulating energy metabolism, pain, and neuroprotection.[3] TLQP-21 exerts its effects primarily by activating the complement C3a receptor 1 (C3aR1), a G-protein coupled receptor (GPCR).[2][4][5] Its stability is critical for in vitro experiments because, like many peptides, it is highly susceptible to rapid degradation by proteases found in cell culture media, especially when supplemented with serum. This degradation can lead to a loss of bioactivity, resulting in inconsistent and unreliable experimental outcomes.

Q2: What are the primary causes of TLQP-21 degradation in my cell culture experiments?

A2: The primary cause of TLQP-21 degradation is enzymatic cleavage by proteases and peptidases. The main sources of these enzymes are:

  • Serum Supplementation: Fetal Bovine Serum (FBS) and other animal sera are rich in various proteases that can quickly break down peptides.[6]

  • Cell Secretions: Cells themselves secrete proteases (exopeptidases and endopeptidases) into the culture medium. The type and amount of these enzymes can vary significantly between cell types.[7][8]

  • Inherent Peptide Instability: The amino acid sequence of TLQP-21, which contains four arginine residues, makes it a target for trypsin-like proteases.[9][10] Studies have shown that TLQP-21 is rapidly degraded in plasma, with an initial half-life of less than a minute, highlighting its susceptibility to enzymatic cleavage.[9][10]

Q3: What is the known signaling pathway for TLQP-21?

A3: TLQP-21 binds to and activates the C3a receptor 1 (C3aR1).[4][5] This binding event initiates a downstream signaling cascade that includes the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), which in turn leads to the phosphorylation of the extracellular signal-regulated kinase (ERK1/2).[5][11][12][13] This pathway is crucial for many of TLQP-21's biological effects, such as modulating lipolysis in adipocytes and activating microglia.[2][5][13]

TLQP21_Signaling_Pathway cluster_membrane Cell Membrane C3aR1 C3aR1 (GPCR) PLC Phospholipase C (PLC) C3aR1->PLC Activates TLQP21 TLQP-21 TLQP21->C3aR1 Binds IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Response Cellular Responses (e.g., Lipolysis, Phagocytosis) Ca_Mobilization->Response ERK ERK1/2 Phosphorylation PKC->ERK ERK->Response

Caption: TLQP-21 signaling through the C3aR1 pathway.

Troubleshooting Guide

Problem: My experimental results with TLQP-21 are inconsistent or show no effect.

This common issue often points to the degradation of the peptide before it can exert its biological function. Follow these steps to diagnose and solve the problem.

Step 1: Evaluate Your Culture Conditions
ParameterPotential IssueRecommended Action
Serum (FBS) High protease activity.Reduce serum concentration (e.g., to 1-2%) or switch to a serum-free medium if your cell line tolerates it. Heat-inactivation of serum can denature some proteases but is often not completely effective.
Cell Type/Density High secretion of proteases.Be aware that certain cells (e.g., mesenchymal stromal cells) can cause significant peptide degradation.[7] Consider this when planning experiment duration.
Incubation Time Longer exposure increases degradation.Minimize incubation time as much as possible. Conduct a time-course experiment to determine the window of TLQP-21 activity in your system.
Peptide Handling Improper storage and handling.Store lyophilized peptide at -20°C or -80°C. Reconstitute in a sterile, appropriate solvent and store as single-use aliquots at -80°C to avoid freeze-thaw cycles.
Step 2: Implement Protective Measures

If optimizing culture conditions is insufficient, actively protect the peptide from degradation.

StrategyDescriptionKey Considerations
Use Protease Inhibitors Add a broad-spectrum protease inhibitor cocktail to the culture medium just before adding TLQP-21.Cocktails typically inhibit serine, cysteine, and metalloproteases. Ensure the cocktail is cell-compatible and used at the manufacturer's recommended concentration.
Use Serum-Free Media Eliminates the primary source of exogenous proteases.Requires validation for your specific cell line to ensure cell health and normal function are maintained. Some protocols use media with casein as a protein supplement instead of serum.[14][15]
Modify the Peptide For advanced applications, consider using chemically modified TLQP-21 analogues with enhanced stability.[16]N-terminal acetylation or C-terminal amidation can reduce susceptibility to exopeptidases.[7][8] This requires custom peptide synthesis.
Step 3: Verify TLQP-21 Stability with a Peptide Stability Assay

To confirm that your protective measures are effective, you must quantify the amount of intact TLQP-21 remaining in your culture medium over time.

Stability_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare TLQP-21 Stock B Set Up Culture Conditions (e.g., +/- Serum, +/- Inhibitors) A->B C Spike Media with TLQP-21 (Final Conc. ~10-100 µM) B->C D Collect Media Samples at Time Points (0, 1, 4, 8, 24h) C->D E Precipitate Proteins (e.g., Acetonitrile/TFA) D->E F Centrifuge to Pellet Debris E->F G Analyze Supernatant via RP-HPLC or LC-MS F->G H Quantify Intact Peptide Peak & Calculate Half-Life G->H

Caption: Experimental workflow for a peptide stability assay.

Experimental Protocols

Protocol: TLQP-21 Stability Assay in Cell Culture Medium

This protocol allows for the quantification of intact TLQP-21 over time in your specific experimental conditions.

1. Materials and Reagents:

  • Human TLQP-21 (lyophilized powder, >95% purity)

  • Cell culture medium (e.g., DMEM), with and without serum (FBS)

  • Protease inhibitor cocktail (optional, cell-compatible)

  • Sterile, low-bind microcentrifuge tubes

  • Precipitating Solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)

  • RP-HPLC system with a C18 column or an LC-MS system

2. Procedure:

  • Preparation:

    • Reconstitute lyophilized TLQP-21 in sterile water or an appropriate buffer to create a concentrated stock solution (e.g., 1 mM). Aliquot and store at -80°C.

    • Prepare your test media. For example:

      • Medium A: DMEM + 10% FBS

      • Medium B: DMEM (serum-free)

      • Medium C: DMEM + 10% FBS + 1x Protease Inhibitor Cocktail

    • Pre-warm the media to 37°C in a cell culture incubator.

  • Incubation:

    • Spike each medium with the TLQP-21 stock solution to a final concentration of 10-100 µM. Mix gently.

    • Immediately collect the first sample (T=0). Transfer 100 µL of the spiked medium to a fresh low-bind microcentrifuge tube.

    • Incubate the remaining media at 37°C.

    • Collect subsequent 100 µL samples at desired time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing:

    • For each collected sample, add 200 µL of ice-cold Precipitating Solution (2:1 ratio of ACN/TFA solution to sample).[14][15] This stops enzymatic reactions and precipitates large proteins.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[17]

    • Carefully transfer the supernatant, which contains the peptide, to a new HPLC vial for analysis.

  • Analysis:

    • Analyze the samples using RP-HPLC or LC-MS.

    • Identify the peak corresponding to intact TLQP-21 based on the retention time of a freshly prepared standard.

    • Integrate the peak area for each time point.

    • Calculate the percentage of intact peptide remaining relative to the T=0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life (t½) under each condition.

References

Technical Support Center: Human TLQP-21 ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using human TLQP-21 ELISA kits.

Troubleshooting Guide

Enzyme-Linked Immunosorbent Assays (ELISAs) are powerful tools, but can sometimes yield unexpected results. This guide addresses common issues encountered during experiments with human TLQP-21 ELISA kits.

Problem 1: Weak or No Signal

A weak or absent signal is a frequent issue that can prevent the accurate quantification of TLQP-21.

Possible Causes and Solutions

Possible Cause Recommended Action
Reagents Not at Room Temperature Ensure all kit components, especially the substrate solution, are brought to room temperature (20-25°C) for at least 30 minutes before use.[1]
Improper Reagent Preparation Double-check all calculations for dilutions of standards, antibodies, and other reagents. Ensure they are prepared according to the kit protocol.[1][2]
Expired or Improperly Stored Reagents Verify the expiration date on all kit components. Do not use expired reagents. Ensure the kit has been stored at the recommended temperature (typically 2-8°C).[1][2]
Incorrect Order of Reagent Addition Review the kit protocol to confirm the correct sequence of reagent addition. An incorrect order can disrupt the assay's binding mechanics.[3]
Insufficient Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in the protocol. Deviations can lead to incomplete reactions.
Inadequate Washing Ensure thorough washing between steps to remove unbound reagents. Increase the number of washes or the soaking time if necessary.[4]
Contaminated Substrate The substrate solution should be colorless. If it has turned blue, it is contaminated and should be discarded.
Presence of Sodium Azide (B81097) Sodium azide is an inhibitor of Horseradish Peroxidase (HRP). Ensure that none of the buffers used contain sodium azide.[5]
Problem 2: High Background

High background can obscure the specific signal and lead to inaccurate results.[6][7]

Possible Causes and Solutions

Possible Cause Recommended Action
Antibody Concentration Too High If developing your own assay or if the kit allows, titrate the primary and/or secondary antibody to determine the optimal concentration.[3][4]
Insufficient Washing Inadequate washing can leave unbound antibodies or enzyme conjugates in the wells, leading to a high background.[6][7] Increase the volume and number of washes.
Cross-Contamination Use fresh pipette tips for each standard, sample, and reagent to avoid cross-contamination.[7] Do not reuse plate sealers.[8]
Extended Incubation Times Over-incubation can increase non-specific binding. Follow the protocol's recommended incubation times.
Substrate Incubation in Light TMB substrate is light-sensitive. Incubate the plate in the dark to prevent spontaneous color development.
Ineffective Blocking Ensure the blocking buffer is fresh and completely covers the well surface. You may need to increase the blocking incubation time.[6]
Problem 3: High Variability (Poor Duplicates)

High variability between replicate wells compromises the precision and reliability of the results.

Possible Causes and Solutions

Possible Cause Recommended Action
Imprecise Pipetting Ensure pipettes are calibrated and use proper pipetting techniques. When adding reagents, avoid touching the sides or bottom of the wells.
Inadequate Mixing of Reagents Thoroughly mix all reagents before adding them to the wells. Ensure a homogenous mixture of samples.
"Edge Effect" Temperature gradients across the plate during incubation can cause wells on the edge to behave differently.[8] To minimize this, incubate the plate in a humidified chamber and avoid stacking plates.[8]
Incomplete Washing Residual buffer in the wells after the final wash can dilute the substrate and affect color development. Ensure plates are properly inverted and tapped on absorbent paper to remove all wash buffer.
Contamination Cross-contamination between wells with high and low concentrations of TLQP-21 can lead to high variability.

Frequently Asked Questions (FAQs)

Q1: My standard curve is poor or non-linear. What should I do?

A poor standard curve can result from several factors:

  • Improper Standard Preparation: Carefully re-prepare the serial dilutions of the TLQP-21 standard, ensuring accurate pipetting and thorough mixing at each step.

  • Expired or Degraded Standard: Use a fresh vial of the standard if degradation is suspected.

  • Incorrect Plate Reader Settings: Verify that you are reading the plate at the correct wavelength as specified in the kit protocol.

  • Inappropriate Curve Fit: Use the recommended curve-fitting model (e.g., four-parameter logistic) for data analysis.

Q2: I suspect my samples are cross-reacting with other molecules. How can I confirm this?

Cross-reactivity can be a concern with peptide ELISAs. Some human TLQP-21 kits may show cross-reactivity with other VGF-derived peptides, such as TLQP-62.

  • Check the Kit Datasheet: The manufacturer's datasheet should provide a list of known cross-reactants and their percentage of cross-reactivity. For example, one commercially available kit notes 30.2% cross-reactivity with rat TLQP-21.

  • Spike-and-Recovery Experiment: Add a known amount of synthetic TLQP-21 to your sample matrix and measure the recovery. Poor recovery may indicate matrix effects or interference.

  • Immunodepletion: Pre-incubate your sample with an excess of a suspected cross-reacting peptide to see if it reduces the signal.

Q3: What is the expected range of TLQP-21 in human plasma or serum?

The physiological concentrations of TLQP-21 can vary. However, some studies have reported plasma concentrations in healthy humans to be around 80-90 pmol/ml.

Q4: The color development in my wells is green instead of blue/yellow. What does this mean?

A green color upon addition of the stop solution (which turns the blue TMB substrate yellow) can indicate a very high concentration of the analyte, causing the substrate to be rapidly and completely consumed. In such cases, your samples may need to be diluted further.

Experimental Protocols and Visualizations

Generalized Human TLQP-21 ELISA Workflow

The following diagram illustrates a typical workflow for a competitive human TLQP-21 ELISA.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Bring all reagents to room temperature Standards Prepare TLQP-21 standards and samples Reagents->Standards Add_Standard_Sample Add standards or samples to wells Standards->Add_Standard_Sample Add_Biotin_Ab Add Biotinylated anti-TLQP-21 Antibody Add_Standard_Sample->Add_Biotin_Ab Incubate1 Incubate at room temperature Add_Biotin_Ab->Incubate1 Wash1 Wash wells 3 times Incubate1->Wash1 Add_HRP Add Streptavidin-HRP Wash1->Add_HRP Incubate2 Incubate at room temperature Add_HRP->Incubate2 Wash2 Wash wells 5 times Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate_Dark Incubate in the dark Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Plate Read absorbance at 450 nm Add_Stop->Read_Plate Analyze Calculate TLQP-21 concentration Read_Plate->Analyze

A generalized workflow for a human TLQP-21 competitive ELISA.
TLQP-21 Signaling Pathway

TLQP-21 primarily signals through the G-protein coupled receptor, C3aR1. The activation of this receptor initiates a cascade of intracellular events.

TLQP21_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TLQP21 TLQP-21 C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Binds G_protein Gq/11 C3aR1->G_protein Activates PLCb PLCβ PIP2 PIP2 PLCb->PIP2 Cleaves G_protein->PLCb Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Activates Ca_release->PKC Co-activates AKT AKT Phosphorylation Ca_release->AKT ERK ERK1/2 Activation PKC->ERK Cell_Response Cellular Responses (e.g., Lipolysis, Neuroprotection) ERK->Cell_Response AKT->Cell_Response

Simplified signaling pathway of TLQP-21 via the C3aR1 receptor.

References

Technical Support Center: Interpreting Unexpected Results in TLQP-21 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the VGF-derived peptide, TLQP-21. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and ensure the robustness of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor for TLQP-21 and its main signaling pathway?

A1: The primary and most extensively studied receptor for TLQP-21 is the complement C3a receptor 1 (C3aR1), a G-protein-coupled receptor (GPCR).[1] Upon binding to C3aR1, TLQP-21 typically activates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC)-β, which in turn generates diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[2][3][4][5] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in TLQP-21-mediated cellular responses.[5][6]

Q2: Are there species-specific differences in TLQP-21 activity?

A2: Yes, significant differences in activity have been observed between human and murine TLQP-21. Rodent (mouse and rat) and primate (human) TLQP-21 sequences differ by four amino acids.[7] Notably, mouse TLQP-21 is consistently more potent than human TLQP-21 at both human and murine C3aR1.[2][3][4] For example, in primary human macrophages, the potency of human TLQP-21 for ERK signaling was found to be 135,000-fold lower than that of C3a, the cognate ligand for C3aR1.[2][3] This discrepancy is crucial to consider when translating findings from rodent models to human systems.

Q3: What are the best practices for handling and storing TLQP-21 peptides?

A3: Proper handling and storage are critical for maintaining the bioactivity and reproducibility of TLQP-21 experiments.

  • Storage of Lyophilized Peptide: Upon receipt, store lyophilized TLQP-21 at -20°C or colder, protected from light.[4] For long-term storage, -80°C is recommended.[8] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[4]

  • Reconstitution and Solution Storage: There is no universal solvent for all peptides. For initial solubilization of a small test amount, sterile, distilled water is a good starting point.[1] If the peptide is hydrophobic, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be necessary, followed by dilution in your aqueous buffer.[1] For peptides containing cysteine, methionine, or tryptophan, it is advisable to use oxygen-free buffers.[9]

  • Aliquoting and Freeze-Thaw Cycles: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or colder.[4][9]

Troubleshooting Guides

Issue 1: Low or No Bioactivity of TLQP-21

Symptom: You observe a significantly lower-than-expected or complete lack of response in your cell-based assays (e.g., calcium mobilization, ERK phosphorylation) upon TLQP-21 stimulation.

Potential Cause Troubleshooting Steps
Peptide Integrity and Handling - Verify Peptide Quality: Ensure the purity and integrity of your synthetic TLQP-21. Batch-to-batch variability can occur in synthetic peptides due to issues in synthesis or purification.[10] Consider performing quality control checks such as mass spectrometry. - Check Storage and Handling: Improper storage can lead to peptide degradation. Confirm that the peptide was stored at or below -20°C in a desiccated environment and that freeze-thaw cycles were minimized.[4][9] - Confirm Accurate Concentration: Lyophilized peptides can contain water and counter-ions. Consider performing a peptide content analysis to determine the exact peptide concentration.[10]
Species Mismatch - Use the Correct Peptide Sequence: As noted in the FAQs, there are significant potency differences between human and mouse TLQP-21.[2][3][4] Ensure you are using the appropriate peptide sequence for your experimental system (e.g., human TLQP-21 for human cells).
Cellular Context - Confirm C3aR1 Expression: Verify that your cell line or primary cells express sufficient levels of C3aR1. This can be done using techniques like qPCR, western blotting, or flow cytometry. - Consider Receptor Desensitization: Prolonged or repeated exposure to TLQP-21 can lead to receptor desensitization, resulting in a reduced response.[6] Ensure adequate time between stimulations if conducting multiple measurements.
Inactive Peptide Analogs - Check for C-terminal Modifications: The C-terminal arginine of TLQP-21 is critical for its activity.[11] Mutations at the C-terminus, such as an R21A substitution or C-terminal amidation, can abolish its function.[7][11] Ensure your peptide has a free C-terminal carboxyl group.
Issue 2: Inconsistent or Non-Reproducible Results

Symptom: You are observing high variability between experiments, even when using the same conditions.

Potential Cause Troubleshooting Steps
Batch-to-Batch Peptide Variability - Qualify New Batches: Before starting a new series of experiments with a new batch of TLQP-21, perform a pilot experiment to confirm its bioactivity and compare it to previous batches.[10] - Standardize Peptide Preparation: Ensure consistent procedures for reconstituting and aliquoting the peptide to minimize variations in concentration and handling.
Experimental Conditions - Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling responses can change with prolonged culturing. - Serum Starvation: For signaling assays like ERK phosphorylation, ensure consistent and adequate serum starvation to reduce basal signaling levels.[3]
Assay-Specific Issues - Calcium Imaging: Ensure consistent dye loading and incubation times. Check for phototoxicity or dye bleaching. - Western Blotting: Optimize antibody concentrations and ensure consistent loading and transfer of proteins.[3][12][13]
Issue 3: Unexpected Dose-Response Curve

Symptom: You observe a bell-shaped or biphasic dose-response curve, where the response decreases at higher concentrations of TLQP-21.

Potential Cause Troubleshooting Steps
Receptor Desensitization/Downregulation - At high concentrations, prolonged receptor occupancy can lead to rapid desensitization and internalization of C3aR1, resulting in a diminished signaling output.[6] Consider reducing the stimulation time for high concentrations.
Off-Target Effects - While C3aR1 is the primary receptor, high concentrations of peptides can sometimes lead to non-specific interactions.[1] Consider using a C3aR1 antagonist to confirm that the observed effect is mediated by this receptor. Be aware that some antagonists, like SB290157, can have off-target effects or act as agonists in certain contexts.[8][9][14]
Peptide Aggregation - At high concentrations, peptides can sometimes aggregate, reducing the effective monomeric concentration available to bind the receptor. Visually inspect the solution for any precipitation. Consider sonicating the peptide solution briefly before use.

Quantitative Data Summary

Table 1: Potency (EC50) of TLQP-21 and Related Ligands in Different Assays

LigandAssayCell SystemEC50 ValueReference
Human TLQP-21β-arrestin recruitmentHTLA cells expressing human C3aR168.8 µM[7]
Mouse TLQP-21β-arrestin recruitmentHTLA cells expressing human C3aR110.3 µM[7]
Human C3aβ-arrestin recruitmentHTLA cells expressing human C3aR13.0 µM[7]
Human TLQP-21ERK1/2 PhosphorylationPrimary Human Macrophages>10 µM (low potency)[2][3]
Mouse TLQP-21ERK1/2 PhosphorylationMurine Macrophages96.5 nM[2]
Human C3aERK1/2 PhosphorylationPrimary Human Macrophages~0.1 nM[2]

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium changes in response to TLQP-21.

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture until they reach 80-90% confluency.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C, protected from light.

  • Baseline Measurement: After washing the cells to remove excess dye, acquire a stable baseline fluorescence reading using a plate reader with appropriate excitation/emission wavelengths (e.g., 485/535 nm for Fluo-4).

  • Stimulation: Add varying concentrations of TLQP-21 to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data can be expressed as the ratio of fluorescence relative to baseline (F/F0) or as the peak response.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to measure ERK1/2 phosphorylation.[3][12][13]

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels. Treat the cells with different concentrations of TLQP-21 for a specified time (e.g., 5-15 minutes).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for p-ERK1/2. To normalize, strip the membrane and re-probe with an antibody for total ERK1/2. The results are typically presented as the ratio of p-ERK1/2 to total ERK1/2.

Microglial Phagocytosis Assay

This protocol describes a method to assess the effect of TLQP-21 on microglial phagocytosis using fluorescent beads.[2][7][15][16][17]

  • Cell Plating: Plate primary microglia or a microglial cell line (e.g., BV2) on coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Treat the cells with TLQP-21 at the desired concentration for a specified duration.

  • Phagocytosis:

    • Opsonize fluorescent latex beads (e.g., 1 µm diameter) by incubating them in fetal bovine serum (FBS) for 1 hour at 37°C.

    • Add the opsonized beads to the microglia and incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Washing and Fixation: Wash the cells thoroughly with ice-cold PBS to remove non-ingested beads. Fix the cells with 4% paraformaldehyde (PFA).

  • Staining and Imaging:

    • Permeabilize the cells and stain with a marker for microglia (e.g., Iba1) and a nuclear counterstain (e.g., DAPI).

    • Acquire images using a fluorescence or confocal microscope.

  • Data Analysis: Quantify the number of beads phagocytosed per cell. This can be done manually or using image analysis software.

Visualizations

TLQP21_Signaling_Pathway TLQP21 TLQP-21 C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Binds to Gq Gq Protein C3aR1->Gq Activates PLCb Phospholipase C-β Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Phagocytosis, Lipolysis) Ca2_release->Cellular_Response ERK ERK1/2 Phosphorylation PKC->ERK ERK->Cellular_Response

Caption: Canonical TLQP-21 signaling pathway via the C3aR1 receptor.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Activity, High Variability) Check_Peptide Step 1: Verify Peptide Quality - Purity & Integrity - Storage & Handling - Concentration Start->Check_Peptide Check_System Step 2: Evaluate Experimental System - Species-Specific Peptide - C3aR1 Expression - Cell Health & Passage Check_Peptide->Check_System Check_Assay Step 3: Review Assay Protocol - Reagent Quality - Incubation Times - Instrument Settings Check_System->Check_Assay Hypothesis Formulate Hypothesis for Discrepancy Check_Assay->Hypothesis Modify_Experiment Modify Experiment Based on Hypothesis Hypothesis->Modify_Experiment Analyze_Results Analyze New Results Modify_Experiment->Analyze_Results Analyze_Results->Hypothesis Iterate if necessary

Caption: A general workflow for troubleshooting unexpected results in TLQP-21 experiments.

Logical_Relationships cluster_peptide Peptide Factors cluster_cellular Cellular Factors cluster_assay Assay Conditions Peptide_Purity High Peptide Purity Expected_Result Expected Biological Activity Peptide_Purity->Expected_Result Correct_Sequence Correct Species Sequence Correct_Sequence->Expected_Result Proper_Handling Proper Handling & Storage Proper_Handling->Expected_Result C3aR1_Expression Sufficient C3aR1 Expression C3aR1_Expression->Expected_Result Healthy_Cells Healthy, Low-Passage Cells Healthy_Cells->Expected_Result Optimized_Protocol Optimized Assay Protocol Optimized_Protocol->Expected_Result Low_Purity Low Peptide Purity Unexpected_Result Unexpected/No Activity Low_Purity->Unexpected_Result Wrong_Sequence Incorrect Species Sequence Wrong_Sequence->Unexpected_Result No_C3aR1 No/Low C3aR1 Expression No_C3aR1->Unexpected_Result

Caption: Logical relationships between key experimental factors and expected outcomes.

References

How to handle variability in TLQP-21 dose-response studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle variability in TLQP-21 dose-response studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor for TLQP-21 and what signaling pathway does it activate?

A1: The primary and most extensively studied receptor for TLQP-21 is the complement C3a receptor-1 (C3aR1), a G-protein-coupled receptor (GPCR)[1][2][3][4][5]. Upon binding to C3aR1, TLQP-21 typically activates the Gq-coupled protein signaling cascade. This leads to the activation of Phospholipase C (PLC)-β, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). This cascade often results in the phosphorylation of downstream targets like Extracellular signal-regulated kinase (ERK)1/2[1][5][6]. The initial calcium release from the ER can also trigger store-operated calcium entry (SOCE) from the extracellular space[1][6].

Q2: I am not observing a consistent dose-response curve with TLQP-21. What are the potential sources of variability?

A2: Variability in TLQP-21 dose-response studies can arise from several factors:

  • Cell System-Specific Factors:

    • Receptor Density: The level of C3aR1 expression can vary significantly between different cell lines and even with cell passage number. Lower receptor density may lead to a reduced or absent response.

    • Species Differences: There are notable differences in potency between human and mouse TLQP-21 and their respective C3aR1 receptors. For instance, human TLQP-21 has a significantly lower potency on human C3aR compared to its murine counterpart on the mouse receptor[5][7].

    • Presence of Other Receptors: Besides C3aR1, TLQP-21 has been suggested to interact with other binding targets like gC1qR and HSPA8, which could lead to different or confounding signaling outcomes depending on the cell type[2][8].

  • Peptide-Related Issues:

    • Peptide Stability and Degradation: Like many peptides, TLQP-21 can be susceptible to degradation by proteases in cell culture media or in vivo. This can reduce the effective concentration of the active peptide over time.

    • Peptide Purity and Synthesis: The purity of the synthesized TLQP-21 and the presence of modifications (e.g., TFA salts from purification) can affect its biological activity[7].

    • Peptide Structure: The C-terminal region of TLQP-21 is crucial for its biological activity. Truncated or modified versions of the peptide may have reduced or no activity[6][7].

  • Assay Conditions:

    • Cell Passage Number and Health: Using cells with high passage numbers can lead to phenotypic drift, including changes in receptor expression and signaling responses. Ensure cells are healthy and within a consistent passage range.

    • Assay-Specific Reagents: The choice of assay (e.g., calcium mobilization, ERK phosphorylation) and the quality of reagents can influence the outcome.

    • Incubation Time: The kinetics of the TLQP-21 response can vary. Short-term responses like calcium mobilization occur rapidly, while longer-term effects like changes in gene expression require extended incubation times.

Q3: What are some key considerations for designing a TLQP-21 in vitro assay?

A3: For a successful in vitro assay with TLQP-21, consider the following:

  • Cell Line Selection: Choose a cell line known to express C3aR1 or the target of interest. Validate receptor expression if possible. Be aware of the species of origin for both the cells and the peptide.

  • Peptide Handling: Reconstitute and store the TLQP-21 peptide according to the manufacturer's instructions to maintain its stability.

  • Dose Range: Select a wide range of concentrations to capture the full dose-response curve, from baseline to maximal effect. Concentrations used in the literature often range from nanomolar to micromolar[6][9].

  • Controls: Include appropriate controls, such as a vehicle control, a scrambled peptide control (with the same amino acid composition but a randomized sequence) to demonstrate specificity[6], and a positive control for the signaling pathway being measured (e.g., a known C3aR1 agonist).

  • Assay Validation: Validate your assay system to ensure it can detect the expected biological response with low variability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No response or very weak response to TLQP-21 1. Low or no C3aR1 expression in the cell line. 2. Inactive peptide (degraded or poor quality). 3. Species mismatch between peptide and receptor. 4. Inappropriate assay endpoint or timing.1. Verify C3aR1 expression via qPCR, Western blot, or flow cytometry. Consider using a cell line with confirmed C3aR1 expression. 2. Use a fresh, high-purity batch of TLQP-21. Include a positive control for the peptide's activity in a known responsive cell line. 3. Use a peptide sequence that matches the species of the cell line (e.g., mouse TLQP-21 for mouse cells). 4. For C3aR1 activation, early endpoints like intracellular calcium mobilization (seconds to minutes) are often more robust than later endpoints.
High variability between replicate wells or experiments 1. Inconsistent cell seeding density. 2. Variation in cell passage number. 3. Edge effects in multi-well plates. 4. Peptide instability in the assay medium.1. Ensure a uniform single-cell suspension and consistent cell counts for plating. 2. Maintain a consistent and narrow range of cell passage numbers for all experiments. 3. Avoid using the outer wells of multi-well plates, or ensure they are filled with media to maintain humidity. 4. Minimize the time between adding the peptide to the medium and applying it to the cells. Consider using protease inhibitors if degradation is suspected.
Dose-response curve has a shallow slope or does not reach saturation 1. Partial agonism of TLQP-21 in the specific cell system. 2. Presence of interfering substances in the assay. 3. Suboptimal assay conditions.1. This may be an inherent property of TLQP-21 in your system. Compare your results with published data for similar cell types. 2. Ensure all reagents are of high purity and that the vehicle for the peptide does not interfere with the assay. 3. Optimize assay parameters such as incubation time, temperature, and cell density.
Unexpected or contradictory results 1. TLQP-21 may be acting through a different receptor (e.g., gC1qR, HSPA8) in your cell type. 2. The observed effect is a potentiation of another pathway rather than a direct effect.1. Use C3aR1 antagonists to confirm the involvement of this receptor. If the effect persists, consider investigating other potential targets. 2. In some systems, like adipocytes, TLQP-21 potentiates β-adrenergic receptor-induced lipolysis rather than directly causing it[2]. Design experiments to test for such synergistic effects.

Experimental Protocols & Data

Key Experimental Methodologies
Experiment Methodology
Intracellular Calcium Mobilization Assay 1. Plate cells (e.g., CHO cells) in a 96-well black-walled, clear-bottom plate and culture until 80-90% confluent. 2. Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) in the dark. 3. After incubation, wash the cells to remove excess dye. 4. Use a fluorometric imaging plate reader to measure baseline fluorescence. 5. Add varying concentrations of TLQP-21 and immediately measure the change in fluorescence over time. 6. The response is often calculated as the change in fluorescence divided by the baseline fluorescence (ΔF/F)[6].
ERK1/2 Phosphorylation Assay (Western Blot) 1. Seed cells in multi-well plates and grow to the desired confluency. 2. Serum-starve the cells overnight to reduce basal ERK phosphorylation. 3. Treat cells with different concentrations of TLQP-21 for a specified time (e.g., 10 minutes). 4. Lyse the cells in a buffer containing protease and phosphatase inhibitors. 5. Determine the protein concentration of the lysates. 6. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF). 7. Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2. 8. Use appropriate secondary antibodies and a detection reagent to visualize the bands. 9. Quantify band intensity and express the results as the ratio of p-ERK to total ERK[5].
Quantitative Data Summary
Peptide Receptor Cell Line Assay EC50 / Potency Reference
Mouse TLQP-21Human C3aR1HTLA cellsβ-arrestin recruitmentEC50 ≈ 10.3 µM[7]
Human TLQP-21Human C3aR1HTLA cellsβ-arrestin recruitmentEC50 ≈ 68.8 µM[7]
Human C3aHuman C3aR1HTLA cellsβ-arrestin recruitmentEC50 ≈ 3.0 µM[7]
Human TLQP-21Human C3aRPrimary Human MacrophagesERK Signaling135,000-fold lower potency than C3a[5]
Mouse TLQP-21Murine C3aRMurine MacrophagesERK Signaling~10-fold lower potency than C3a[5]
TLQP-21Rat ReceptorRat Longitudinal Fundus Strips (Female)ContractionEC50 ≈ 0.47 µM[9]
TLQP-21Rat ReceptorRat Longitudinal Fundus Strips (Male)ContractionEC50 ≈ 0.87 µM[9]

Visualizations

TLQP21_Signaling_Pathway TLQP21 TLQP-21 C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Binds Gq Gq Protein C3aR1->Gq Activates PLCb PLC-β Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_release Intracellular Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates SOCE Store-Operated Ca²⁺ Entry Ca_release->SOCE Triggers ERK ERK1/2 Phosphorylation PKC->ERK Cell_Response Cellular Response ERK->Cell_Response SOCE->Cell_Response Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (Consistent Passage #) plate_cells 2. Plate Cells (Uniform Density) cell_culture->plate_cells serum_starve 3. Serum Starve (Optional) (Reduces Basal Activity) plate_cells->serum_starve prepare_peptide 4. Prepare TLQP-21 Dilutions (Include Vehicle & Controls) serum_starve->prepare_peptide add_peptide 5. Add Peptide to Cells (Specific Incubation Time) prepare_peptide->add_peptide assay 6. Perform Assay (e.g., Ca²⁺, p-ERK) add_peptide->assay data_acq 7. Data Acquisition assay->data_acq data_analysis 8. Data Analysis (Normalize & Plot) data_acq->data_analysis Troubleshooting_Tree start Inconsistent or No Dose-Response check_cells Check Cell System start->check_cells check_peptide Check Peptide start->check_peptide check_assay Check Assay Protocol start->check_assay receptor C3aR1 Expression? check_cells->receptor purity High Purity? check_peptide->purity controls Controls OK? check_assay->controls passage Consistent Passage? receptor->passage Yes solution_receptor Verify/Change Cell Line receptor->solution_receptor No solution_passage Use Consistent Passage # passage->solution_passage No species Species Match? purity->species Yes solution_purity Use New Peptide Batch purity->solution_purity No solution_species Match Peptide to Cell Species species->solution_species No timing Timing Optimal? controls->timing Yes solution_controls Troubleshoot Controls controls->solution_controls No solution_timing Optimize Incubation Time timing->solution_timing No

References

Best practices for storing and handling human TLQP-21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling human TLQP-21. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing lyophilized human TLQP-21?

A1: Lyophilized human TLQP-21 should be stored at -20°C or colder for long-term stability.[1][2][3][4] For short-term storage of a few days to weeks, it can be kept at room temperature, but cold storage is preferable to ensure peptide integrity.[1][2] It is crucial to protect the peptide from moisture and bright light.[1][3] Before opening the vial, it should be allowed to warm to room temperature to prevent condensation.[1]

Q2: How should I reconstitute lyophilized human TLQP-21?

A2: To reconstitute, use a sterile, high-purity solvent. For many applications, sterile distilled water or a dilute sterile acetic acid (0.1%) solution is a good starting point.[1] The choice of solvent may depend on the specific experimental requirements. Gently agitate or swirl the vial to dissolve the peptide; avoid vigorous shaking, which can cause aggregation or degradation.[5][6] Allow the peptide to fully dissolve for 15-30 minutes at room temperature.[5][6]

Q3: What is the stability of human TLQP-21 in solution?

A3: The shelf-life of peptides in solution is limited and significantly shorter than in lyophilized form.[3] Human TLQP-21 is rapidly degraded in plasma, with an initial half-life of approximately 0.97 minutes and a terminal half-life of about 110 minutes in rats.[7][8] For in vitro experiments, it is recommended to use freshly prepared solutions. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or colder in a sterile buffer at a pH of 5-6.[3][4]

Q4: What are the known receptors and signaling pathways for human TLQP-21?

A4: The primary and most extensively studied receptor for human TLQP-21 is the complement C3a receptor 1 (C3aR1), a G-protein coupled receptor.[9][10][11] Binding of TLQP-21 to C3aR1 activates downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This subsequently triggers intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[10] While other potential binding partners like gC1qR and HSPA8 have been suggested, C3aR1 is the only receptor for which a necessary and sufficient role in TLQP-21 activity has been consistently confirmed.[11]

Storage and Handling Data

Table 1: Recommended Storage Conditions for Human TLQP-21

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°C or -80°CLong-term (years)Protect from moisture and light.[1][2][3] Allow vial to reach room temperature before opening.[1]
4°CShort-term (weeks)Keep in a desiccator.
Reconstituted Solution-20°C or -80°CShort-term (days to weeks)Aliquot to avoid freeze-thaw cycles.[3][4] Use sterile buffer (pH 5-6).[3] Avoid frost-free freezers.[1]
4°CVery short-term (hours to a day)Prone to degradation; use as soon as possible.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Human TLQP-21
  • Equilibration: Allow the vial of lyophilized TLQP-21 to come to room temperature before opening.[1]

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.[5]

  • Solvent Addition: Using a sterile syringe, add the desired volume of a suitable solvent (e.g., sterile distilled water, 0.1% acetic acid, or a buffer appropriate for your experiment).

  • Dissolution: Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking.[5][6] Allow 15-30 minutes for complete dissolution.[5]

  • Aliquoting and Storage: If not for immediate use, aliquot the reconstituted peptide into smaller volumes in sterile tubes and store at -20°C or colder.[3]

Protocol 2: Cell-Based ERK1/2 Phosphorylation Assay
  • Cell Culture: Plate cells known to express C3aR1 (e.g., CHO cells overexpressing human C3aR1, primary human macrophages) in appropriate culture plates and grow to the desired confluency.

  • Serum Starvation: Prior to stimulation, serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal ERK1/2 phosphorylation.

  • Peptide Stimulation: Prepare serial dilutions of human TLQP-21 in serum-free media. Add the diluted peptide to the cells and incubate for a specific time (e.g., 5-15 minutes). Include a vehicle control.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunodetection: Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

  • Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the fold change in phosphorylation upon TLQP-21 stimulation.

Troubleshooting Guides

Issue 1: Low or No Biological Activity of Reconstituted TLQP-21

Potential Cause Troubleshooting Step
Peptide Degradation Ensure proper storage of lyophilized and reconstituted peptide. Avoid multiple freeze-thaw cycles. Prepare fresh solutions for critical experiments.
Incomplete Dissolution Visually inspect the solution for particulates. If necessary, sonicate briefly. Consider trying a different, compatible solvent.
Incorrect Peptide Concentration Verify calculations and ensure accurate weighing and dilution.
Low Receptor Expression Confirm that the cell line or tissue used expresses sufficient levels of C3aR1.

Issue 2: High Background or Non-Specific Effects in Assays

Potential Cause Troubleshooting Step
High Peptide Concentration Perform a dose-response curve to determine the optimal concentration range. Very high concentrations may lead to off-target effects.
Contaminants in Peptide Ensure the use of high-purity (>95%) synthetic peptide.
Assay Buffer Composition Optimize the assay buffer. For binding assays, consider adding a blocking agent like BSA.
Non-Specific Binding (Binding Assays) Pre-treat filters (e.g., with polyethyleneimine) to reduce non-specific binding of the radioligand. Increase the number of wash steps.

Visualizations

TLQP21_Signaling_Pathway TLQP21 Human TLQP-21 C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Binds G_protein Gq Protein C3aR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates ERK_pathway MAPK/ERK Pathway DAG->ERK_pathway Activates Cellular_Response Cellular Response (e.g., Lipolysis, Migration) Ca_release->Cellular_Response pERK p-ERK1/2 ERK_pathway->pERK pERK->Cellular_Response

Caption: Signaling pathway of human TLQP-21 via the C3aR1 receptor.

Experimental_Workflow cluster_prep Peptide Preparation cluster_assay Cell-Based Assay Lyophilized Lyophilized TLQP-21 (Store at -20°C) Reconstitute Reconstitute in Sterile Solvent Lyophilized->Reconstitute Stock_Solution Stock Solution Reconstitute->Stock_Solution Aliquots Aliquot & Store at -20°C Stock_Solution->Aliquots Working_Dilution Prepare Working Dilutions Aliquots->Working_Dilution Cell_Stimulation Stimulate Cells Working_Dilution->Cell_Stimulation Data_Acquisition Data Acquisition (e.g., Western Blot, Ca2+ imaging) Cell_Stimulation->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis

Caption: General experimental workflow for using human TLQP-21.

Troubleshooting_Guide Start Experiment Fails: Low or No Signal Check_Peptide Check Peptide Integrity & Concentration Start->Check_Peptide Check_Cells Check Cell Health & Receptor Expression Check_Peptide->Check_Cells Peptide OK Use_New_Aliquot Use Fresh Aliquot or Re-prepare Check_Peptide->Use_New_Aliquot Degradation Suspected Confirm_Conc Confirm Concentration (e.g., Amino Acid Analysis) Check_Peptide->Confirm_Conc Concentration Uncertain Check_Protocol Review Assay Protocol (Incubation times, buffers) Check_Cells->Check_Protocol Cells OK Validate_Cells Validate Receptor Expression (e.g., qPCR, Western) Check_Cells->Validate_Cells Expression Unknown Optimize_Protocol Optimize Protocol Parameters Check_Protocol->Optimize_Protocol Parameters Suboptimal Consult Consult Literature/ Technical Support Check_Protocol->Consult Protocol OK Use_New_Aliquot->Check_Cells Confirm_Conc->Check_Cells Validate_Cells->Check_Protocol Success Problem Solved Optimize_Protocol->Success

Caption: Troubleshooting logic for experiments with human TLQP-21.

References

Validation & Comparative

Human TLQP-21 versus mouse TLQP-21 sequence comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the amino acid sequences and biological activities of human and mouse TLQP-21, a peptide derived from the VGF (non-acronymic) neurosecretory protein. This analysis is supported by experimental data to highlight key differences in their performance.

Sequence Comparison

Human and mouse TLQP-21 are both 21-amino acid peptides that exhibit notable sequence variations. The mouse TLQP-21 sequence is TLQPPASSRRRHFHHALPPAR.[1] The human sequence, identified as TLQPPSALRRRHYHHALPPSR[2], differs by five amino acids. A significant substitution occurs at position 20, where an Alanine (A) in the mouse sequence is replaced by a Serine (S) in the human peptide.[1]

Position 123456789101112131415161718192021
Human TLQP-21 TLQPPSALRRRHYHHALPPSR
Mouse TLQP-21 TLQPPASSRRRHFHHALPPAR
Difference S/A A/S L/S Y/F S/A

Functional Comparison: Receptor Activation and Signaling

The primary receptor for TLQP-21 is the complement C3a receptor 1 (C3aR1), a G-protein coupled receptor (GPCR).[3][4] The binding of TLQP-21 to C3aR1 initiates a signaling cascade that plays a role in various physiological processes, including metabolism and immune responses.[2][3]

Experimental data reveals significant discrepancies in the potency of human and mouse TLQP-21 in activating C3aR1. Mouse TLQP-21 is consistently more potent than its human counterpart in activating both human and mouse C3aR1.[2]

Parameter Human TLQP-21 Mouse TLQP-21 Reference
EC50 for human C3aR1 activation (β-arrestin recruitment) 68.8 μM10.3 μM[1]
Potency in inducing ERK signaling in human primary macrophages 135,000-fold lower than C3a~10-fold lower potency than C3a[2]
Efficacy in inducing ERK signaling in human primary macrophages Partial activation (45% at 10 μM)Near full activation[2]

These findings suggest that the amino acid differences between the two peptides have a substantial impact on their ability to activate C3aR1 and trigger downstream signaling events.

Signaling Pathway

The binding of TLQP-21 to C3aR1 activates a G-protein-mediated signaling pathway. This leads to the activation of Phospholipase C-β (PLC-β), which in turn generates diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). These second messengers subsequently trigger the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and mobilize intracellular calcium.[2]

TLQP21_Signaling cluster_membrane Cell Membrane C3aR1 C3aR1 G_protein G-protein C3aR1->G_protein Activates TLQP21 TLQP-21 TLQP21->C3aR1 Binds PLCb PLCβ G_protein->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces ERK_activation ERK1/2 Phosphorylation DAG->ERK_activation Activates Cellular_response Cellular Response Ca_release->Cellular_response ERK_activation->Cellular_response Experimental_Workflow cluster_beta_arrestin β-Arrestin Recruitment Assay cluster_erk ERK Phosphorylation Assay b1 Transfect HTLA cells with C3aR1 b2 Stimulate with varying concentrations of hTLQP-21 or mTLQP-21 b1->b2 b3 Measure β-arrestin recruitment b2->b3 b4 Determine EC50 values b3->b4 e1 Isolate primary human macrophages e2 Stimulate with varying concentrations of hTLQP-21 or mTLQP-21 e1->e2 e3 Lyse cells and collect proteins e2->e3 e4 Perform Western blot for p-ERK and total ERK e3->e4 e5 Quantify ERK phosphorylation e4->e5

References

Potency Showdown: Rodent TLQP-21 Demonstrates Superior Activity Over Human Ortholog

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals a significant discrepancy in the biological potency of the neuropeptide TLQP-21 between rodents and humans, with the rodent version consistently exhibiting higher activity. This guide synthesizes findings from multiple studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to inform researchers and drug development professionals.

The VGF-derived peptide TLQP-21 is a pleiotropic molecule involved in regulating metabolism, pain perception, and microglial functions.[1] Its primary receptor has been identified as the complement C3a receptor (C3aR), a G protein-coupled receptor.[1][2][3][4][5] However, emerging evidence highlights a striking species-specific difference in the potency with which TLQP-21 activates this receptor, a critical consideration for translational research.

Quantitative Comparison of Potency

Studies consistently demonstrate that mouse TLQP-21 is a more potent agonist of both human and murine C3aR compared to human TLQP-21. This difference in potency has been quantified through various in vitro assays, with the half-maximal effective concentration (EC50) being a key metric.

Cell SystemAssay TypeLigandEC50 (nM)Fold Difference (mTLQP-21 vs hTLQP-21)Reference
CHO cells overexpressing human C3aRERK1/2 PhosphorylationHuman TLQP-21587~7-fold more potent[1][6]
Mouse TLQP-2183.6[1][6]
HTLA cells with human C3aR1β-arrestin RecruitmentHuman TLQP-2168,800~6.7-fold more potent[7][8]
Mouse TLQP-2110,300[7][8]
Primary Human Macrophages (HMDM)ERK1/2 PhosphorylationHuman TLQP-21~15,000 (Estimated)~5.4-fold more potent[1]
Mouse TLQP-21~2,800 (Estimated)[1]

Note: In primary human macrophages, human TLQP-21 was found to be 135,000-fold less potent than the endogenous ligand C3a and only achieved partial activation.[1][4]

The amino acid sequences of human and mouse TLQP-21 differ by five amino acids (24% difference), which is believed to contribute to these observed differences in potency.[1][6]

Experimental Methodologies

The following protocols are representative of the key experiments used to determine the potency of human and rodent TLQP-21.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the extracellular signal-regulated kinase (ERK), a downstream target of the C3aR signaling pathway.

  • Cell Culture and Stimulation: Chinese Hamster Ovary (CHO) cells overexpressing the human C3aR, or primary human and murine macrophages, are cultured in appropriate media. Prior to the experiment, cells are serum-starved. Cells are then stimulated with varying concentrations of human TLQP-21, mouse TLQP-21, or C3a for a short period (e.g., 5 minutes).

  • Cell Lysis: After stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Western Blotting or ELISA: Equal amounts of protein from each sample are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane for Western blotting. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Alternatively, a sandwich enzyme-linked immunosorbent assay (ELISA) can be used to quantify p-ERK1/2 levels.

  • Data Analysis: The signal intensity of p-ERK1/2 is normalized to the total ERK1/2 signal. The data are then plotted against the ligand concentration, and the EC50 value is calculated using non-linear regression analysis.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated C3aR, another hallmark of G protein-coupled receptor activation.

  • Cell Line: HTLA cells, which are HEK293 cells stably expressing a β-arrestin2-luciferase fragment fusion and a fluorescent protein-tagged receptor, are transfected with the human C3aR1.

  • Cell Stimulation: The transfected cells are plated in a multi-well plate and stimulated with different concentrations of human TLQP-21, mouse TLQP-21, or C3a.

  • Signal Detection: Upon ligand binding and receptor activation, β-arrestin is recruited to the receptor, bringing the luciferase fragments into close proximity and generating a luminescent signal. This signal is measured using a luminometer.

  • Data Analysis: The luminescent signal is plotted against the ligand concentration, and the EC50 value is determined through non-linear regression analysis.

Visualizing the Mechanisms

To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Preparation cluster_stimulation Ligand Stimulation cluster_assays Potency Assays cluster_analysis Data Analysis CHO_C3aR CHO cells + human C3aR ERK_Assay ERK1/2 Phosphorylation CHO_C3aR->ERK_Assay Arrestin_Assay β-Arrestin Recruitment CHO_C3aR->Arrestin_Assay (or similar cell line) HMDM Human Macrophages HMDM->ERK_Assay BMDM Murine Macrophages BMDM->ERK_Assay hTLQP21 Human TLQP-21 hTLQP21->ERK_Assay hTLQP21->Arrestin_Assay mTLQP21 Mouse TLQP-21 mTLQP21->ERK_Assay mTLQP21->Arrestin_Assay C3a C3a (Control) C3a->ERK_Assay C3a->Arrestin_Assay EC50 EC50 Calculation ERK_Assay->EC50 Arrestin_Assay->EC50 Comparison Potency Comparison EC50->Comparison signaling_pathway TLQP21 TLQP-21 C3aR C3aR (GPCR) TLQP21->C3aR Binding G_Protein G Protein C3aR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activation ERK ERK1/2 Phosphorylation PKC->ERK Leads to

References

A Comparative Guide to TLQP-21 and C3a Signaling via the C3a Receptor 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between endogenous and surrogate ligands for the same receptor is paramount. This guide provides an objective comparison of the signaling pathways activated by the endogenous complement component C3a and the VGF-derived peptide TLQP-21 through their shared receptor, C3a Receptor 1 (C3aR1).

The Complement 3a Receptor 1 (C3aR1), a G protein-coupled receptor (GPCR), is a key player in inflammatory and metabolic processes. While C3a is its cognate ligand, the neuropeptide TLQP-21 has emerged as another important agonist.[1][2][3] This guide dissects their comparative pharmacology, signaling mechanisms, and functional outcomes, supported by experimental data and detailed protocols.

Ligand-Receptor Interactions and Binding Affinities

While both C3a and TLQP-21 bind to and activate C3aR1, their binding affinities differ significantly. C3a, the endogenous ligand, generally exhibits a much higher affinity for the receptor. In competition binding assays using CHO-K1 and HEK293 cells expressing hamster C3aR1, human full-length C3a displayed picomolar affinities. In contrast, both human and rat TLQP-21 fully displaced radiolabeled C3a in the high-nanomolar range.[4] Interestingly, rat TLQP-21 was found to be about 5-fold more potent than human TLQP-21 in these assays.[4] Another study noted that in CHO and HEK293 cells transfected with C3aR1, TLQP-21 binds with a 100-fold lower affinity than C3a.[5]

Table 1: Comparative Binding Affinities of C3a and TLQP-21 for C3aR1

LigandCell LineReceptor SpeciesBinding Affinity (Ki)Reference
Human C3aCHO-K1, HEK293HamsterPicomolar range[4]
Human TLQP-21CHO-K1, HEK293HamsterHigh Nanomolar range[4]
Rat TLQP-21CHO-K1, HEK293HamsterHigh Nanomolar range[4]

Downstream Signaling Pathways: A Tale of Biased Agonism

Activation of C3aR1 by both C3a and TLQP-21 initiates a cascade of intracellular signaling events. However, the two ligands exhibit biased agonism, preferentially activating certain pathways over others. C3aR1 is known to couple to pertussis toxin (PTX)-sensitive Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[4][6] Both ligands can also trigger PTX-insensitive pathways and recruit β-arrestin.[7][8]

G Protein Coupling and Second Messenger Generation

Both C3a and TLQP-21 induce Gαi/o-mediated signaling.[9][10] This is often measured by the inhibition of cAMP production or by monitoring G protein dissociation. Studies have shown that C3aR1 preferentially couples to Gi/o/z proteins.[9][10] The activation of these G proteins leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various effector proteins. One of the key downstream events is the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][11] This, in turn, triggers the release of intracellular calcium stores.[3][11]

β-Arrestin Recruitment and Receptor Internalization

β-arrestin recruitment is another crucial aspect of GPCR signaling, often leading to receptor desensitization and internalization, but also initiating G protein-independent signaling cascades. C3a is a potent inducer of β-arrestin recruitment to C3aR1.[5][12] In contrast, TLQP-21 is significantly less efficacious at recruiting β-arrestin.[7][12] This difference in β-arrestin recruitment suggests that TLQP-21 may favor G protein-mediated signaling pathways, a hallmark of biased agonism.[9][13]

ERK Phosphorylation

The phosphorylation of extracellular signal-regulated kinase (ERK) is a common downstream event in C3aR1 signaling, implicated in various cellular responses. Both C3a and TLQP-21 can induce ERK1/2 phosphorylation.[3][11] However, the potency and efficacy of this induction vary. In human primary macrophages, C3a is a much more potent activator of ERK signaling than human TLQP-21, with the latter showing 135,000-fold lower potency and only partial activation at high concentrations.[2][11] Mouse TLQP-21, however, is more potent than its human counterpart in both human and murine systems.[2][11]

Table 2: Comparative Signaling Potencies (EC50) of C3a and TLQP-21

AssayLigandCell SystemPotency (EC50)Reference
β-arrestin RecruitmentC3aHTLA cells with human C3aR13.0 μM[5]
β-arrestin RecruitmentMouse TLQP-21HTLA cells with human C3aR110.3 μM[5]
β-arrestin RecruitmentHuman TLQP-21HTLA cells with human C3aR168.8 μM[5]
Calcium MobilizationRat TLQP-21CHO-K1 cells91 nM[4]
Calcium MobilizationHuman TLQP-21CHO-K1 cells276 nM[4]
ERK SignalingHuman C3aPrimary human macrophagesHigh potency[2][11]
ERK SignalingHuman TLQP-21Primary human macrophages135,000-fold lower than C3a[2][11]

Signaling Pathway Diagrams

C3a_Signaling_Pathway C3a C3a C3aR1 C3aR1 C3a->C3aR1 Binds G_protein Gαi/o Gβγ C3aR1->G_protein Activates beta_arrestin β-Arrestin C3aR1->beta_arrestin Recruits PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release ERK ERK1/2 Phosphorylation DAG->ERK Internalization Receptor Internalization beta_arrestin->Internalization

TLQP21_Signaling_Pathway TLQP21 TLQP-21 C3aR1 C3aR1 TLQP21->C3aR1 Binds G_protein Gαi/o Gβγ C3aR1->G_protein Activates beta_arrestin β-Arrestin (Weak Recruitment) C3aR1->beta_arrestin PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release ERK ERK1/2 Phosphorylation DAG->ERK

Functional Outcomes

The distinct signaling profiles of C3a and TLQP-21 translate into different functional outcomes in various cell types. For instance, in adipocytes, both ligands can potentiate adrenergic-induced lipolysis.[7] However, TLQP-21-induced potentiation is inhibited by pertussis toxin, indicating a Gαi/o-dependent mechanism, whereas C3a-induced potentiation is not.[7] In microglial cells, TLQP-21 has been shown to increase phagocytic activity through a C3aR1-mediated p38 MAPK pathway.[13]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of TLQP-21 and C3a for C3aR1.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 or CHO-K1 cells stably expressing C3aR1.

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled C3a (e.g., ¹²⁵I-C3a) and varying concentrations of unlabeled competitor ligands (C3a or TLQP-21).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration upon C3aR1 activation.

Methodology:

  • Cell Culture: Plate cells (e.g., CHO-K1 or HEK293 expressing C3aR1) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Ligand Addition: Add varying concentrations of C3a or TLQP-21 to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the peak fluorescence response and plot the dose-response curve to determine the EC50.

Calcium_Mobilization_Workflow Start Plate Cells Dye_Loading Load with Fluo-4 AM Start->Dye_Loading Ligand_Addition Add Ligand (C3a or TLQP-21) Dye_Loading->Ligand_Addition Measurement Measure Fluorescence Ligand_Addition->Measurement Analysis Calculate EC50 Measurement->Analysis

β-Arrestin Recruitment Assay (BRET-based)

Objective: To quantify the recruitment of β-arrestin to C3aR1 upon ligand stimulation.

Methodology:

  • Cell Transfection: Co-transfect HEK293T cells with constructs for C3aR1 fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to the wells.

  • Ligand Stimulation: Add varying concentrations of C3a or TLQP-21.

  • BRET Measurement: Measure the light emission at wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot the dose-response curve to determine the EC50 and Emax.[7]

Conclusion

The comparison of TLQP-21 and C3a signaling through C3aR1 reveals a compelling case of biased agonism. While both ligands activate the receptor, they do so with different affinities and preferences for downstream signaling pathways. C3a acts as a potent, well-rounded agonist, strongly engaging both G protein and β-arrestin pathways. In contrast, TLQP-21 appears to be a G protein-biased agonist, with significantly weaker β-arrestin recruitment. These differences have important implications for the physiological and pathological roles of C3aR1 and for the development of therapeutic agents targeting this receptor. A thorough understanding of this ligand-specific signaling is crucial for designing drugs that selectively modulate desired cellular responses while avoiding unwanted side effects.

References

Navigating Cross-Reactivity: A Comparative Guide to Anti-Mouse TLQP-21 Antibodies and the Human Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the VGF-derived neuropeptide TLQP-21, understanding the nuances of antibody cross-reactivity between mouse and human orthologs is critical for the accurate interpretation of experimental data and the successful translation of preclinical findings. This guide provides an objective comparison of the performance of anti-mouse TLQP-21 antibodies with the human peptide, supported by experimental data and detailed methodologies.

The 21-amino acid peptide TLQP-21, a product of the VGF (non-acronymic) gene, is a pleiotropic signaling molecule involved in metabolism, pain perception, and neuroprotection.[1][2] While rodent models are invaluable for elucidating its physiological roles, it is crucial to acknowledge the differences between the mouse and human TLQP-21 peptides and how these variations impact antibody recognition and biological activity.

Unveiling the Molecular Disparity: Mouse vs. Human TLQP-21

Human and mouse TLQP-21 peptides exhibit a 24% difference in their amino acid sequences, with 5 out of 21 residues being divergent.[2][3] This sequence variation has significant implications for the binding affinity and potency of the peptides to their primary receptor, the complement C3a receptor (C3aR).[1][4]

Performance Comparison: Antibody Binding and Peptide Potency

Experimental evidence consistently demonstrates that while cross-reactivity can occur, the efficacy of binding and subsequent biological response is not equivalent. Mouse TLQP-21 (mTLQP-21) generally exhibits higher potency in activating both murine and human C3aR compared to human TLQP-21 (hTLQP-21).[4][5] This disparity underscores the importance of using species-specific reagents and carefully validating antibody performance across species.

Quantitative Data Summary

The following tables summarize the comparative potency of mouse and human TLQP-21 in various functional assays.

Assay Cell System Ligand EC50 (nM) Relative Potency (mTLQP-21 vs. hTLQP-21) Reference
ERK1/2 PhosphorylationCHO cells expressing human C3aRmTLQP-2183.6~7-fold more potent[4]
hTLQP-21587[4]
β-arrestin RecruitmentHTLA cells expressing human C3aRmTLQP-2110,300~6.7-fold more potent[5][6]
hTLQP-2168,800[5][6]

Table 1: Comparative Potency of Mouse and Human TLQP-21 in In Vitro Signaling Assays. This table highlights the greater potency of mouse TLQP-21 in activating the human C3a receptor in two different downstream signaling assays.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for TLQP-21 Detection

This protocol outlines a competitive ELISA for the quantitative measurement of TLQP-21.

  • Coating: Coat a 96-well microtiter plate with a capture antibody specific to TLQP-21 (e.g., anti-rabbit IgG) and incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[7][8]

  • Blocking: Block the plate with a blocking buffer (e.g., 10 mg/ml BSA in PBST) for 1 hour at 37°C to prevent non-specific binding.[8]

  • Sample/Standard Incubation: Prepare serial dilutions of the TLQP-21 standard and the samples. Add 100 µl of the standard or sample to the appropriate wells, followed by the addition of a fixed concentration of biotinylated TLQP-21 tracer and the primary anti-TLQP-21 antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.[8][9]

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30-60 minutes at room temperature.[9]

  • Washing: Repeat the washing step.

  • Detection: Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[9]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[9]

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of TLQP-21 in the samples is inversely proportional to the signal.

Western Blotting for TLQP-21 Receptor Activation

This protocol describes the detection of ERK1/2 phosphorylation, a downstream marker of TLQP-21 receptor activation.

  • Sample Preparation: Lyse cells treated with or without TLQP-21 in RIPA buffer containing protease and phosphatase inhibitors.[10][11] Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein lysate per lane on a 10-12% SDS-PAGE gel.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.[11][12]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 or a housekeeping protein like β-actin.[12]

Immunohistochemistry (IHC) for TLQP-21 Localization

This protocol details the staining of TLQP-21 in paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (B145695) solutions (100%, 95%, 80%, 70%) and finally in distilled water.[13][14]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0) in a steamer or water bath for 20-30 minutes.[13]

  • Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[15]

  • Blocking: Block with a solution containing normal serum (from the same species as the secondary antibody) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the sections with the primary anti-TLQP-21 antibody overnight at 4°C in a humidified chamber.[13][15]

  • Washing: Wash slides three times with PBS or TBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Apply an avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30 minutes.

  • Washing: Repeat the washing step.

  • Chromogen Development: Visualize the antibody binding with a DAB substrate kit, which produces a brown precipitate.[13]

  • Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.[13]

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a coverslip.[14]

Visualizing the Molecular Cascade and Experimental Design

To further clarify the biological context and experimental approaches, the following diagrams illustrate the TLQP-21 signaling pathway and a typical experimental workflow for assessing antibody cross-reactivity.

TLQP21_Signaling_Pathway TLQP21 TLQP-21 C3aR C3aR (GPCR) TLQP21->C3aR G_protein Gq/11 C3aR->G_protein activates PLC Phospholipase C-β (PLC-β) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Response Cellular Responses (e.g., Lipolysis, Phagocytosis) Ca_release->Response ERK ERK1/2 Phosphorylation PKC->ERK activates ERK->Response

Figure 1: TLQP-21 signaling pathway via the C3aR.[4][16]

Cross_Reactivity_Workflow start Start: Hypothesis Anti-mouse TLQP-21 Ab cross-reacts with human TLQP-21 elisa Experiment 1: Competitive ELISA start->elisa western Experiment 2: Western Blot (Receptor Activation Assay) start->western elisa_mouse Mouse TLQP-21 as competitor elisa->elisa_mouse elisa_human Human TLQP-21 as competitor elisa->elisa_human analysis Data Analysis elisa_mouse->analysis elisa_human->analysis western_mouse Stimulate cells with mTLQP-21 western->western_mouse western_human Stimulate cells with hTLQP-21 western->western_human western_mouse->analysis western_human->analysis compare_ic50 Compare IC50 values analysis->compare_ic50 from ELISA compare_ec50 Compare EC50 values for ERK phosphorylation analysis->compare_ec50 from Western conclusion Conclusion: Quantify degree of cross-reactivity and differential potency compare_ic50->conclusion compare_ec50->conclusion

Figure 2: Experimental workflow for assessing cross-reactivity.

References

Validating TLQP-21's Pro-Lipolytic Role in Human Adipocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuropeptide TLQP-21's role in adipocyte lipolysis with alternative lipolytic pathways. Experimental data is presented to support the validation of TLQP-21 as a potential therapeutic target for obesity and related metabolic disorders.

TLQP-21: A Potentiator of Adrenergic-Induced Lipolysis

The VGF-derived peptide TLQP-21 has emerged as a significant modulator of lipolysis. However, research indicates that TLQP-21 does not possess intrinsic lipolytic activity.[1][2][3][4] Instead, it acts as a potent enhancer of β-adrenergic receptor (β-AR)-stimulated lipolysis.[1][3][4][5] This potentiation is a key differentiator from direct lipolytic agents.

The primary mechanism of action for TLQP-21 involves its binding to the complement C3a receptor 1 (C3aR1) on adipocytes.[1][2] This interaction initiates a signaling cascade that is distinct from the canonical β-adrenergic pathway. While β-AR activation directly leads to cAMP production and Protein Kinase A (PKA) activation, the TLQP-21/C3aR1 pathway mediates its effects through an increase in intracellular calcium ([Ca2+]) and subsequent activation of the Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway.[1][4] This ultimately leads to the phosphorylation and activation of Hormone Sensitive Lipase (HSL), the rate-limiting enzyme in triglyceride hydrolysis.[1][4]

Comparative Analysis of Lipolytic Agents

The following table summarizes the key differences between TLQP-21 and other well-characterized lipolytic agents.

FeatureTLQP-21Isoproterenol (β-AR Agonist)Natriuretic Peptides (e.g., ANP)
Primary Receptor C3aR1[1][2]β-Adrenergic Receptors (β1, β2, β3)Natriuretic Peptide Receptors (e.g., NPR-A)
Direct Lipolytic Activity No (Enhancer)[1][2][3][4]Yes[6]Yes
Primary Second Messenger Intracellular Ca2+[1][4]cAMP[6]cGMP
Key Signaling Kinase ERK (MAPK pathway)[1][4]PKA[6]PKG
Effect on HSL Phosphorylation and activation[1][4]Phosphorylation and activation[7]Phosphorylation and activation

Quantitative Data on TLQP-21's Enhancement of Lipolysis

The pro-lipolytic effect of TLQP-21 is most evident in its ability to potentiate the action of β-adrenergic agonists like isoproterenol. The table below presents a summary of quantitative data from in vitro studies.

Cell TypeConditionTLQP-21 ConcentrationIsoproterenol ConcentrationFold Increase in Glycerol (B35011) Release (compared to Isoproterenol alone)Reference
3T3-L1 AdipocytesISO-stimulated lipolysis100 nM50 nM~1.5 - 2.0[1][8]
3T3-L1 AdipocytesForskolin-stimulated lipolysis100 nM10 µM~1.5[1]
Murine AdipocytesISO-stimulated lipolysis1 µM10 nMSignificant potentiation[5]

Experimental Protocols

In Vitro Lipolysis Assay in Human Adipocytes

This protocol outlines a standard method for validating the pro-lipolytic effects of TLQP-21 in cultured human adipocytes.

1. Materials and Reagents:

  • Differentiated human adipocytes (e.g., from preadipocyte cell lines or primary culture)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • TLQP-21 peptide

  • Isoproterenol hydrochloride

  • Glycerol Assay Reagent (e.g., Free Glycerol Reagent)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

2. Cell Culture and Differentiation:

  • Culture human preadipocytes in growth medium (DMEM with 10% FBS) until confluent.

  • Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, IBMX, and a PPARγ agonist).

  • Maintain differentiated adipocytes in adipocyte maintenance medium for 10-14 days until mature lipid droplets are visible.

3. Lipolysis Assay:

  • Wash mature adipocytes twice with warm PBS.

  • Pre-incubate cells in serum-free DMEM containing 2% BSA for 2 hours to remove any residual glycerol.

  • Aspirate the pre-incubation medium and add fresh serum-free DMEM with 2% BSA.

  • Add test compounds:

    • Control (vehicle)

    • TLQP-21 alone (e.g., 100 nM)

    • Isoproterenol alone (e.g., 50 nM)

    • TLQP-21 (100 nM) + Isoproterenol (50 nM)

  • Incubate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

  • Collect the supernatant (conditioned medium) for glycerol measurement.

4. Glycerol Quantification:

  • Transfer a known volume of the conditioned medium to a new 96-well plate.

  • Add the Glycerol Assay Reagent according to the manufacturer's instructions.

  • Incubate at room temperature for the recommended time.

  • Measure the absorbance at the specified wavelength (typically 540 nm) using a microplate reader.

  • Calculate the glycerol concentration based on a standard curve.

5. Data Analysis:

  • Normalize glycerol release to total cell protein or DNA content to account for variations in cell number.

  • Express results as fold change relative to the control or isoproterenol-alone condition.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.

Western Blot for HSL Phosphorylation

To confirm the mechanism of action, Western blotting can be used to assess the phosphorylation of HSL at specific sites (e.g., Ser660).

1. Cell Lysis:

  • After the lipolysis assay, wash the cells with ice-cold PBS.

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated HSL (pHSL) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe for total HSL as a loading control.

Signaling Pathways and Experimental Workflow

TLQP21_Signaling_Pathway TLQP21 TLQP-21 C3aR1 C3aR1 TLQP21->C3aR1 PLC PLC C3aR1->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_ER Ca2+ (ER) IP3->Ca2_ER ERK ERK DAG->ERK Ca2_cyto [Ca2+]i Ca2_ER->Ca2_cyto Release Ca2_cyto->ERK HSL_inactive HSL ERK->HSL_inactive HSL_active p-HSL HSL_inactive->HSL_active Phosphorylation Lipolysis Lipolysis HSL_active->Lipolysis

Caption: TLQP-21 signaling pathway in human adipocytes.

Experimental_Workflow start Start: Differentiated Human Adipocytes treatment Treatment: - Control - TLQP-21 - Isoproterenol - TLQP-21 + Isoproterenol start->treatment incubation Incubate (2-4 hours) treatment->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Lyse Cells incubation->cell_lysis glycerol_assay Glycerol Release Assay supernatant->glycerol_assay western_blot Western Blot for p-HSL and Total HSL cell_lysis->western_blot data_analysis Data Analysis and Comparison glycerol_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for validating TLQP-21's role in lipolysis.

References

Comparative Analysis of TLQP-21 Effects Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the effects of the neuropeptide TLQP-21 on various cell lines. This document summarizes key experimental findings, details relevant protocols, and visualizes the underlying signaling pathways to support further investigation and therapeutic development.

The VGF-derived peptide TLQP-21 has emerged as a significant modulator of various cellular processes, with potential therapeutic implications in neurodegenerative diseases, metabolic disorders, and inflammation.[1][2][3] Its effects are primarily mediated through the complement C3a receptor 1 (C3aR1), though other receptors like gC1qR and HSPA8 have also been implicated.[4][5] Understanding the cell-type-specific responses to TLQP-21 is crucial for harnessing its therapeutic potential. This guide provides a comparative overview of TLQP-21's action in key cell lines utilized in research.

Quantitative Analysis of TLQP-21 Activity

The following tables summarize the quantitative data on TLQP-21's efficacy and the potency of its antagonists in different cell systems.

Table 1: Potency of TLQP-21 in Inducing Cellular Responses

Cell Line/SystemSpeciesAssayEC50 Value (µM)Reference(s)
HTLA cells (transfected with human C3aR1)Humanβ-arrestin recruitmentMouse TLQP-21: 10.3[1]
HTLA cells (transfected with human C3aR1)Humanβ-arrestin recruitmentHuman TLQP-21: 68.8[1]
HTLA cells (transfected with human C3aR1)Humanβ-arrestin recruitmentC3a: 3.0[1]
CHO cellsHamsterIntracellular Ca2+ MobilizationEffective concentrations: 0.1 - 10[2]

Table 2: Inhibitory Potency of C3aR1 Antagonist SB290157

Cell SystemSpeciesAssayIC50 Value (nM)Reference(s)
RBL-2H3 cells (expressing human C3aR)Rat125I-C3a radioligand binding200[4][6]
RBL-C3aR cellsRatC3a-induced Ca2+ mobilization27.7[4][6]
Human NeutrophilsHumanC3a-induced Ca2+ mobilization28[4][6]

Note: The antagonist SB290157 has been reported to exhibit agonist activity in some cellular models, particularly at higher concentrations or in cells with high receptor density.[5][7][8]

Key Experimental Protocols

Detailed methodologies are essential for the replication and extension of experimental findings. Below are summaries of key protocols used to assess the effects of TLQP-21.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following stimulation with TLQP-21.

  • Cell Plating: Plate cells (e.g., CHO cells, N9 microglia) in a black-walled, clear-bottom 96-well plate to reach 80-90% confluency on the day of the assay.[2][9]

  • Dye Loading: Incubate cells in the dark with a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW) in a buffered salt solution (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) at 37°C.[2][9]

  • Stimulation and Measurement: Measure baseline fluorescence using a microplate reader (excitation/emission ~485/535 nm). Inject TLQP-21 at various concentrations and immediately begin recording fluorescence intensity at short intervals (e.g., every 0.5 seconds for 60 seconds) to capture the transient calcium peak.[2][9][10]

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Data can be expressed as a ratio (F/F0) or as a percentage of the maximal response.[9]

Microglial Phagocytosis Assay

This protocol assesses the ability of microglia to engulf particles, a key function modulated by TLQP-21.

  • Cell Culture: Culture primary microglia or BV2 cells on coverslips.[3][11][12]

  • Treatment: Pre-incubate the cells with TLQP-21 (e.g., 100 nM) or vehicle control for a specified period (e.g., 30 minutes).[12][13]

  • Phagocytosis Induction: Add fluorescent microbeads or fibrillar amyloid-β to the cell culture and incubate to allow for phagocytosis.[12][14]

  • Fixation and Staining: Fix the cells with paraformaldehyde and stain for a microglial marker (e.g., Iba1) to identify the cells.[12]

  • Imaging and Analysis: Acquire images using fluorescence microscopy. Quantify the phagocytic activity by measuring the amount of internalized fluorescent material per cell.[11][12]

Adipocyte Lipolysis Assay

This assay measures the breakdown of triglycerides into glycerol (B35011) and free fatty acids in adipocytes.

  • Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.[1]

  • Starvation: Starve the differentiated adipocytes in a low-serum medium for several hours.[1]

  • Stimulation: Treat the cells with TLQP-21 in the presence or absence of a β-adrenergic receptor agonist (e.g., isoproterenol).[1][15] TLQP-21 alone does not typically induce lipolysis but potentiates the effect of adrenergic stimulation.[1][15]

  • Glycerol Measurement: Collect the culture medium after incubation. The amount of glycerol released is quantified using a colorimetric assay kit, with absorbance measured around 570 nm.

Neurite Outgrowth Assay

This method evaluates the effect of TLQP-21 on the growth of neurites from neuronal-like cells.

  • Cell Culture and Differentiation: Plate SH-SY5Y neuroblastoma cells and differentiate them into a neuronal phenotype, often using retinoic acid and brain-derived neurotrophic factor (BDNF).[12][16][17]

  • Treatment: Treat the differentiated cells with TLQP-21 (e.g., 1 µM) for several days.[18]

  • Imaging: Observe and capture images of the cells at different time points (e.g., day 3, 6, and 9) using an inverted microscope.[18]

  • Analysis: Measure the length of neurites using imaging software (e.g., ImageJ). Statistical analysis is performed to compare neurite lengths between treated and control groups.[18]

Signaling Pathways and Visualizations

TLQP-21 initiates a cascade of intracellular events upon binding to its receptor. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways in different cell lines.

General TLQP-21 Signaling Pathway via C3aR1

The canonical signaling pathway for TLQP-21 involves the Gq-coupled receptor C3aR1, leading to calcium mobilization.[2][19]

TLQP21_General_Signaling TLQP21 TLQP-21 C3aR1 C3aR1 (GPCR) TLQP21->C3aR1 Gq Gq protein C3aR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release ER->Ca_release releases Ca²⁺ Ca_release->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response triggers Ca_influx PKC->Cellular_Response mediates

Caption: General TLQP-21 signaling cascade via the C3aR1 receptor.

TLQP-21 Signaling in Microglia

In microglial cells, TLQP-21 not only mobilizes calcium but also activates the p38 MAPK pathway to enhance phagocytosis.[4][20]

TLQP21_Microglia_Signaling cluster_receptor Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response TLQP21 TLQP-21 C3aR1 C3aR1 TLQP21->C3aR1 p38MAPK p38 MAPK C3aR1->p38MAPK activates Ca_mobilization Intracellular Ca²⁺ Increase C3aR1->Ca_mobilization induces Phagocytosis Increased Phagocytosis p38MAPK->Phagocytosis Migration Increased Migration Ca_mobilization->Migration

Caption: TLQP-21 signaling in microglial cells.

TLQP-21 Signaling in Adipocytes

In adipocytes, TLQP-21 potentiates β-adrenergic receptor-induced lipolysis through a Ca²⁺/CaMKII/ERK1/2-dependent pathway.[5][20]

TLQP21_Adipocyte_Signaling TLQP21 TLQP-21 C3aR1 C3aR1 TLQP21->C3aR1 Ca_influx Extracellular Ca²⁺ Influx (via TRPC) C3aR1->Ca_influx triggers beta_AR β-Adrenergic Receptor HSL Hormone Sensitive Lipase (HSL) beta_AR->HSL activates via PKA pathway Isoproterenol Isoproterenol Isoproterenol->beta_AR CaMKII CaMKII Ca_influx->CaMKII activates ERK12 ERK1/2 CaMKII->ERK12 activates ERK12->HSL phosphorylates (potentiates) Lipolysis Lipolysis HSL->Lipolysis

Caption: TLQP-21's potentiation of lipolysis in adipocytes.

Experimental Workflow for Comparative Analysis

The logical flow for a comparative study of TLQP-21's effects is outlined below.

Experimental_Workflow start Start: Hypothesis Formulation cell_selection Select Cell Lines (e.g., BV2, 3T3-L1, SH-SY5Y) start->cell_selection dose_response Dose-Response & EC50/IC50 Determination cell_selection->dose_response functional_assays Perform Functional Assays dose_response->functional_assays phagocytosis Phagocytosis Assay (Microglia) functional_assays->phagocytosis lipolysis Lipolysis Assay (Adipocytes) functional_assays->lipolysis neurite Neurite Outgrowth (Neuronal Cells) functional_assays->neurite signaling_analysis Signaling Pathway Analysis (Western Blot, Ca²⁺ Imaging) phagocytosis->signaling_analysis lipolysis->signaling_analysis neurite->signaling_analysis data_analysis Comparative Data Analysis signaling_analysis->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: Experimental workflow for a comparative analysis of TLQP-21.

References

Unveiling C3aR1 Function: A Comparative Guide to Alternatives for TLQP-21

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of the complement C3a receptor 1 (C3aR1), the peptide TLQP-21 has served as a valuable tool. However, a growing landscape of alternative modulators offers new avenues for dissecting C3aR1 signaling and function. This guide provides an objective comparison of key alternatives to TLQP-21, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for specific research needs.

The VGF-derived peptide TLQP-21 has been instrumental in exploring the physiological functions of C3aR1, a G protein-coupled receptor (GPCR) implicated in inflammatory, metabolic, and neurological processes.[1][2] While TLQP-21 is a potent agonist, its use is complemented by a range of other molecules, including the endogenous ligand C3a, its fragments, and synthetic small molecules.[3][4] Understanding the distinct pharmacological profiles of these alternatives is crucial for accurately interpreting experimental outcomes and advancing therapeutic development.

Comparative Analysis of C3aR1 Modulators

The choice of a C3aR1 modulator can significantly impact experimental results due to variations in potency, efficacy, and potential for biased agonism—the ability of a ligand to preferentially activate one signaling pathway over another. The following table summarizes quantitative data for TLQP-21 and its primary alternatives, offering a clear comparison of their activities at the C3aR1.

CompoundTypeTargetAssayPotency (EC50/IC50)EfficacySource
Mouse TLQP-21 Peptide AgonistHuman C3aR1β-arrestin Recruitment10.3 µM-[1][5]
Human TLQP-21 Peptide AgonistHuman C3aR1β-arrestin Recruitment68.8 µMLower than mouse TLQP-21[1][5]
C3a Endogenous Peptide AgonistHuman C3aR1β-arrestin Recruitment3.0 µM-[1]
C3a (70-77) Peptide AgonistC3aR1Contraction of fundus strips~3 µM~55% of acetylcholine[1]
C3a63-77 Peptide AgonistC3aR1 (Gi3)G protein dissociation (BRET)8.3 nMHigh[3]
SB290157 Small Molecule ModulatorC3aR1G protein dissociation (BRET)~10-fold more potent than C3a63-77Robust agonist activity[3]
JR14a Small Molecule AgonistC3aR1Gi signaling (BRET)5 nMDose-dependent increase[6]
DArg10_DAla20 Peptide Agonist (TLQP-21 analogue)C3aR1 (Gi3)G protein dissociation (BRET)Similar to C3a63-77-[4]
DArg10_Aib20 Peptide Partial Agonist/AntagonistC3aR1Calcium InfluxInhibits TLQP-21 induced influx-[4]

Signaling Pathways and Experimental Workflows

The activation of C3aR1 by its ligands initiates a cascade of intracellular events. The receptor primarily couples to Gi/o/z proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3][7] This G protein activation can also lead to downstream effects such as the mobilization of intracellular calcium and the activation of the MAPK/ERK pathway.[8] Furthermore, C3aR1 activation can trigger the recruitment of β-arrestins, which not only desensitize the receptor but can also initiate their own signaling cascades and lead to receptor internalization.[3][9] The balance between G protein-mediated and β-arrestin-mediated signaling can be influenced by the specific ligand, a phenomenon known as biased agonism.[3]

C3aR1_Signaling_Pathway cluster_membrane Cell Membrane C3aR1 C3aR1 G_protein Gαi/o/z Gβγ C3aR1->G_protein Activates beta_arrestin β-arrestin C3aR1->beta_arrestin Recruits Ligand Agonist (TLQP-21, C3a, etc.) Ligand->C3aR1 Binds AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization ERK_activation MAPK/ERK Activation G_protein->ERK_activation Internalization Receptor Internalization beta_arrestin->Internalization Signaling β-arrestin Signaling beta_arrestin->Signaling cAMP ↓ cAMP AC->cAMP

C3aR1 Signaling Pathway Overview

To effectively compare the functional consequences of different C3aR1 modulators, a systematic experimental approach is essential. The following workflow outlines a typical process for characterizing and comparing the activity of novel or alternative C3aR1 ligands.

Experimental_Workflow start Select C3aR1 Modulators (e.g., TLQP-21, C3a, SB290157) binding Receptor Binding Assay (e.g., Radioligand binding) start->binding g_protein G Protein Activation Assay (e.g., BRET, cAMP measurement) binding->g_protein b_arrestin β-arrestin Recruitment Assay (e.g., BRET, PathHunter) binding->b_arrestin downstream Downstream Signaling Assays (e.g., Calcium mobilization, ERK phosphorylation) g_protein->downstream b_arrestin->downstream functional Cellular Functional Assays (e.g., Chemotaxis, Lipolysis, Phagocytosis) downstream->functional analysis Data Analysis & Comparison (Potency, Efficacy, Biased Agonism) functional->analysis conclusion Conclusion on Modulator Profile analysis->conclusion

Workflow for Comparing C3aR1 Modulators

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount. Below are detailed methodologies for key experiments frequently used to characterize C3aR1 function.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a common downstream event of Gq or Gi/o (via Gβγ subunit) signaling.

  • Cell Line: HEK293 cells stably expressing human C3aR1, or a relevant cell line endogenously expressing C3aR1 (e.g., 3T3-L1 adipocytes).[3]

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Test compounds (TLQP-21, C3a, etc.) at various concentrations.

  • Protocol:

    • Seed cells in a 96-well black, clear-bottom plate and culture overnight.

    • Prepare loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove culture medium and incubate cells with the loading buffer for 60 minutes at 37°C.

    • Wash the cells with HBSS.

    • Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Add the test compounds and immediately measure the change in fluorescence over time.

    • Data are typically expressed as the change in fluorescence intensity (ΔF) over baseline (F) or as a percentage of the response to a maximal concentration of a reference agonist.

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor the interaction between C3aR1 and β-arrestin in live cells.

  • Cell Line: HEK293T cells.

  • Plasmids:

    • Human C3aR1 fused to a Renilla luciferase (Rluc).

    • β-arrestin-2 fused to a green fluorescent protein (GFP).

  • Reagents:

  • Protocol:

    • Co-transfect HEK293T cells with the C3aR1-Rluc and β-arrestin-2-GFP plasmids.

    • 24-48 hours post-transfection, harvest and seed the cells into a 96-well white, clear-bottom plate.

    • Incubate cells with test compounds for a specified time (e.g., 15-60 minutes) at 37°C.[3]

    • Add coelenterazine h.

    • Measure the light emission at two wavelengths (one for Rluc and one for GFP) using a BRET-compatible plate reader.

    • The BRET ratio is calculated as the ratio of GFP emission to Rluc emission. An increase in the BRET ratio indicates ligand-induced recruitment of β-arrestin to the receptor.

G Protein Activation Assay (cAMP Measurement)

This assay quantifies the inhibition of forskolin-stimulated cAMP production, which is a hallmark of Gi/o protein activation.

  • Cell Line: CHO-K1 or HEK293 cells expressing C3aR1.

  • Reagents:

    • Forskolin (B1673556).

    • IBMX (a phosphodiesterase inhibitor).

    • cAMP detection kit (e.g., HTRF, ELISA, or GloSensor).

    • Test compounds.

  • Protocol:

    • Seed cells in a suitable multi-well plate.

    • Pre-treat cells with test compounds at various concentrations for a short period.

    • Stimulate the cells with a fixed concentration of forskolin (in the presence of IBMX) to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

    • A dose-dependent decrease in forskolin-stimulated cAMP levels indicates Gi/o activation by the test compound.

Conclusion

The study of C3aR1 function is enhanced by the availability of diverse modulators beyond TLQP-21. The endogenous agonist C3a and its fragments, along with small molecules like SB290157 and JR14a, provide a toolkit for probing the receptor's complex signaling and physiological roles. Researchers should carefully consider the distinct properties of each compound, including their potency, efficacy, and potential for biased agonism, as summarized in this guide. The provided experimental protocols offer a foundation for the rigorous characterization of these and future C3aR1 modulators, ultimately facilitating a deeper understanding of this important therapeutic target.

References

Unveiling the Molecular Handshake: A Comparative Guide to the Interaction of Human TLQP-21 and HSPA8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental evidence confirming the interaction between the human neuropeptide TLQP-21 and Heat Shock Protein Family A (Hsp70) Member 8 (HSPA8). We delve into the supporting data, alternative binding partners, and the methodologies employed to validate this molecular interaction, offering a comprehensive resource for future research and therapeutic development.

The VGF-derived peptide TLQP-21 has been implicated in a range of physiological processes, from energy homeostasis to pain modulation. Its interaction with HSPA8, a constitutively expressed molecular chaperone, has opened new avenues for understanding its mechanism of action. This guide will dissect the evidence for this interaction and place it in the context of other potential binding partners.

Quantitative Analysis: A Head-to-Head Comparison

Experimental data quantifying the binding affinity between TLQP-21 and its potential interactors is crucial for comparative analysis. While direct quantitative comparisons are limited by the different techniques employed, the available data provides valuable insights.

Interacting PairExperimental MethodReported Binding Affinity (Kd)Cell Line/SystemReference
Human TLQP-21 & Human HSPA8 Dynamic Mass Redistribution (DMR)~90-93 µMIn vitro[1]
Human TLQP-21 & Human C3aR1Radioligand Binding AssayNot directly reported for TLQP-21CHO cells[2]
Human TLQP-21 & Human gC1qRNot explicitly quantifiedHuman macrophages[2]

Note: The binding affinity for TLQP-21 to C3aR1 and gC1qR has not been reported in the same quantitative manner as for HSPA8, making a direct comparison of binding strengths challenging. C3aR1 is considered a high-affinity receptor for its cognate ligand C3a, and while TLQP-21 activates it, the potency is significantly lower.

The Competitors: Alternative Binding Partners for TLQP-21

While HSPA8 has been identified as a binding partner for TLQP-21, other proteins have also been proposed to interact with this versatile peptide. Understanding these alternative interactions is key to elucidating the full spectrum of TLQP-21's biological functions.

  • Complement C3a Receptor 1 (C3aR1): Several studies have provided evidence that TLQP-21 can activate C3aR1, a G protein-coupled receptor involved in inflammatory responses.[3][4] This interaction appears to mediate some of the signaling effects of TLQP-21, particularly in immune cells and adipocytes.[5]

  • Globular C1q Receptor (gC1qR): Also known as p32, gC1qR is a multi-compartmental protein that has been suggested as another binding target for TLQP-21.[3][4] The functional consequences of this interaction are still under investigation.

The existence of multiple binding partners suggests that TLQP-21 may exert its diverse physiological effects through different receptor systems in a context-dependent manner.

HSPA8's Social Network: Other Interacting Proteins

HSPA8 is a highly connected protein with a broad range of interacting partners, reflecting its role as a molecular chaperone. Understanding this interaction network can provide clues about the potential downstream effects of the TLQP-21/HSPA8 interaction. Some notable interactors of HSPA8 include:

  • MAB21L2: Involved in eye development.[6]

  • ZNF330/NOA36: A nucleolar zinc-finger protein.[7]

  • Influenza A Virus Hemagglutinin: Highlighting a role in viral entry.

This extensive interactome underscores the challenge in isolating the specific downstream signaling pathways solely attributable to the binding of TLQP-21.

Experimental Corner: Protocols for Validating the Interaction

The confirmation of the TLQP-21 and HSPA8 interaction has been achieved through a combination of robust experimental techniques. Below are detailed methodologies for the key experiments cited.

Affinity Chromatography

This technique was instrumental in the initial identification of HSPA8 as a TLQP-21 binding partner.

Principle: A ligand (biotinylated TLQP-21) is immobilized on a solid support (avidin-coated beads). A cell lysate is passed over this support, and proteins that bind to the ligand are retained while others are washed away. The bound proteins are then eluted and identified, typically by mass spectrometry.

Detailed Protocol:

  • Preparation of Affinity Column:

    • Synthesize or procure biotinylated human TLQP-21.

    • Equilibrate monomeric avidin-coated agarose (B213101) beads with a suitable binding buffer (e.g., PBS with 0.1% Tween-20).

    • Incubate the biotinylated TLQP-21 with the beads to allow for immobilization.

    • Wash the beads extensively to remove any unbound peptide.

  • Cell Lysate Preparation:

    • Culture human neuroblastoma SH-SY5Y cells to confluency.

    • Lyse the cells using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the cleared cell lysate with the TLQP-21-coupled beads for several hours at 4°C with gentle rotation.

    • Wash the beads multiple times with the binding buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or a buffer containing a high concentration of a competing ligand.

    • Neutralize the eluted fractions immediately.

    • Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm the interaction between two proteins in a cellular context.

Principle: An antibody specific for a "bait" protein (e.g., HSPA8) is used to pull down this protein from a cell lysate. If another protein (the "prey," e.g., TLQP-21) is interacting with the bait, it will be pulled down as well and can be detected by Western blotting.

Detailed Protocol:

  • Cell Lysate Preparation:

    • Prepare cell lysates from SH-SY5Y cells as described for affinity chromatography.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for human HSPA8 overnight at 4°C.

    • Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

    • Pellet the beads by centrifugation and discard the supernatant.

  • Washing:

    • Wash the beads several times with a wash buffer (e.g., a less stringent version of the lysis buffer) to remove non-specific binders.

  • Elution and Detection:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against TLQP-21 to detect its presence in the immunoprecipitated complex.

Dynamic Mass Redistribution (DMR)

DMR is a label-free in vitro technique used to measure the binding affinity between molecules.[1][8]

Principle: The binding of an analyte (TLQP-21) to a ligand immobilized on a biosensor surface (HSPA8) causes a change in the local refractive index, which is detected as a wavelength shift. The magnitude of this shift is proportional to the amount of bound analyte, allowing for the determination of binding kinetics and affinity.

Detailed Protocol:

  • Immobilization of HSPA8:

    • Immobilize purified recombinant human HSPA8 onto the surface of a DMR biosensor plate according to the manufacturer's instructions.

  • Binding Assay:

    • Prepare a dilution series of human TLQP-21 in a suitable assay buffer.

    • Add the different concentrations of TLQP-21 to the wells containing the immobilized HSPA8.

    • Monitor the change in wavelength over time using a DMR instrument.

  • Data Analysis:

    • Plot the steady-state wavelength shift as a function of the TLQP-21 concentration.

    • Fit the data to a one-site binding model to calculate the dissociation constant (Kd).

Visualizing the Interaction and Beyond

To better understand the experimental process and the current knowledge of the signaling pathways, the following diagrams are provided.

Experimental_Workflow cluster_Identification Initial Identification cluster_Confirmation In-Cell Confirmation cluster_Quantification In-Vitro Quantification AffinityChrom Affinity Chromatography MassSpec Mass Spectrometry AffinityChrom->MassSpec Identifies HSPA8 CoIP Co-Immunoprecipitation MassSpec->CoIP Confirms interaction Crosslinking Cross-linking MassSpec->Crosslinking Confirms interaction DMR Dynamic Mass Redistribution MassSpec->DMR Quantifies interaction Kd Kd ~90-93 µM DMR->Kd

Experimental workflow for confirming the TLQP-21 and HSPA8 interaction.

Signaling_Pathways cluster_HSPA8 HSPA8 Interaction cluster_C3aR1 C3aR1 Interaction TLQP21 TLQP-21 HSPA8 HSPA8 TLQP21->HSPA8 C3aR1 C3aR1 TLQP21->C3aR1 HSPA8_downstream Downstream Signaling (Largely Unknown) HSPA8->HSPA8_downstream GPCR_signaling G-protein Signaling (e.g., Ca2+ mobilization, MAPK activation) C3aR1->GPCR_signaling

Comparative overview of TLQP-21 signaling pathways.

Concluding Remarks

The interaction between human TLQP-21 and HSPA8 is supported by multiple lines of experimental evidence, establishing HSPA8 as a bona fide binding partner. However, the physiological relevance and the downstream signaling cascades of this interaction remain largely to be elucidated. The existence of alternative binding partners like C3aR1, for which signaling pathways are better characterized, adds a layer of complexity to the biological roles of TLQP-21.[3][5] Future research should focus on dissecting the specific cellular contexts and downstream effects of the TLQP-21/HSPA8 interaction to fully understand its therapeutic potential. This guide serves as a foundational resource for researchers embarking on this exciting area of investigation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of TLQP-21 (human)

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is crucial to observe standard laboratory safety practices. This includes wearing appropriate Personal Protective Equipment (PPE), such as chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of TLQP-21, whether in lyophilized powder or solution form, should be confined to a designated and clean laboratory area to prevent cross-contamination.[1]

Storage of TLQP-21:

  • Lyophilized Powder: For long-term storage, maintain the peptide at -20°C or -80°C.[1][2] The vial should be kept tightly sealed and protected from moisture and light.[2][3][4]

  • Reconstituted Solutions: Store solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][3] Generally, peptide solutions are stable for short periods at 2-8°C, but freezing is recommended for longer preservation.[2][4] Use sterile buffers at pH 5-6 for reconstitution to enhance stability.[3]

Step-by-Step Disposal Procedures

The proper disposal method for TLQP-21 depends on its form (solid or liquid) and the specific regulations of your institution. Never dispose of peptides in the regular trash or pour solutions down the drain without proper inactivation and explicit authorization from your EH&S department.[1][5]

Waste Segregation: Proper segregation is the first critical step in the disposal process.[6] All items that have come into contact with TLQP-21 must be treated as chemical waste.

  • Solid Waste: Includes contaminated vials, pipette tips, gloves, and other labware. These must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Includes unused peptide solutions, experimental media containing the peptide, and rinsates from cleaning contaminated glassware. This waste must be collected in a separate, sealed, and labeled container for liquid chemical waste.[7]

Chemical Inactivation Protocols

For liquid waste containing bioactive peptides, chemical inactivation is a common and recommended procedure to degrade the peptide before final disposal.[5]

Decontamination MethodReagent & ConcentrationMinimum Contact TimeKey Considerations
Chemical Inactivation 10% Bleach Solution (0.5-1.0% sodium hypochlorite)30 - 60 minutes[5]Effective for many peptides. The solution may need to be neutralized before final disposal, per local regulations.
Acid/Base Hydrolysis 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)Minimum 20-60 minutesRequires subsequent neutralization to a pH between 5.5 and 9.0 before disposal.
Autoclaving Steam at 121°C and 15 psi[5]30 - 60 minutes[5]Primarily for decontaminating solid waste like contaminated labware. Add water to solid waste to aid steam penetration.[5]

Experimental Protocol for Liquid Waste Inactivation:

  • Select Reagent: Choose an appropriate inactivation reagent, such as a 10% bleach solution.

  • Prepare Solution: In a chemical fume hood, prepare the inactivation solution.

  • Inactivate Waste: Carefully add the liquid TLQP-21 waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.

  • Ensure Contact Time: Allow the mixture to stand for at least 30-60 minutes to ensure complete degradation of the peptide.[5]

  • Neutralize (If Necessary): If using a strong acid, base, or as required by your institution for bleach, neutralize the solution. For example, sodium thiosulfate (B1220275) can be used to neutralize bleach.[7]

  • Final Disposal: After inactivation and neutralization, the solution must be disposed of as chemical waste according to your institution's protocol. Consult your EH&S department to determine if drain disposal with copious amounts of water is permissible.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of TLQP-21.

G cluster_prep Phase 1: Preparation & Assessment cluster_waste Phase 2: Waste Segregation cluster_treatment Phase 3: Treatment & Decontamination cluster_disposal Phase 4: Final Disposal sds Consult Safety Data Sheet (SDS) & Institutional EH&S Policy ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Segregate All Contaminated Waste ppe->segregate liquid Liquid Waste (Solutions, Rinsates) segregate->liquid solid Solid Waste (Vials, Pipette Tips, Gloves) segregate->solid inactivate Chemically Inactivate (e.g., 10% Bleach Solution) liquid->inactivate autoclave Decontaminate Solids (e.g., Autoclave or Bleach Soak) solid->autoclave neutralize Neutralize Solution (If Required by Policy) inactivate->neutralize dispose_liquid Dispose as Hazardous Liquid Chemical Waste neutralize->dispose_liquid dispose_solid Dispose as Hazardous Solid Chemical Waste autoclave->dispose_solid

Fig. 1: Workflow for the proper disposal of TLQP-21.

By adhering to these guidelines, researchers can ensure the safe handling and compliant disposal of TLQP-21, fostering a secure laboratory environment and upholding the integrity of their scientific work.

References

Safeguarding Your Research: A Guide to Handling TLQP-21 (human)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the safe handling, storage, and disposal of the bioactive peptide TLQP-21 (human), promoting a secure and efficient research environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling TLQP-21 in both lyophilized powder and solution forms.

Equipment Lyophilized Powder Solution Rationale
Eye Protection Safety Goggles with side shieldsSafety Goggles with side shieldsProtects eyes from airborne particles and splashes.
Hand Protection Nitrile GlovesNitrile GlovesPrevents skin contact.
Body Protection Laboratory CoatLaboratory CoatProtects skin and clothing from contamination.
Respiratory Protection N95 or higher RespiratorNot generally requiredRecommended when weighing or handling larger quantities of powder to prevent inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling TLQP-21 will minimize exposure and maintain peptide quality.

Receiving and Storage

Upon receipt, visually inspect the vial for any damage. Lyophilized TLQP-21 should be stored at -20°C or colder for long-term stability. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as the peptide is hygroscopic.

Reconstitution

Work in a clean, designated area. To reconstitute, use a sterile, appropriate solvent as recommended by the supplier. Gently swirl the vial to dissolve the peptide; do not shake vigorously.

Handling and Use

When handling either the powder or the reconstituted solution, always wear the appropriate PPE. Avoid creating dust from the lyophilized powder. Use calibrated equipment for all measurements to ensure accuracy and minimize waste.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial.

Spill Type Decontamination Procedure
Small Spill (Lyophilized Powder) 1. Gently cover the spill with absorbent paper towels to avoid raising dust. 2. Moisten the towels with a suitable deactivating solution (e.g., a freshly prepared 10% bleach solution), working from the outside in. 3. Allow sufficient contact time (at least 15-30 minutes). 4. Wipe the area clean with fresh paper towels. 5. Place all contaminated materials in a sealed bag for proper disposal.
Small Spill (Solution) 1. Cover the spill with absorbent material. 2. Apply a deactivating solution (e.g., 10% bleach solution) to the absorbent material and the surrounding area. 3. Allow at least 15-30 minutes of contact time. 4. Wipe the area clean. 5. Dispose of all contaminated materials in a sealed bag.
Large Spill 1. Evacuate the immediate area. 2. Alert your laboratory supervisor and/or safety officer. 3. Restrict access to the spill area. 4. Follow your institution's specific procedures for large chemical spills.

Disposal Plan

All materials contaminated with TLQP-21, including unused solutions, empty vials, and cleaning materials, should be treated as chemical waste.

Waste Type Disposal Procedure
Solid Waste (e.g., contaminated gloves, wipes, vials) Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (e.g., unused solutions) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately.

Exposure Route First Aid Procedure
Skin Contact 1. Immediately wash the affected area with copious amounts of soap and water. 2. Remove any contaminated clothing. 3. Seek medical attention if irritation or other symptoms develop.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation (of powder) 1. Move the individual to fresh air. 2. Seek medical attention if breathing becomes difficult or other symptoms appear.
Ingestion 1. Rinse the mouth thoroughly with water. 2. Do not induce vomiting. 3. Seek immediate medical attention.

Experimental Workflow

The following diagram illustrates a safe and logical workflow for handling TLQP-21.

TLQP21_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Receive & Inspect Vial storage Store at ≤ -20°C start->storage equilibrate Equilibrate to Room Temp in Desiccator storage->equilibrate reconstitute Reconstitute Peptide equilibrate->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Work Area experiment->decontaminate disposal Dispose of Waste decontaminate->disposal end End of Procedure disposal->end

Safe handling workflow for TLQP-21 (human).

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.